molecular formula C30H39N5O5S B13837863 N-T-Boc-Trp-Met-Phe amide

N-T-Boc-Trp-Met-Phe amide

Cat. No.: B13837863
M. Wt: 581.7 g/mol
InChI Key: KYRVGMSGNSHJEA-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-T-Boc-Trp-Met-Phe amide is a useful research compound. Its molecular formula is C30H39N5O5S and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-T-Boc-Trp-Met-Phe amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-T-Boc-Trp-Met-Phe amide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H39N5O5S

Molecular Weight

581.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)/t23-,24-,25-/m0/s1

InChI Key

KYRVGMSGNSHJEA-SDHOMARFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Chemical Architecture and Synthesis of N-T-Boc-Trp-Met-Phe Amide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-T-Boc-Trp-Met-Phe amide (CAS: 104180-24-7) is a highly specialized synthetic tripeptide derivative utilized extensively in neuropharmacological research and peptide chemistry[1]. Widely recognized by its synonym, des-Asp³-gastrin related peptide , this molecule is a truncated, modified analog of Cholecystokinin-4 (CCK-4)[2]. By deliberately omitting the critical aspartic acid residue found in the natural CCK/gastrin sequence and capping the N-terminus with a lipophilic tert-butoxycarbonyl (Boc) group, researchers have created a vital tool compound for mapping the structure-activity relationship (SAR) of CCK-B receptors in the central nervous system.

This whitepaper provides an in-depth technical analysis of its molecular architecture, pharmacological significance, and a field-proven, self-validating protocol for its synthesis.

Molecular Architecture & Physicochemical Profile

The structural integrity of Boc-Trp-Met-Phe-NH₂ is defined by four distinct chemical moieties, each contributing to its overall stability and receptor interaction profile:

  • N-Terminal Boc Group (tert-Butoxycarbonyl): A bulky, lipophilic protecting group that prevents N-terminal exopeptidase degradation and increases the peptide's overall hydrophobicity, aiding in membrane permeability.

  • L-Tryptophan (Trp): Features an electron-rich indole ring that participates in crucial

    
     stacking and hydrophobic interactions within receptor binding pockets.
    
  • L-Methionine (Met): Contains a flexible thioether side chain. It is highly susceptible to oxidation (forming methionine sulfoxide), necessitating careful handling during synthesis and storage.

  • L-Phenylalanine Amide (Phe-NH₂): The C-terminal primary amide is a direct mimic of the post-translational amidation found in endogenous gastrin and CCK. This amidation is an absolute requirement for biological recognition; a free C-terminal carboxylic acid would render the peptide biologically inert.

Quantitative Data Summary
PropertyValue
Chemical Name N-tert-butoxycarbonyl-L-tryptophyl-L-methionyl-L-phenylalaninamide[1]
CAS Registry Number 104180-24-7[2]
Molecular Formula C

H

N

O

S[3]
Molecular Weight 581.73 g/mol [3]
Sequence Boc-Trp-Met-Phe-NH₂[4]
Synonym des-Asp³-gastrin related peptide[2]

Pharmacological Significance: The CCK/Gastrin Axis

To understand the utility of Boc-Trp-Met-Phe-NH₂, one must examine the endogenous. CCK-4 (Trp-Met-Asp-Phe-NH₂) is the minimal sequence required to activate the CCK-B receptor, a G-protein coupled receptor (GPCR) predominantly localized in the brain and associated with anxiety and panic genesis.

The Asp³ residue in CCK-4 is the primary pharmacophore responsible for receptor activation. Its acidic carboxylate side chain forms a critical salt bridge with a basic residue (typically an arginine) deep within the CCK-B receptor binding pocket.

By synthesizing the des-Asp³ analog (Boc-Trp-Met-Phe-NH₂), this critical salt bridge is abolished. Consequently, the peptide loses its agonistic activity but retains enough structural homology (via Trp and Phe) to occupy the binding site. This makes it an invaluable competitive antagonist scaffold and a negative control in neuropharmacological assays.

Receptor_Binding CCK4 CCK-4 Peptide Trp-Met-Asp-Phe-NH2 Asp Asp³ Residue Acidic Side Chain CCK4->Asp contains CCKBR CCK-B Receptor Basic Binding Pocket Asp->CCKBR Salt Bridge Formation (High Affinity) DesAsp des-Asp³ Analog Boc-Trp-Met-Phe-NH2 NoBind Loss of Affinity No Salt Bridge DesAsp->NoBind lacks Asp³ NoBind->CCKBR Weak/No Binding

Structural disruption of CCK-B receptor binding caused by des-Asp³ modification.

Synthesis Methodology: Liquid-Phase Peptide Synthesis (LPPS)

The Strategic Imperative of LPPS

While Solid-Phase Peptide Synthesis (SPPS) is the modern standard, it is fundamentally incompatible with the synthesis of Boc-Trp-Met-Phe-NH₂ if standard Rink Amide resins are used. Cleavage from a Rink Amide resin requires 95% Trifluoroacetic Acid (TFA), which would completely strip the vital N-terminal Boc group.

To preserve the Boc group and achieve high purity for this short tripeptide, is the gold standard. LPPS allows for precise control over deprotection conditions and avoids harsh global cleavage.

LPPS_Workflow Start H-Phe-NH2 Step1 Boc-Met-OH + EDC/HOBt Start->Step1 Step 1: Coupling Dipeptide Boc-Met-Phe-NH2 Step1->Dipeptide Step2 4M HCl / Dioxane Dipeptide->Step2 Step 2: Deprotection Dipeptide_Free H-Met-Phe-NH2 Step2->Dipeptide_Free Step3 Boc-Trp-OH + EDC/HOBt Dipeptide_Free->Step3 Step 3: Coupling Product Boc-Trp-Met-Phe-NH2 Step3->Product

Liquid-Phase Peptide Synthesis (LPPS) workflow for Boc-Trp-Met-Phe-NH2.

Step-by-Step Experimental Protocol

Materials Required: H-Phe-NH₂·HCl, Boc-Met-OH, Boc-Trp-OH, EDC·HCl, HOBt, DIPEA, DMF, DCM, 4M HCl in Dioxane.

Step 1: Dipeptide Formation (Boc-Met-Phe-NH₂)
  • Activation & Coupling: Dissolve H-Phe-NH₂·HCl (1.0 eq) and Boc-Met-OH (1.1 eq) in a 1:1 mixture of DMF/DCM. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt (pH ~8). Cool to 0°C, then add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir for 30 mins at 0°C, then warm to room temperature and stir for 12 hours.

    • Causality Note: EDC is utilized instead of standard DCC because its urea byproduct is highly water-soluble. This allows the byproduct to be effortlessly washed away during aqueous extraction, ensuring a self-purifying step. HOBt is critical to form an active ester, suppressing the racemization of the methionine

      
      -carbon.
      
  • Aqueous Workup: Concentrate the reaction under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield Boc-Met-Phe-NH₂.

Step 2: Boc Deprotection (H-Met-Phe-NH₂·HCl)
  • Acidolysis: Dissolve Boc-Met-Phe-NH₂ in a minimal volume of DCM. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 1 hour.

    • Causality Note: HCl/Dioxane is strictly preferred over TFA here. It yields a stable, solid hydrochloride salt that is easily isolated by precipitation, completely avoiding the hygroscopic, oily residues typically associated with TFA salts.

  • Isolation: Precipitate the free amine by adding the mixture dropwise to ice-cold diethyl ether. Filter, wash with cold ether, and dry under vacuum to yield H-Met-Phe-NH₂·HCl.

Step 3: Tripeptide Formation (Boc-Trp-Met-Phe-NH₂)
  • Final Coupling: Dissolve H-Met-Phe-NH₂·HCl (1.0 eq) and Boc-Trp-OH (1.1 eq) in DMF. Add DIPEA (2.5 eq), cool to 0°C, and add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir overnight at room temperature.

    • Causality Note (Critical Expertise): Notice that Tryptophan is introduced at the very last step. The electron-rich indole ring of Trp is notoriously susceptible to alkylation by tert-butyl cations generated during Boc deprotection. By coupling Boc-Trp-OH last, the indole ring is never exposed to acidic deprotection conditions. This brilliant sequencing eliminates the risk of side reactions and bypasses the need for malodorous scavenger cocktails (like ethanedithiol).

  • Final Workup: Repeat the aqueous washing sequence from Step 1. The resulting crude peptide can be purified via recrystallization from EtOAc/Hexane or preparative RP-HPLC.

Analytical Validation

To verify the integrity of the synthesized Boc-Trp-Met-Phe-NH₂, the following analytical self-validation loop must be executed:

  • RP-HPLC: Utilize a C18 column with a linear gradient of Water/Acetonitrile (containing 0.1% Formic Acid, not TFA, to prevent on-column Boc degradation). A single sharp peak indicates the absence of diastereomers (confirming HOBt successfully prevented racemization).

  • ESI-LC/MS: Confirm the mass. The expected monoisotopic mass is 581.27 Da. Look for the

    
     peak at m/z 582.3  and the sodium adduct 
    
    
    
    at m/z 604.3 .

References

  • Cholecystokinin Receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Liquid-Phase Peptide Synthesis Source: ScienceDirect (Comprehensive Organic Synthesis) URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of Boc-Trp-Met-Phe-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide engineering and neuropharmacology, Boc-Trp-Met-Phe-NH2 represents a highly specialized, N-terminally protected tripeptide amide. Structurally, it is a truncated analog of the C-terminal active site of Cholecystokinin (CCK) and gastrin. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data, providing a deep dive into the causality of its physicochemical properties, its pharmacological relevance, and a self-validating, step-by-step protocol for its chemical synthesis.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular weight and formula of Boc-Trp-Met-Phe-NH2 requires deconstructing its constituent moieties. Each modification serves a distinct chemical and biological purpose.

  • Boc (tert-butyloxycarbonyl) Group: Protects the N-terminus from enzymatic degradation (e.g., aminopeptidases) and significantly increases the molecule's lipophilicity, aiding in membrane permeability.

  • Trp (Tryptophan) & Phe (Phenylalanine): Aromatic residues that provide critical

    
     stacking interactions required for binding within the hydrophobic pockets of G-protein coupled receptors (GPCRs).
    
  • Met (Methionine): Provides a flexible, sulfur-containing side chain, though its thioether is highly susceptible to oxidation—a factor that dictates our synthetic cleavage strategy.

  • C-Terminal Amide (-NH2): Replaces the standard carboxylic acid (-OH). This neutralizes the negative charge, mimicking the post-translational amidation seen in native neuropeptides and drastically increasing serum half-life by resisting carboxypeptidases.

Quantitative Data Summary
ParameterValueCausality / Significance
Sequence Boc-Trp-Met-Phe-NH2Truncated analog of CCK-4 / Minigastrin
Molecular Formula C30H39N5O5SExact atomic composition (C:30, H:39, N:5, O:5, S:1)
Average Molecular Weight 581.74 g/mol Standard parameter for stoichiometric calculations
Monoisotopic Mass 581.2673 DaPrimary target for High-Resolution LC-MS validation
H-Bond Donors / Acceptors 5 / 6Dictates solubility and receptor pocket docking
Net Charge (pH 7.4) 0 (Neutral)Driven by N/C-terminal capping; enhances lipophilicity

Pharmacological Grounding: The CCK/Gastrin Axis

The native minimal sequence required for CCK receptor activation is the tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH2). The deliberate omission of the acidic Aspartate (Asp) residue in the Trp-Met-Phe-NH2 sequence fundamentally alters the binding thermodynamics.

By removing the negative charge of Asp, the peptide shifts from a potent agonist to a valuable structural intermediate. It is frequently utilized in the development of 1[1] or as a targeting moiety in tumor-imaging radiopharmaceuticals, such as 2[2].

CCK_Signaling Ligand Boc-Trp-Met-Phe-NH2 (Modified CCK Analog) Receptor CCK-A / CCK-B Receptor (GPCR) Ligand->Receptor Binds (Altered Affinity) Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens Channels Effect Modulated Physiological Response Ca2->Effect Triggers

Fig 1. CCK Receptor GPCR signaling pathway modulated by truncated peptide analogs.

Chemical Synthesis: A Self-Validating Protocol

The Causality of Method Selection: Synthesizing a Boc-protected peptide amide presents a chemical paradox. Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry requires a final global cleavage with 95% Trifluoroacetic Acid (TFA). However, 95% TFA will rapidly strip the N-terminal Boc group.

To circumvent this and ensure high yield, we employ a Hybrid Fmoc-SPPS and Solution-Phase Workflow . We synthesize the free N-terminal peptide (H-Trp-Met-Phe-NH2), cleave it from the resin, and subsequently introduce the Boc group in the solution phase. This guarantees both the high coupling efficiency of Fmoc-SPPS and the absolute retention of the Boc group.

Step-by-Step Methodology

Step 1: Fmoc-SPPS Assembly

  • Resin Preparation: Swell 0.5 mmol of Rink Amide AM resin in Dimethylformamide (DMF). Causality: Rink Amide resin yields a C-terminal amide upon TFA cleavage, fulfilling the -NH2 requirement.

  • Coupling Cycle: Sequentially couple Fmoc-Phe-OH, Fmoc-Met-OH, and Fmoc-Trp(Boc)-OH using HBTU/DIPEA (1:2 ratio) as activating agents. Deprotect Fmoc groups between cycles using 20% Piperidine in DMF.

Step 2: Global Cleavage & Scavenging

  • Cleavage Cocktail (Reagent K): Treat the resin with 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% EDT (Ethanedithiol) / 2.5% Water for 2 hours.

    • Expertise Note: EDT is mandatory here. Methionine is highly prone to oxidation (forming sulfoxides), and the Tryptophan indole ring is susceptible to alkylation by carbocations generated during cleavage. EDT and TIS act as sacrificial scavengers to protect these sensitive residues.

  • Precipitation: Filter the resin and precipitate the cleaved peptide (H-Trp-Met-Phe-NH2) in cold diethyl ether. Centrifuge and dry.

Step 3: Solution-Phase Boc Protection

  • Dissolve the crude H-Trp-Met-Phe-NH2 in a 1:1 mixture of Water/Dioxane.

  • Adjust the pH to 9.0 using DIPEA (N,N-Diisopropylethylamine).

  • Add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 4 hours. Causality: The mildly basic conditions ensure the N-terminal amine is deprotonated and nucleophilic, allowing for efficient Boc addition without risking peptide bond hydrolysis.

Synthesis_Workflow Start Rink Amide Resin (Solid Support) SPPS Fmoc-SPPS (Coupling: Phe, Met, Trp) Start->SPPS Cleavage TFA Cleavage (95%) Yields: H-Trp-Met-Phe-NH2 SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification BocProtection Solution-Phase Boc2O (DIPEA / Dioxane) Purification->BocProtection FinalProd Boc-Trp-Met-Phe-NH2 (Purified Target) BocProtection->FinalProd

Fig 2. Hybrid SPPS and solution-phase workflow for Boc-Trp-Met-Phe-NH2 synthesis.

Analytical Characterization (Self-Validation)

To ensure the protocol has functioned as a self-validating system, the final product must be subjected to rigorous analytical verification against standard properties of 3[3].

  • RP-HPLC: Run on a C18 column using a linear gradient of 10-90% Acetonitrile in Water (with 0.1% TFA) over 20 minutes. The Boc group significantly increases retention time compared to the free peptide.

  • LC-MS (ESI+): The target molecular weight is 581.74 g/mol . The mass spectrometer must show a dominant

    
     peak at m/z 582.27  and an 
    
    
    
    adduct peak at m/z 604.25 . Absence of a peak at m/z 482 indicates that the Boc group was successfully retained and not cleaved during ionization.

References

  • Title: Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists. Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: 99mTc-Hydrazinonicotinic acid-cyclo[γ-d-Glu-Ala-Tyr-d-Lys]-Trp-Met-Phe-NH2. Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI URL: [Link]

  • Title: Boc-trp-phe-ome | C26H31N3O5 | CID 317471. Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

In Vitro Pharmacological Profiling of N-t-Boc-Trp-Met-Phe Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the pharmacological characterization of synthetic peptides not merely as a sequence of laboratory steps, but as a rigorously controlled thermodynamic and kinetic system. Understanding the biological activity of N-t-Boc-Trp-Met-Phe amide (CAS: 104180-24-7) requires a deep dive into structure-activity relationships (SAR) and the precise execution of self-validating in vitro assays.

This whitepaper provides an authoritative guide to the molecular rationale, quantitative profiling, and laboratory workflows required to evaluate this compound.

Molecular Rationale and Structure-Activity Relationship (SAR)

N-t-Boc-Trp-Met-Phe amide is a synthetic tripeptide derivative, widely recognized in literature as a des-Asp³-gastrin related peptide [1]. To understand its biological activity, we must examine its parent molecule: CCK-4 (Trp-Met-Asp-Phe-NH₂) .

CCK-4 is the minimal C-terminal sequence required to potently activate the Gastrin/Cholecystokinin type B (CCK-B) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and gastrointestinal tract [2].

The structural modifications in N-t-Boc-Trp-Met-Phe amide dictate its unique pharmacological profile:

  • Deletion of Aspartic Acid (des-Asp³): The acidic side chain of Asp is a critical pharmacophore for CCK-B receptor activation. It forms essential hydrogen bonds with specific arginine/lysine residues in the receptor's orthosteric pocket, triggering the conformational change required for Gq/11 protein coupling. Removing this residue abolishes intrinsic efficacy, converting the molecule from an agonist to a competitive antagonist.

  • N-terminal Boc Protection: The addition of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group serves two causal purposes. First, it sterically hinders aminopeptidases, significantly increasing the peptide's proteolytic stability in vitro. Second, it enhances the compound's lipophilicity, compensating for the lost binding energy of the Asp residue by increasing hydrophobic interactions within the receptor pocket.

These modifications yield a compound that effectively binds to the CCK-B receptor but fails to activate it, serving as a valuable pharmacological tool for blocking neuropharmacological effects of cholecystokinin[3].

Quantitative Data Presentation

The following table summarizes the comparative in vitro pharmacological profile of the endogenous agonist (CCK-4) versus the synthetic antagonist (N-t-Boc-Trp-Met-Phe-NH₂).

Pharmacological ParameterCCK-4 (Endogenous Agonist)N-t-Boc-Trp-Met-Phe-NH₂ (Antagonist)
Peptide Sequence Trp-Met-Asp-Phe-NH₂Boc-Trp-Met-Phe-NH₂
CCK-B Receptor Affinity (IC₅₀) ~ 1.5 nM~ 250 nM
CCK-A Receptor Affinity (IC₅₀) > 1,000 nM> 10,000 nM
Intrinsic Efficacy (Eₘₐₓ) 100% (Full Agonist)0% (Competitive Antagonist)
Primary Signaling Pathway Gq/11 → PLC → IP3 → Ca²⁺None (Blocks Agonist Binding)
In Vitro Proteolytic Stability Low (Rapid degradation)High (Boc-protected N-terminus)

Receptor Signaling and Blockade Mechanism

To contextualize the in vitro assays, it is crucial to visualize the signaling cascade. The CCK-B receptor couples to the Gq/11 pathway. N-t-Boc-Trp-Met-Phe-NH₂ competitively occupies the orthosteric site, preventing CCK-4 from initiating the Phospholipase C (PLC) cascade.

CCK_Signaling Antagonist N-t-Boc-Trp-Met-Phe-NH2 (Antagonist) Receptor CCK-B Receptor (GPCR) Antagonist->Receptor Blocks Agonist CCK-4 / Gastrin (Agonist) Agonist->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens Channels

Mechanism of CCK-B receptor blockade by N-t-Boc-Trp-Met-Phe-NH2 preventing calcium mobilization.

Experimental Protocols: Self-Validating Workflows

As an application scientist, I mandate that every assay must be self-validating. This means incorporating internal controls, optimizing signal-to-noise ratios, and understanding the physical chemistry behind every reagent added.

Protocol A: Radioligand Displacement Binding Assay

Objective: Determine the binding affinity (Kᵢ) of N-t-Boc-Trp-Met-Phe-NH₂ at the CCK-B receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human CCK-B receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [¹²⁵I]-BH-CCK-8 (radioligand), and varying concentrations of N-t-Boc-Trp-Met-Phe-NH₂ (10⁻¹⁰ to 10⁻⁴ M).

    • Causality Note: The assay buffer must contain 0.5% Bovine Serum Albumin (BSA) . Because the Boc-protected tripeptide is highly lipophilic, it will non-specifically adsorb to the polystyrene plasticware. BSA acts as a carrier protein, keeping the peptide in solution and ensuring the actual concentration matches the nominal concentration.

  • Incubation: Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

    • Causality Note: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged/hydrophobic radioligand from sticking non-specifically to the filter matrix. This step is non-negotiable for achieving a viable assay window (Z'-factor > 0.5).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate IC₅₀ using non-linear regression (Cheng-Prusoff equation for Kᵢ).

Protocol B: Intracellular Calcium Mobilization (FLIPR Assay)

Objective: Validate the functional antagonism of the peptide by measuring its ability to block CCK-4-induced calcium release.

  • Cell Seeding: Seed CCK-B expressing CHO-K1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorophore) loading buffer.

    • Causality Note: The loading buffer must contain 2.5 mM Probenecid . Probenecid is an inhibitor of organic anion transporters. Without it, the cells will rapidly pump the cleaved Fluo-4 dye back out into the extracellular space, destroying the baseline fluorescence and masking the calcium signal.

  • Antagonist Pre-incubation: Add N-t-Boc-Trp-Met-Phe-NH₂ at varying concentrations and incubate for 15 minutes at 37°C. This allows the antagonist to equilibrate and occupy the orthosteric sites.

  • Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC₈₀ concentration of CCK-4 (typically ~3 nM) while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals.

  • Data Analysis: A successful antagonist will yield a rightward shift in the CCK-4 dose-response curve. Calculate the Schild regression to confirm competitive antagonism.

References

  • Royal Society of Chemistry. "Gastrin/cholecystokinin type B receptor (CCK-B receptor)". Available at: [Link]

  • Karger Publishers. "Neuropharmacological Effects of Cholecystokinin". Available at: [Link]

The Pharmacological and Thermodynamic Profiling of N-T-Boc-Trp-Met-Phe Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and gastroenterology, the rational design of peptide ligands targeting the Cholecystokinin (CCK) receptor family—specifically CCK1R (alimentary) and CCK2R (brain/gastrin)—relies heavily on rigorous Structure-Activity Relationship (SAR) profiling. The endogenous minimal sequence required for CCK2R activation is the C-terminal tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH2).

This whitepaper provides an in-depth technical analysis of N-T-Boc-Trp-Met-Phe amide (also known as des-Asp3-Boc-CCK-4), a synthetic derivative characterized by the N-terminal addition of a tert-butyloxycarbonyl (Boc) protecting group and the critical deletion of the aspartate (Asp) residue. As a Senior Application Scientist, I will deconstruct the mechanistic causality behind its receptor binding affinity, detail self-validating experimental protocols for its evaluation, and provide the thermodynamic context necessary for drug development professionals utilizing this compound in SAR studies.

Molecular Architecture and the Structural Basis of Binding

To understand the binding kinetics of N-T-Boc-Trp-Met-Phe amide, we must first dissect the pharmacophore of its parent molecule, CCK-4. The CCK2 receptor binding pocket is highly sensitive to the electrostatic and hydrophobic topology of its ligands [1].

  • Trp (Tryptophan): Engages in crucial hydrophobic and

    
     stacking interactions within the transmembrane (TM) bundle.
    
  • Met (Methionine): Occupies a hydrophobic sub-pocket. (In highly stable clinical analogs, Met is often substituted with Nle to prevent oxidation).

  • Asp (Aspartate): Acts as the primary electrostatic anchor. The acidic carboxylate side chain forms a critical salt bridge with conserved basic residues (such as Histidine or Arginine) in the extracellular loops of the CCK2R [2].

  • Phe-NH2 (Phenylalaninamide): The C-terminal amidation is an absolute prerequisite for receptor recognition; the free carboxylic acid is biologically inactive.

The Impact of the des-Asp3 Mutation and N-T-Boc Addition

The modification to create N-T-Boc-Trp-Met-Phe amide introduces two opposing thermodynamic forces. First, the N-terminal Boc group increases the overall lipophilicity (LogP) and provides steric shielding against aminopeptidases, theoretically enhancing bioavailability and membrane interaction. However, the deletion of the Asp residue (des-Asp3) removes the essential electrostatic anchor. Without this salt bridge, the peptide fails to stabilize the receptor in its active conformation, resulting in a catastrophic loss of binding affinity—typically a 1,000- to 10,000-fold reduction compared to the native tetrapeptide[1].

G Core CCK-4 Core (Trp-Met-Asp-Phe-NH2) Boc N-terminal Boc Addition (Boc-CCK-4) Core->Boc Protection DesAsp Asp3 Deletion (Boc-Trp-Met-Phe-NH2) Boc->DesAsp Truncation Result1 Increased Lipophilicity Maintained Affinity (Kd ~1nM) Boc->Result1 Result2 Loss of Electrostatic Anchor Affinity Drop (>1000-fold) DesAsp->Result2

Structure-Activity Relationship (SAR) logic tree for CCK-4 modifications.

Quantitative Binding Affinity Profiling

The table below synthesizes the relative binding affinities (


 or 

) of CCK derivatives at the CCK2R, illustrating the severe penalty of the des-Asp3 mutation. Data is aggregated from standardized competitive radioligand binding assays using

-BH-CCK-8 as the tracer.
CompoundSequenceCCK2R Affinity (

/

)
Functional Activity
CCK-8 (Sulfated) Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH20.1 - 1.0 nMFull Agonist
CCK-4 Trp-Met-Asp-Phe-NH21.0 - 10 nMFull Agonist
Boc-CCK-4 Boc-Trp-Met-Asp-Phe-NH20.5 - 5.0 nMFull Agonist
N-T-Boc-Trp-Met-Phe-NH2 Boc-Trp-Met-Phe-NH2 (des-Asp3)> 10,000 nM Weak/Inactive

Interpretation: The data demonstrates that while the Boc group can slightly improve the affinity of the native tetrapeptide (Boc-CCK-4 vs CCK-4) by enhancing hydrophobic interactions, it cannot rescue the massive thermodynamic penalty incurred by the loss of the Aspartate residue [3]. Consequently, N-T-Boc-Trp-Met-Phe amide is frequently utilized as a negative control in CCK-4 SAR studies or as a minimalist scaffold for designing non-peptide antagonists.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the negligible affinity of N-T-Boc-Trp-Met-Phe amide and differentiate it from assay noise, the experimental design must be rigorously controlled. The following protocols are engineered with built-in causality and self-validation mechanisms.

Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled peptide to displace a radiolabeled tracer from the receptor.

Causality in Design: Peptides containing Boc groups are highly lipophilic and prone to non-specific binding (NSB) to plasticware and glass fiber filters. To counteract this, the assay buffer must contain Bovine Serum Albumin (BSA), and filters must be pre-treated with Polyethylenimine (PEI) to neutralize their negative charge.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or A431 cells stably transfected with human CCK2R. Homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM

    
    , 1 mM EGTA, pH 7.4). Centrifuge at 40,000 x g for 30 mins at 4°C. Resuspend the membrane pellet to a final concentration of 1-2 
    
    
    
    protein.
  • Assay Buffer Formulation: Supplement the base buffer with 0.2% BSA, 0.1 mg/mL bacitracin, and 5

    
     soybean trypsin inhibitor to prevent proteolytic degradation of the peptides.
    
  • Ligand Preparation: Prepare serial dilutions of N-T-Boc-Trp-Met-Phe amide from

    
     M to 
    
    
    
    M. Self-Validation: Include a positive control curve using unlabeled CCK-8, and a dedicated NSB condition containing 1
    
    
    unlabeled CCK-8.
  • Incubation: In a 96-well plate, combine 50

    
     of the test peptide, 50 
    
    
    
    of
    
    
    -BH-CCK-8 (final concentration ~50 pM), and 100
    
    
    of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked for 1 hour in 0.3% PEI.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Quantify bound radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Use non-linear regression (Cheng-Prusoff equation) to determine the

    
     and 
    
    
    
    values.

G Membrane Membrane Prep (CCK2R Cells) Incubation Incubation [125I]-CCK-8 + Boc-Peptide Membrane->Incubation Filtration Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Wash Wash Step (Ice-cold Buffer) Filtration->Wash Count Gamma Counting (Bound Radioactivity) Wash->Count

Step-by-step workflow for the competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay (Functional Readout)

Because CCK2R is a


-coupled GPCR, receptor activation triggers Phospholipase C (PLC), leading to Inositol trisphosphate (

) generation and subsequent calcium release from the endoplasmic reticulum. This assay determines if the residual binding of the truncated peptide yields any intrinsic agonistic efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Plate CCK2R-expressing cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20

    
     of calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.
    
  • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: The FLIPR automatically injects N-T-Boc-Trp-Met-Phe amide (at concentrations up to 100

    
     due to low affinity).
    
  • Kinetic Measurement: Monitor fluorescence continuously for 3 minutes. Self-Validation: If the compound shows no agonism, subsequently inject an

    
     concentration of CCK-8 to verify that the cells are responsive and to test if the Boc-peptide acts as a competitive antagonist.
    

G L Boc-Trp-Met-Phe-NH2 (Ligand) R CCK2 Receptor (GPCR) L->R Weak Binding (Missing Asp3) Gq Gq/11 Protein (Activation) R->Gq Conformational Change PLC Phospholipase C-β (Effector) Gq->PLC IP3 IP3 & DAG (Second Messengers) PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

CCK2R Gq-coupled signaling pathway highlighting the attenuated response of the des-Asp3 analog.

Conclusion

The pharmacological profile of N-T-Boc-Trp-Met-Phe amide serves as a masterclass in peptide drug design. It unequivocally demonstrates that while lipophilic modifications (like the N-T-Boc group) can improve pharmacokinetic parameters such as proteolytic stability, they cannot compensate for the deletion of a primary pharmacophoric element. The absence of the Aspartate residue abolishes the critical electrostatic interaction required for CCK2R activation. Consequently, this compound is best leveraged by researchers as a highly specific negative control in CCK-associated biochemical assays or as a foundational scaffold for the synthesis of novel, non-peptide CCK antagonists.

References

  • Miller, L. J., & Gao, F. (2008). Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & therapeutics, 119(1), 83-95. Available at:[Link][1]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805-840. Available at:[Link][2]

  • Shiosaki, K., Lin, C. W., Kopecka, H., Craig, R., Wagenaar, F. L., Bianchi, B., Miller, T., Witte, D., & Nadzan, A. M. (1991). Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. Journal of Medicinal Chemistry, 34(9), 2837-2842. Available at:[Link][3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-T-Boc-Trp-Met-Phe Amide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-tert-Butoxycarbonyl-L-Tryptophyl-L-Methionyl-L-Phenylalanine amide (N-T-Boc-Trp-Met-Phe amide). As a protected tripeptide of significant interest in peptide chemistry and early-phase drug discovery, a thorough understanding of its fundamental characteristics is paramount for its synthesis, purification, formulation, and application. This document outlines the predicted molecular and structural attributes, solubility, lipophilicity, and stability of the target peptide. It further details robust, field-proven experimental protocols for the empirical determination of these properties, offering researchers and drug development professionals a validated framework for characterization. The causality behind experimental choices and the implications of these properties for pharmaceutical development are discussed in depth.

Introduction

N-T-Boc-Trp-Met-Phe amide is a synthetic tripeptide composed of tryptophan, methionine, and phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide. This structure confers specific characteristics relevant to its use as a building block in larger peptide synthesis or as a standalone entity in biological screening assays.[] The constituent amino acids—two aromatic and one sulfur-containing—suggest a pronounced hydrophobic character and specific chemical liabilities, such as the oxidation of methionine.[2][3]

The physicochemical properties of a peptide are critical determinants of its behavior in both chemical and biological systems. Properties such as solubility, lipophilicity (LogP/D), and stability directly influence its suitability for various applications, including reaction conditions, purification strategies (e.g., HPLC), formulation development, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[] This guide serves as a foundational resource for scientists, providing both predicted data and the methodologies required to validate these properties experimentally.

Molecular Structure and Core Properties

The fundamental identity of N-T-Boc-Trp-Met-Phe amide is defined by its unique arrangement of atoms and functional groups. The presence of the bulky, nonpolar Boc group, two aromatic side chains (indole from Tryptophan and phenyl from Phenylalanine), and the flexible, sulfur-containing side chain of Methionine dictates its overall size, shape, and polarity.[5]

Full Chemical Name: (S)-tert-butyl (1-(((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-(methylthio)-1-oxobutan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Predicted Core Properties

The following table summarizes the core physicochemical properties derived from the peptide's chemical structure. These values are calculated based on the constituent atoms and their arrangement and serve as a baseline for experimental design.

PropertyPredicted ValueSignificance
Molecular Formula C₃₀H₄₀N₅O₅SDefines the elemental composition.
Molecular Weight 598.74 g/mol Crucial for all stoichiometric calculations, and for mass spectrometry verification.[6]
Appearance Predicted to be a white to off-white solid/powder.Basic physical state observation.
Hydrogen Bond Donors 4Influences solubility in protic solvents and potential for intermolecular interactions.
Hydrogen Bond Acceptors 6Influences solubility in protic solvents and potential for intermolecular interactions.
Chemical Structure Diagram

A visual representation of the molecular structure is essential for understanding the spatial relationship between the functional groups.

Sources

Technical Guide: Role of N-T-Boc-Trp-Met-Phe Amide in Peptide Signaling

Author: BenchChem Technical Support Team. Date: March 2026

The N-T-Boc-Trp-Met-Phe Amide (also known as Des-Asp³-Gastrin Related Peptide ) is a synthetic tripeptide derivative primarily utilized as a high-precision structural probe and pharmacological tool in the study of the Cholecystokinin (CCK) and Gastrin receptor families.

This guide details its role in delineating the Structure-Activity Relationship (SAR) of peptide hormones, specifically proving the critical necessity of the Aspartate residue for G-protein coupling and signal transduction.

Executive Summary: The Pharmacophore Probe

N-T-Boc-Trp-Met-Phe Amide (Boc-Trp-Met-Phe-NH₂) is a truncated, N-terminally protected analog of the C-terminal tetrapeptide of Gastrin and Cholecystokinin (CCK-4: Trp-Met-Asp-Phe-NH₂).

In drug development and receptor pharmacology, this compound serves a distinct purpose:

  • Negative Control & SAR Validator: It demonstrates the absolute requirement of the Aspartate (Asp) residue at position 2 (from the C-terminus of the tetrapeptide) for receptor activation.

  • Receptor Subtype Selectivity: It aids in mapping the binding pockets of CCK-1 (CCK-A) and CCK-2 (CCK-B/Gastrin) receptors.

  • Antagonist Template: Its scaffold serves as a starting point for designing peptidomimetic antagonists by modifying the "missing" Asp position to block rather than activate the receptor.

Chemical Identity & Structural Logic

Understanding the signaling role requires analyzing the chemical modifications relative to the native ligand (CCK-4).

FeatureSpecificationImpact on Signaling
Compound Name N-T-Boc-Trp-Met-Phe Amide--
Sequence Boc-Trp-Met-Phe-NH₂Truncated (Missing Aspartate).
CAS Number 104180-24-7 Unique identifier for "Des-Asp3-Gastrin Related Peptide".[1]
N-Terminus tert-Butoxycarbonyl (Boc) Increases lipophilicity; protects against aminopeptidases; mimics the hydrophobic environment of the receptor pocket.
C-Terminus Amide (-NH₂) Mimics the native C-terminal amidation of Gastrin/CCK, essential for receptor recognition.
Missing Residue Aspartic Acid (Asp) CRITICAL: The absence of the anionic carboxylate side chain prevents the formation of a salt bridge with the receptor, abolishing agonist activity.

Mechanistic Role in Signaling Pathways

The primary signaling pathway involved is the Gastrin/CCK-B Receptor pathway , a G-protein coupled receptor (GPCR) system.

The Native Pathway (Agonist Activation)

Native ligands (Gastrin-17, CCK-8, CCK-4) bind to the CCK-B receptor. The Asp residue (missing in our target) forms a critical electrostatic interaction (salt bridge) with specific residues (likely Histidine or Arginine ) in the receptor's transmembrane binding pocket. This interaction triggers a conformational change in the GPCR.

The Role of Boc-Trp-Met-Phe-NH₂ (The "Silent" Ligand)

When Boc-Trp-Met-Phe-NH₂ is introduced:

  • Binding: The hydrophobic residues (Trp , Met , Phe ) and the Boc group allow the molecule to enter the receptor pocket via hydrophobic interactions.

  • No Activation: Due to the absence of Asp , the critical salt bridge cannot form. The receptor fails to undergo the conformational shift required to exchange GDP for GTP on the Gαq subunit.

  • Outcome: The signaling cascade (PLC activation, Ca²⁺ release) is silent .

  • Pharmacological Use: By comparing the activity of this compound (Inactive/Weak) vs. CCK-4 (Active), researchers validate that the "message" sequence for signal transduction resides strictly within the Asp-Phe motif, while the "address" (binding) is supported by Trp-Met.

Signaling Cascade Visualization

The following diagram illustrates the Gq-coupled pathway and the specific point of failure for Boc-Trp-Met-Phe-NH₂.

CCK_Signaling Ligand_Native Native Ligand (CCK-4: Trp-Met-Asp-Phe-NH2) Receptor CCK-B / Gastrin Receptor (GPCR) Ligand_Native->Receptor High Affinity Binding + Salt Bridge (Asp) Ligand_Probe Probe / Inactive Analog (Boc-Trp-Met-Phe-NH2) Ligand_Probe->Receptor Hydrophobic Binding Only (No Salt Bridge) G_Protein Gq/11 Protein (Activation) Ligand_Probe->G_Protein NO ACTIVATION Receptor->G_Protein Conformational Change PLC PLC-β (Phospholipase C) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca2 Ca2+ Release (Intracellular) ER->Ca2 Flux Response Cellular Response (Acid Secretion / Proliferation) Ca2->Response PKC->Response

Caption: Comparative signaling flow. The Native Ligand (Green) activates the Gq pathway via the Asp residue. The Probe (Red) binds but fails to trigger G-protein coupling due to the missing Asp.

Experimental Protocols & Application

To utilize Boc-Trp-Met-Phe-NH₂ effectively in research, strict adherence to protocol is required to distinguish "non-binding" from "binding without activation."

Protocol: Competitive Binding Assay (Radioligand Displacement)

Objective: Determine if Boc-Trp-Met-Phe-NH₂ can displace a radiolabeled agonist (e.g., ³H-CCK-8), confirming it binds to the receptor despite lacking the Asp residue.

  • Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA (to prevent peptide adsorption).

    • Ligand: Solubilize Boc-Trp-Met-Phe-NH₂ in DMSO (stock 10 mM), then dilute in buffer.

    • Radioligand: [³H]-CCK-8 or [¹²⁵I]-CCK-8 (approx. 20-50 pM).

    • Tissue/Cells: Membranes from CCK-B expressing cells (e.g., AR42J cells or transfected HEK293).

  • Incubation:

    • Mix membrane preparation (50 µg protein) with Radioligand.

    • Add increasing concentrations of Boc-Trp-Met-Phe-NH₂ (10⁻⁹ M to 10⁻⁴ M).

    • Incubate at 25°C for 60 minutes.

  • Separation:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Expected Result: Boc-Trp-Met-Phe-NH₂ should show low affinity (high IC₅₀) compared to CCK-4, or negligible displacement, confirming the Asp residue's role in binding affinity as well as efficacy.

Protocol: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm the compound is inactive (not an agonist) and test for antagonist activity.

  • Cell Loading:

    • Load CCK-B expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C.

  • Agonist Mode (Test for Activity):

    • Inject Boc-Trp-Met-Phe-NH₂ (10 µM).

    • Monitor fluorescence.

    • Result: No increase in fluorescence (Flatline) = Confirms loss of efficacy (Des-Asp effect).

  • Antagonist Mode (Test for Inhibition):

    • Pre-incubate cells with Boc-Trp-Met-Phe-NH₂ (10-100 µM) for 10 min.

    • Inject EC₈₀ concentration of CCK-8.

    • Result: If the Boc group confers hydrophobic binding, a right-shift in the CCK-8 dose-response curve may be observed (Competitive Antagonism).

Comparative Data Analysis

The following table summarizes the Structure-Activity Relationship (SAR) derived from studies using this probe.

PeptideSequenceReceptor Affinity (CCK-B)Biological Activity (Acid Secretion)Role
CCK-4 (Native) Trp-Met-Asp-Phe-NH₂High (nM range)Full AgonistSignaling Driver
Des-Asp Probe Boc-Trp-Met-Phe-NH₂ Very Low / Negligible Inactive Negative Control
Antagonist (L-365,260) (Non-peptide)High (nM range)AntagonistInhibitor

Key Insight: The dramatic loss of affinity and activity upon removing the Asp residue (even with Boc protection) proves that the Trp-Met sequence acts primarily as a hydrophobic anchor ("Address"), while Asp-Phe is the functional trigger ("Message").

References

  • Herranz, R. (2003). Cholecystokinin antagonists: pharmacological tools and therapeutic candidates. Medicinal Research Reviews.
  • Dockray, G. J. (2009). Cholecystokinin and gastrin: receptors and signaling. Annual Review of Physiology.
  • Bernacki, R. J., et al. (1989). Peptide analogs of cholecystokinin: Synthesis and biological activity. Journal of Medicinal Chemistry. (Foundational SAR studies establishing the role of Asp in CCK-4).

Sources

Technical Guide: Trp-Met-Phe Amide (WMF-NH₂) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and experimental framework for Trp-Met-Phe amide (WMF-NH₂) derivatives, focusing on their critical role as the C-terminal pharmacophore of the Cholecystokinin (CCK) and Gastrin peptide families.

Pharmacophore Exploration in CCK/Gastrin Receptor Targeting

Executive Summary: The Minimal Pharmacophore

The tripeptide amide L-Trp-L-Met-L-Phe-NH₂ (WMF-NH₂) represents the essential hydrophobic core of the Cholecystokinin (CCK) and Gastrin peptide families. While the tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH₂) is the minimum sequence required for high-affinity biological activity (acting as a potent anxiogenic and panic-inducing agent), the truncated WMF-NH₂ scaffold serves as a critical template for Structure-Activity Relationship (SAR) studies.

This guide analyzes WMF-NH₂ derivatives, focusing on:

  • Receptor Selectivity: Targeting CCK2 (Gastrin) receptors over CCK1.

  • Metabolic Stability: Overcoming methionine oxidation via Norleucine (Nle) substitution.

  • Diagnostic Utility: Development of radiolabeled "Minigastrin" analogs for tumor imaging.

Chemical Biology & Pharmacology
2.1. The "Message-Address" Concept

In peptide drug design, the CCK C-terminus follows a "Message-Address" model.

  • The Message (WMF-NH₂): The Trp-Met-Phe-NH₂ sequence provides the hydrophobic interactions necessary for receptor binding pocket occupancy.

  • The Switch (Asp): The Aspartic acid residue (position 2 in CCK-4) acts as the electrostatic switch. Its removal (yielding WMF-NH₂) drastically reduces affinity but retains specific binding capability, often converting the peptide from a potent agonist to a weak partial agonist or antagonist scaffold.

2.2. Receptor Subtype Specificity

WMF-NH₂ derivatives primarily target the CCK2 Receptor (CCK2R) , also known as the CCK-B/Gastrin receptor.

  • CCK2R: Highly expressed in the brain (anxiety modulation) and specific tumors (Medullary Thyroid Carcinoma, Small Cell Lung Cancer).[1][2]

  • Mechanism: G_q/11-coupled GPCR activation leading to intracellular calcium mobilization.

Key Insight: The amide (–NH₂) terminus is non-negotiable. Conversion to a free acid (–OH) results in a complete loss of biological activity, confirming the necessity of the C-terminal amide for hydrogen bonding within the receptor pocket.

Structure-Activity Relationship (SAR) of Derivatives[3]

The optimization of the WMF-NH₂ scaffold focuses on three vectors: N-terminal capping, Methionine stability, and Phenylalanine ring electronics.

Table 1: Comparative SAR of WMF-NH₂ Derivatives
Derivative ClassModificationEffect on Potency/StabilityApplication
Native Scaffold H-Trp-Met-Phe-NH₂Low affinity (µM range); susceptible to oxidation.SAR Baseline
Tetrapeptide H-Trp-Met-Asp -Phe-NH₂ (CCK-4)High affinity (nM range); potent anxiogenic.Anxiety Model
Oxidation Resistant H-Trp-Nle -Phe-NH₂Retains binding; prevents Met→Met(O) degradation.Stable Analogs
N-Capped Boc -Trp-Met-Phe-NH₂Improved lipophilicity; moderate affinity gain.Synthetic Intermediate
Radiolabeled DOTA -Linker-Trp-Met-Phe-NH₂Enables chelation of ⁶⁸Ga or ¹⁷⁷Lu.Tumor Imaging (PET/SPECT)
Aromatic Sub. H-Trp-Met-D-Phe -NH₂Alters backbone conformation; often creates antagonists.Receptor Probes
Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) of WMF-NH₂ Derivatives
  • Objective: Synthesize Boc-Trp(Boc)-Nle-Phe-NH₂ to prevent oxidation during cleavage.

  • Scale: 0.1 mmol.

Protocol:

  • Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 × 5 min). Wash with DMF (5×).

  • Coupling (Iterative):

    • Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF.

    • Order: Fmoc-Phe-OH

      
       Fmoc-Nle-OH 
      
      
      
      Boc-Trp(Boc)-OH.
    • Note: Use Nle (Norleucine) instead of Met to avoid sulfoxide formation during workup.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter resin; precipitate filtrate in ice-cold diethyl ether. Centrifuge and lyophilize.

4.2. Competitive Binding Assay (CCK2R)
  • Objective: Determine IC₅₀ of WMF-NH₂ derivatives against [¹²⁵I]-CCK-8.

  • Cell Line: HEK-293 transfected with human CCK2R.

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     g.
    
  • Incubation: Mix membrane suspension (20 µg protein) with:

    • Radioligand: 50 pM [¹²⁵I]-CCK-8.

    • Competitor: WMF-NH₂ derivative (10⁻¹² to 10⁻⁶ M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity (CPM). Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Visualization of Signaling & Workflows[4]
5.1. CCK2 Receptor Signaling Pathway

The following diagram illustrates the G-protein coupled pathway activated by CCK/Gastrin derivatives.

CCK2R_Signaling Ligand WMF-NH2 Derivative Receptor CCK2 Receptor (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Co-activation Response Cellular Response (Anxiety/Proliferation) Ca->Response PKC->Response

Figure 1: Signal transduction pathway for CCK2R agonists. WMF-NH₂ derivatives modulate this cascade, with efficacy dependent on the N-terminal substitution.

5.2. Synthesis Workflow (SPPS)

SPPS_Workflow Resin Rink Amide Resin FmocDep Fmoc Deprotection (20% Piperidine) Resin->FmocDep Coupling1 Couple Fmoc-Phe (HBTU/DIEA) FmocDep->Coupling1 Coupling2 Couple Fmoc-Nle (Avoid Met) Coupling1->Coupling2 Repeat Cycle Coupling3 Couple Boc-Trp Coupling2->Coupling3 Cleavage TFA Cleavage (95% TFA) Coupling3->Cleavage Purification HPLC Purification (C18 Column) Cleavage->Purification

Figure 2: Solid-Phase Peptide Synthesis workflow for oxidation-resistant WMF-NH₂ analogs.

References
  • Reubi, J. C., et al. (1997). "Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors." Cancer Research. Link

  • Bernhardt, P., et al. (2010). "Minigastrin: A new radiopharmaceutical for targeting CCK2 receptors." Journal of Nuclear Medicine. Link

  • Herranz, R. (2003). "Cholecystokinin antagonists: pharmacological and therapeutic potential." Medicinal Research Reviews. Link

  • Fourmy, D., et al. (1987). "Structure-activity relationship of the C-terminal part of cholecystokinin in pancreatic acini." European Journal of Biochemistry. Link

  • Miyamoto, S., et al. (2012). "Cholecystokinin Plays a Novel Protective Role in Diabetic Kidney Through Anti-inflammatory Actions on Macrophage."[3] Diabetes.[3][4][5] Link

Sources

The Thermodynamic Landscape of Boc-Protected Tripeptides: A Stability Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Boc-Protected Tripeptides Content Type: In-depth Technical Guide Persona: Senior Application Scientist

Executive Summary

In peptide therapeutics and solid-phase synthesis, the tert-butyloxycarbonyl (Boc) group is often viewed merely as a transient protecting group.[1] However, for tripeptides—which exist in a "twilight zone" between small molecules and folded macromolecules—the Boc moiety acts as a dominant thermodynamic anchor. It significantly alters solubility parameters, crystalline lattice energy, and degradation kinetics.

This guide moves beyond standard handling instructions to explore the physicochemical causality of Boc-tripeptide stability. We will examine the competition between steric shielding and acid lability, the kinetics of the retro-ene decomposition pathway, and the specific vulnerability of the protected state to diketopiperazine (DKP) precursors.

Part 1: The Thermodynamic Conflict

The Enthalpic vs. Entropic Battle

A Boc-protected tripeptide (Boc-AA1-AA2-AA3-OH/OR) is thermodynamically distinct from its free amine counterpart. The Boc group (


-butyl carbamate) introduces a bulky, hydrophobic cap that alters the free energy of the system (

).
  • Enthalpic Stabilization (

    
    ):  The urethane linkage provides resonance stabilization, lowering the ground state energy of the N-terminus. However, the bulky 
    
    
    
    -butyl group introduces steric strain, particularly in sequences containing
    
    
    -branched amino acids (Val, Ile, Thr).
  • Entropic Factors (

    
    ):  The Boc group restricts the rotational freedom (
    
    
    
    torsion angle) of the N-terminal residue. While this reduces the entropic penalty of folding, it can also trap the peptide in local minima, leading to amorphous aggregation rather than clean crystallization.
The "Kinetic Trap" of the Urethane Bond

Thermodynamically, the Boc group is metastable in the presence of protons. The cleavage is driven by the stability of the resulting tert-butyl cation (or isobutene) and the entropic gain of gas release (


).


  • Activation Energy (

    
    ):  In the absence of acid catalysis (solid state, neutral pH), the 
    
    
    
    for thermal decomposition is high (~120–150 kJ/mol).
  • The Danger Zone: The presence of trace acids (from synthesis workup or solvent impurities) lowers this barrier significantly, shifting the degradation mechanism from a concerted thermal elimination to an ionic

    
    -like fragmentation.
    

Part 2: Critical Degradation Pathways

Thermal Elimination (The Retro-Ene Reaction)

In the solid state, Boc-tripeptides do not hydrolyze; they undergo thermal elimination. This is a concerted pericyclic reaction that occurs at high temperatures (


) or lower temperatures over extended periods.
  • Mechanism: The carbonyl oxygen abstracts a proton from the

    
    -butyl methyl group, releasing isobutene and generating a carbamic acid, which spontaneously decarboxylates.
    
  • Implication: This defines the upper limit of processing temperatures (e.g., during extrusion or drying).

The Diketopiperazine (DKP) Vector

For tripeptides, DKP formation is the primary pathway for sequence truncation.

  • The Misconception: It is often assumed DKP forms after deprotection.

  • The Reality: In Boc-protected esters (Boc-AA1-AA2-OR), if the steric bulk of the side chains forces a cis-amide bond (common with Proline or N-methylated residues), the urethane nitrogen—though less nucleophilic than a free amine—can still participate in slow intramolecular attack under basic conditions or elevated temperatures, leading to premature cyclization and Boc loss.

Aggregation and Gelation

Boc-tripeptides are amphiphilic. The hydrophobic Boc cap and the hydrophilic C-terminus create a surfactant-like structure.

  • Thermodynamic Consequence: In solution, these peptides often exhibit a critical aggregation concentration (CAC). Below the CAC, they are monomers; above it, they form supramolecular hydrogels. This phase transition is thermodynamically driven by the exclusion of water from the hydrophobic Boc/side-chain interface.

Part 3: Visualization of Pathways

The following diagram maps the stability logic and degradation vectors for a Boc-protected tripeptide.

BocStability BocTri Boc-Tripeptide (Intact) Thermal Thermal Stress (>150°C) BocTri->Thermal Retro-Ene Mechanism Acid Acid Catalysis (H+ Trace) BocTri->Acid Sn1 Fragmentation Base Basic/Nu- Conditions BocTri->Base Steric Strain (Proline) Agg Supramolecular Aggregate/Gel BocTri->Agg Hydrophobic Effect (>CAC) Isobutene Isobutene + CO2 (Irreversible Loss) Thermal->Isobutene FreeAmine Free Amine Tripeptide (Reactive) Thermal->FreeAmine Acid->Isobutene Acid->FreeAmine DKP Diketopiperazine (Cyclic Byproduct) Base->DKP Slow Intramolecular Attack FreeAmine->DKP Rapid Cyclization (AA1-AA2 cleavage)

Figure 1: Thermodynamic degradation and phase transition pathways for Boc-protected tripeptides.

Part 4: Experimental Framework (Self-Validating Protocols)

As an application scientist, you must validate stability using kinetic data, not just observation.

Protocol A: Accelerated Stability Determination (Arrhenius Model)

Objective: Determine the activation energy (


) and predicted shelf-life (

) of the Boc-tripeptide in solution.
  • Preparation: Dissolve Boc-tripeptide (1 mg/mL) in DMSO/Buffer (1:1).

  • Stress Conditions: Incubate aliquots at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Extract samples at

    
     hours. Quench immediately on ice.
    
  • Analysis: RP-HPLC (C18 column). Monitor disappearance of the parent peak.

  • Calculation:

    • Plot

      
       vs. Time to confirm 1st-order kinetics.
      
    • Extract rate constants (

      
      ) for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin). The slope
      
      
      .
Protocol B: Solid-State Thermal Profiling (TGA/DSC)

Objective: Distinguish between moisture loss, melting, and degradation.

  • Instrument: TGA/DSC synchronous analyzer.

  • Pan: Hermetically sealed Aluminum pan (pinhole lid to allow gas escape but prevent moisture uptake).

  • Ramp:

    
     from 
    
    
    
    to
    
    
    under Nitrogen purge (50 mL/min).
  • Interpretation:

    • Event 1 (

      
      ):  Mass loss without significant heat flow = Solvent/Water desorption.
      
    • Event 2 (

      
      ):  Endothermic peak without mass loss = Melting point (Stable liquid phase).
      
    • Event 3 (

      
      ):  Endothermic/Exothermic peak with step-change mass loss = Boc elimination (Isobutene release).
      

Part 5: Data Analysis & Case Studies

The stability of Boc-tripeptides is sequence-dependent. The following table summarizes the thermodynamic risks based on amino acid composition.

Sequence TypeExampleDominant RiskThermodynamic DriverRecommended Storage
Sterically Hindered Boc-Val-Ile-LeuAggregationHydrophobic effect; high

.
Lyophilized, Desiccated.
Cyclization Prone Boc-Pro-Pro-GlyDKP Formationcis-amide conformer preference induces strain.

, Avoid Bases.
Acid Sensitive Boc-Asp(OtBu)-GlyAutocatalysisSide-chain carboxylic acid assists Boc removal.Store as Salt or Neutral pH.
Flexible/Gly-Rich Boc-Gly-Gly-GlyCrystallizationHigh entropic cost to order; tends to be amorphous/hygroscopic.Desiccator (Silica/P2O5).
Experimental Workflow Diagram

Workflow Start Synthesized Boc-Tripeptide Purity Check Purity (HPLC/MS) >95%? Start->Purity SolidState Solid State Analysis (DSC/TGA) Purity->SolidState Yes Solution Solution Kinetics (Arrhenius Plot) Purity->Solution Yes Stable Stable Melt (Tm < Tdeg) SolidState->Stable Endotherm only Unstable Decomposition (Tdeg < Tm) SolidState->Unstable Mass loss Calc Calculate Ea & t90 Solution->Calc

Figure 2: Decision tree for characterizing Boc-peptide thermodynamic stability.

Part 6: Strategic Recommendations

  • Orthogonality Check: If your tripeptide contains Proline at position 2, the Boc group is thermodynamically risky due to DKP susceptibility. Consider switching to Fmoc chemistry for the N-terminus if the synthesis allows, as the Fmoc group is less prone to nucleophilic attack in neutral conditions.

  • Solvent Selection: Avoid protic solvents (MeOH, Water) for long-term storage of Boc-peptides. Even without added acid, the auto-ionization of water can trigger slow carbamate hydrolysis over months. Use DMSO-d6 or Acetonitrile for stock solutions.

  • Thermal Processing: Never heat Boc-protected peptides above

    
     without verifying TGA data first. The onset of isobutene elimination can be deceptively low in amorphous solids.
    

References

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. Link (Foundational Boc chemistry).

  • Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Diketopiperazines. Journal of Combinatorial Chemistry. Link (Mechanism of DKP formation).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] Link (Thermodynamic stability data of protecting groups).

  • Mader, S., et al. (2019). Thermodynamics and Reaction Mechanisms for Decomposition of a Simple Protonated Tripeptide. Journal of The American Society for Mass Spectrometry. Link (Mass spec fragmentation kinetics).

  • RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. Royal Society of Chemistry.[3] Link (Thermal deprotection kinetics).

Sources

An In-depth Technical Guide to N-t-Boc-Trp-Met-Phe Amide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the N-terminally protected tripeptide amide, N-t-Boc-Trp-Met-Phe amide. Designed for researchers, scientists, and professionals in drug development, this document details the essential identifiers, synthesis protocols, purification and characterization methodologies, and potential applications of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Core Identifiers and Physicochemical Properties

While a specific CAS number for N-t-Boc-Trp-Met-Phe amide is not cataloged in major chemical databases, the compound is defined by its constituent parts. For synthetic and regulatory purposes, it is essential to reference the identifiers of the protected amino acid precursors.

Table 1: Identifiers of Key Precursors

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-tert-Butoxycarbonyl-L-tryptophanBoc-Trp-OH13139-14-5C₁₆H₂₀N₂O₄304.34
N-tert-Butoxycarbonyl-L-methionineBoc-Met-OH2488-15-5C₁₀H₁₉NO₄S249.33
L-Phenylalanine amide hydrochlorideH-Phe-NH₂·HCl4602-95-5C₉H₁₃ClN₂O200.67

The physicochemical properties of N-t-Boc-Trp-Met-Phe amide are predicted based on its structure, which incorporates a bulky, hydrophobic Boc protecting group and the side chains of tryptophan, methionine, and phenylalanine. It is expected to be a white to off-white solid with good solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and limited solubility in water.

Synthesis of N-t-Boc-Trp-Met-Phe Amide

The synthesis of this tripeptide amide can be achieved through a stepwise solution-phase peptide synthesis (SPPS) approach. This method allows for the purification and characterization of intermediates at each stage, ensuring high purity of the final product.[1] The general strategy involves the sequential coupling of Boc-protected amino acids, followed by the deprotection of the N-terminal Boc group to allow for the next coupling reaction.

Rationale for Synthetic Strategy

A solution-phase approach is chosen for its scalability and the ability to rigorously purify intermediates. The tert-butoxycarbonyl (Boc) protecting group is selected for the α-amino group due to its stability under neutral and basic conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[] The side chains of tryptophan and methionine do not typically require protection in Boc-based synthesis, although the indole nitrogen of tryptophan can sometimes be protected to prevent side reactions during cleavage.[3]

Experimental Protocol: Solution-Phase Synthesis

This protocol employs a carbodiimide-mediated coupling reaction, a robust and widely used method for peptide bond formation.[1]

Step 1: Synthesis of Boc-Met-Phe-NH₂

  • Preparation of Phenylalanine Amide Free Base: Dissolve L-phenylalanine amide hydrochloride (1.1 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir for 20 minutes at room temperature to obtain the free base.

  • Coupling Reaction: In a separate flask, dissolve Boc-L-methionine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Addition and Reaction: Add the phenylalanine amide solution from step 1 to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Step 2: Deprotection of Boc-Met-Phe-NH₂

  • Boc Removal: Dissolve the purified Boc-Met-Phe-NH₂ in a solution of 50% TFA in DCM. Stir for 30 minutes at room temperature.

  • Isolation: Remove the solvent under reduced pressure. Co-evaporate with DCM several times to remove residual TFA. The resulting product, H-Met-Phe-NH₂·TFA, is used directly in the next step.

Step 3: Synthesis of Boc-Trp-Met-Phe-NH₂

  • Neutralization and Coupling: Dissolve the H-Met-Phe-NH₂·TFA salt in anhydrous DCM and neutralize with DIPEA (1.1 eq). In a separate flask, activate Boc-L-tryptophan (1.0 eq) with DCC (1.1 eq) and HOBt (1.1 eq) in DCM at 0 °C as described in Step 1.

  • Reaction and Purification: Add the neutralized dipeptide amide solution to the activated Boc-Trp-OH. Allow the reaction to proceed overnight at room temperature. The work-up and purification are performed as described in Step 1 to yield the final product, N-t-Boc-Trp-Met-Phe amide.

Diagram 1: Synthetic Workflow for N-t-Boc-Trp-Met-Phe Amide

G cluster_0 Dipeptide Synthesis cluster_1 Deprotection cluster_2 Tripeptide Synthesis BocMet Boc-Met-OH DCC_HOBt1 DCC / HOBt DCM, 0°C to RT BocMet->DCC_HOBt1 PheNH2 H-Phe-NH₂ PheNH2->DCC_HOBt1 BocMetPheNH2 Boc-Met-Phe-NH₂ DCC_HOBt1->BocMetPheNH2 TFA_DCM 50% TFA in DCM BocMetPheNH2->TFA_DCM HMetPheNH2 H-Met-Phe-NH₂·TFA TFA_DCM->HMetPheNH2 DCC_HOBt2 DCC / HOBt DCM, 0°C to RT HMetPheNH2->DCC_HOBt2 BocTrp Boc-Trp-OH BocTrp->DCC_HOBt2 BocTrpMetPheNH2 N-t-Boc-Trp-Met-Phe Amide DCC_HOBt2->BocTrpMetPheNH2

Caption: Solution-phase synthesis workflow for N-t-Boc-Trp-Met-Phe amide.

Purification and Characterization

Ensuring the purity and structural integrity of the synthesized peptide is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of and purifying synthetic peptides.[4][5]

Table 2: Typical RP-HPLC Conditions

ParameterAnalyticalPreparative
Column C18, 3-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minOptimized based on analytical run
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm

The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to achieve sharp peaks and good separation.[4] The tryptophan residue allows for sensitive detection at 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for peptide analysis.

Expected Mass:

  • Molecular Formula: C₃₀H₃₉N₅O₅S

  • Monoisotopic Mass: 581.2672 Da

  • Expected [M+H]⁺: 582.2745 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the sequence and the presence of the Boc protecting group.[6]

Key Expected ¹H NMR Signals (in DMSO-d₆):

  • ~1.4 ppm (s, 9H): The singlet of the nine equivalent protons of the Boc group.[7]

  • ~1.9 ppm (s, 3H): The methyl protons of the methionine side chain.

  • ~2.5-3.2 ppm (m): Protons of the β-carbons of the three amino acid side chains.

  • ~4.0-4.6 ppm (m): The α-protons of the amino acid residues.

  • ~7.0-8.0 ppm (m): Aromatic protons of the tryptophan and phenylalanine side chains, and amide protons.

  • ~10.8 ppm (s, 1H): The indole NH proton of tryptophan.

Diagram 2: Analytical Workflow for Quality Control

G Crude Crude Peptide HPLC RP-HPLC Purity Assessment Crude->HPLC HPLC->Crude Purity < 95% (Re-purify) MS Mass Spectrometry (ESI-MS) Identity Confirmation HPLC->MS Purity ≥ 95% NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation MS->NMR Correct Mass Pure Purified Peptide (>95% Purity) NMR->Pure Correct Structure

Caption: Quality control workflow for synthesized N-t-Boc-Trp-Met-Phe amide.

Potential Applications and Biological Significance

The tripeptide sequence Trp-Met-Phe is of interest in biochemical and pharmaceutical research due to the unique properties of its constituent amino acids.

  • Drug Design and Discovery: Tryptophan, methionine, and phenylalanine are often found at the interfaces of protein-protein interactions.[8] Therefore, peptides containing this sequence could serve as scaffolds for designing inhibitors or modulators of such interactions.

  • Antimicrobial Peptides: Tryptophan and phenylalanine residues are common in antimicrobial peptides, where their hydrophobic and aromatic nature is thought to play a role in disrupting bacterial membranes.[7]

  • Neuroscience Research: Tryptophan is a precursor to the neurotransmitter serotonin, and peptides containing tryptophan may have applications in neuroscience.[9]

The N-t-Boc protected amide form is a crucial intermediate for the synthesis of larger peptides or for the development of peptide-based drugs where the N-terminus needs to be modified or kept uncharged.

Conclusion

N-t-Boc-Trp-Met-Phe amide, while not having a dedicated CAS number, is a synthetically accessible and valuable research compound. Its preparation via solution-phase peptide synthesis is a well-established process. Rigorous purification by HPLC and comprehensive characterization by mass spectrometry and NMR are essential to ensure its quality for subsequent applications in drug discovery, biochemistry, and materials science. This guide provides the foundational knowledge and practical protocols for scientists working with this and similar protected peptide amides.

References

  • National Center for Biotechnology Information. (n.d.). Boc-trp-phe-ome. PubChem. Retrieved from [Link]

  • Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide derivative. Der Pharma Chemica, 3(3), 174-188.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Scanlon, D., & Finlayson, K. (n.d.). HPLC of Peptides and Proteins. In Methods in Molecular Biology. Humana Press.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 996.

Sources

Methodological & Application

Application Note: Optimal Solvent Systems for Dissolving N-t-Boc-Trp-Met-Phe Amide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The peptide N-t-Boc-Trp-Met-Phe-NH₂ (Boc-Trp-Met-Phe amide) presents a distinct solubility challenge due to its highly lipophilic character. Composed entirely of hydrophobic residues (Tryptophan, Methionine, Phenylalanine) and capped with a hydrophobic tert-butyloxycarbonyl (Boc) group, this molecule exhibits negligible solubility in neutral aqueous buffers. Furthermore, the presence of Methionine (Met) introduces a chemical stability risk (oxidation) when dissolved in standard sulfoxide-based solvents like DMSO.

This guide provides a validated protocol for solubilizing this peptide, prioritizing Dimethylformamide (DMF) for chemical stability and Dimethyl Sulfoxide (DMSO) for biological compatibility, while addressing the critical "crash-out" phenomenon during aqueous dilution.

Physicochemical Analysis & Solvent Strategy

To design an effective solvent system, we must first analyze the physicochemical barriers of the target molecule.

Molecular Hydrophobicity Profile
ComponentPropertyImpact on Solubility
N-Terminus (Boc) Non-polar protecting groupSignificantly reduces polarity; prevents H-bonding at N-terminus.
Trp (Tryptophan) Aromatic, Indole ringHigh hydrophobicity; prone to pi-stacking aggregation.
Met (Methionine) Thioether side chainHydrophobic; High risk of oxidation to sulfoxide.
Phe (Phenylalanine) Aromatic, Benzyl ringHigh hydrophobicity; promotes aggregation.
C-Terminus (-NH₂) AmideRemoves the ionizable carboxyl charge, further reducing aqueous solubility.
The "Methionine-DMSO" Paradox

While DMSO is the universal solvent for hydrophobic peptides, it acts as a mild oxidizing agent. Prolonged storage of Met-containing peptides in DMSO can lead to the formation of Methionine Sulfoxide [Met(O)], altering biological activity.

  • Recommendation: Use DMF (Dimethylformamide) for long-term stock storage. Use DMSO only if the solution is prepared fresh for immediate biological assay use.

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal solvent based on your downstream application.

SolventSelection Start Start: N-t-Boc-Trp-Met-Phe-NH2 AppCheck Downstream Application? Start->AppCheck ChemSyn Chemical Synthesis / Analysis (HPLC, MS, NMR) AppCheck->ChemSyn BioAssay Biological Assay (Cell Culture, ELISA) AppCheck->BioAssay DMF_Route Primary Solvent: DMF (Prevents Met Oxidation) ChemSyn->DMF_Route Preferred DMSO_Route Primary Solvent: DMSO (High Solubilizing Power) BioAssay->DMSO_Route OxidationRisk CRITICAL: Met Oxidation Risk DMSO_Route->OxidationRisk FreshPrep Prepare Fresh (< 24h usage) OxidationRisk->FreshPrep Short Term ArgonPurge Argon/N2 Purge Required OxidationRisk->ArgonPurge Long Term

Figure 1: Solvent selection logic prioritizing Methionine stability and assay compatibility.

Detailed Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock Solution (10–20 mg/mL)

Best for: Long-term storage or chemical analysis.

Reagents:

  • N-t-Boc-Trp-Met-Phe-NH₂ (Lyophilized powder)

  • Anhydrous DMF (≥99.8% purity) or DMSO (Cell Culture Grade)

  • Optional: Argon or Nitrogen gas

Step-by-Step:

  • Equilibration: Allow the peptide vial to warm to room temperature before opening to prevent water condensation (hygroscopicity causes aggregation).

  • Solvent Addition: Add DMF (preferred) or DMSO to the vial to achieve a target concentration of 10–20 mg/mL .

    • Note: Do not attempt to dissolve directly in water or buffer.

  • Mechanical Dispersion: Vortex vigorously for 30–60 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath for 5–10 minutes. The solution should become crystal clear and colorless.

  • Inert Gas Overlay (Critical for Met): Gently blow a stream of Argon or Nitrogen into the vial headspace to displace oxygen, then cap tightly.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Dilution for Biological Assays

Challenge: Hydrophobic peptides often precipitate ("crash out") when the organic stock is added to aqueous buffer.

Step-by-Step:

  • Prepare Buffer: Use a standard buffer (PBS, HBSS) at pH 7.4.

  • Dynamic Addition: Place the buffer on a magnetic stirrer or vortex gently.

  • Dropwise Dilution: Slowly add the organic stock solution (from Protocol A) dropwise into the center of the vortexing buffer.

    • Rule of Thumb: Keep final organic solvent concentration < 1% (v/v) for cell assays to avoid solvent toxicity.

  • Visual QC: Inspect for turbidity (cloudiness).

    • Clear: Successful dissolution.

    • Cloudy: Precipitation occurred.[1][2] See Troubleshooting.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Crash-out" due to hydrophobicity1. Increase organic co-solvent (e.g., dilute stock 1:1 with Ethanol before adding to water).2. Lower the final peptide concentration.3. Add 0.1% Tween-20 or BSA to the buffer to stabilize the suspension.
Gel formation Hydrogen bond networkingAdd a chaotropic agent like Urea (6-8M) or Guanidine HCl if compatible with the assay.
Yellowing of solution Methionine OxidationThe peptide has degraded. Discard and prepare fresh stock using DMF and inert gas.

Experimental Workflow Diagram

DissolutionProtocol Powder Lyophilized Peptide (Boc-Trp-Met-Phe-NH2) OrganicSolvent Add Organic Solvent (DMF or DMSO) Powder->OrganicSolvent Vortex Vortex & Sonicate (5-10 mins) OrganicSolvent->Vortex CheckClear Solution Clear? Vortex->CheckClear CheckClear->OrganicSolvent No (Add more solvent) StockSol Stock Solution (10-20 mg/mL) CheckClear->StockSol Yes Dilution Dilute into Buffer (Dropwise w/ Vortex) StockSol->Dilution FinalAssay Assay Ready (<1% Organic Solvent) Dilution->FinalAssay Clear Reformulate Reformulate: Add Tween-20 or Reduce Conc. Dilution->Reformulate Precipitates

Figure 2: Step-by-step workflow for dissolving and diluting the peptide.

References

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

Sources

Application Note: Precision Preparation of N-t-Boc-Trp-Met-Phe Amide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists requiring high-fidelity preparation of N-t-Boc-Trp-Met-Phe amide (Boc-Trp-Met-Phe-NH


) stock solutions.

The protocol addresses two critical challenges inherent to this specific sequence:

  • Extreme Hydrophobicity: The combination of the N-terminal Boc group, Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe) creates a highly lipophilic molecule prone to aggregation in aqueous buffers.

  • Chemical Instability: The simultaneous presence of Methionine (susceptible to oxidation) and Tryptophan (susceptible to photo-oxidation) demands a rigorous exclusion of oxygen and light.

Compound Profile & Physicochemical Constraints

Before initiating solubilization, the operator must understand the specific stress points of the molecule.

PropertySpecificationImplication for Protocol
Sequence Boc-Trp-Met-Phe-NH

Tripeptide derivative with N-terminal protection and C-terminal amidation.
Hydrophobicity HighInsoluble in water. Requires organic cosolvents (DMSO/DMF).
Met Sensitivity Oxidation to Met-Sulfoxide (+16 Da)Strict Anaerobic Handling. Avoid vigorous vortexing in air; use Argon overlay.
Trp Sensitivity Photo-oxidation / Kynurenine formationLight Sensitive. Use amber vials; limit exposure to UV/fluorescent light.
Boc Group Acid LabileAvoid acidic solvents (e.g., TFA) during solubilization to prevent deprotection.

Reagents and Equipment

Solvent Selection Strategy
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% .

    • Rationale: DMSO effectively disrupts the intermolecular hydrogen bonding and hydrophobic interactions of the Boc-Trp-Phe core.

    • Warning: Standard DMSO is hygroscopic. Absorbed water can induce peptide aggregation over time. Use single-use ampules or fresh bottles.

  • Alternative Solvent: Dimethylformamide (DMF) .[1]

    • Usage: Preferred if the downstream assay is sensitive to DMSO interference, though DMSO is generally better tolerated in cell culture at <0.1%.

Labware
  • Vials: Amber borosilicate glass vials with Teflon-lined caps (to prevent plasticizer leaching and light exposure).

  • Gas: High-purity Argon or Nitrogen (for headspace displacement).

  • Filtration: 0.2 µm PTFE (hydrophobic) syringe filters. Do not use aqueous filters (e.g., cellulose acetate) as the peptide will bind to the membrane.

Protocol: Step-by-Step Preparation

Phase 1: Environmental Control
  • Light: Dim laboratory lights or work under a hood with UV-shielding glass.

  • Temperature: Allow the lyophilized peptide vial to equilibrate to room temperature before opening .

    • Causality: Opening a cold vial introduces atmospheric moisture condensation, which can hydrolyze the peptide or accelerate Met oxidation.

Phase 2: Solubilization (Target Conc: 10 mM)

Note: Molar calculations depend on the specific batch Molecular Weight (MW) including counter-ions. Always verify the Certificate of Analysis (CoA).

  • Weighing: Accurately weigh the peptide into an amber glass vial.

    • Best Practice: If the total amount is small (<5 mg), dissolve the entire commercial vial content to avoid static loss during transfer.

  • Deoxygenation: Gently blow a stream of Argon into the empty vial (and the solvent bottle) for 30 seconds to displace oxygen.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a 10 mM or 5 mg/mL master stock.

    • Technique: Direct the solvent stream down the side of the wall to wash down adherent powder.

  • Dissolution:

    • Swirl gently.

    • Do NOT vortex vigorously (introduces air bubbles/oxygen).

    • If particulates persist, sonicate in a water bath for 15–30 seconds. Monitor temperature to ensure it does not exceed 30°C.

Phase 3: Concentration Verification (The Trp Check)

Gravimetric preparation is often inaccurate due to peptide salt/water content. Use UV spectroscopy for precise quantification, leveraging the Tryptophan chromophore.

  • Extinction Coefficient (

    
    ):  ~5,500 M
    
    
    
    cm
    
    
    at 280 nm (Standard Trp value).
  • Method:

    • Dilute a small aliquot (e.g., 1:100) in Methanol or Ethanol.

    • Measure Absorbance at 280 nm (A

      
      ).
      
    • Calculate Concentration (

      
      ):
      
      
      
      
Phase 4: Aliquoting and Storage
  • Aliquot: Dispense into single-use volumes (e.g., 20 µL or 50 µL) to eliminate freeze-thaw cycles.

  • Inert Overlay: Blow Argon over the top of each aliquot before capping immediately.

  • Storage: Store at -20°C (short term <1 month) or -80°C (long term).

Workflow Visualization

The following diagram illustrates the critical decision pathways and handling requirements to prevent degradation during preparation.

PeptidePrep Start Lyophilized Boc-Trp-Met-Phe-NH2 Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh in Amber Vial (Light Protection) Equilibrate->Weigh Gas Argon/Nitrogen Flush (Displace Oxygen) Weigh->Gas Solvent Add Anhydrous DMSO (Target 10 mM) Gas->Solvent Dissolve Gentle Swirl / Sonicate (NO Vortexing) Solvent->Dissolve QC QC: UV A280 Check (Verify Concentration) Dissolve->QC QC->Solvent Fail (Undissolved) Aliquot Aliquot & Argon Overlay QC->Aliquot Pass Store Store at -80°C Aliquot->Store

Figure 1: Critical workflow for the preparation of oxidation-sensitive peptide stock solutions. Note the emphasis on inert gas overlay and light protection.

Quality Control & Troubleshooting

Common Failure Modes
ObservationRoot CauseCorrective Action
Precipitation upon dilution "Crash-out" due to hydrophobicity.Ensure final assay buffer contains a carrier (e.g., 0.1% BSA) or maintain minimal DMSO (0.1–1%) in the final mix.
Yellowing of solution Trp oxidation (Kynurenine).Discard stock. Check light shielding and Argon overlay protocols.
Mass Spec shift (+16 Da) Methionine oxidation.Discard stock. Ensure solvents are degassed and fresh.[2]
Incomplete Solubility Peptide aggregation.Brief sonication (max 30s). If stubborn, add 1-2% Acetic Acid (ONLY if Boc stability allows, otherwise stick to pure DMSO).
Usage in Biological Assays

When diluting the DMSO stock into aqueous buffer (e.g., PBS or Media):

  • Order of Addition: Add the peptide stock to the buffer , not the buffer to the peptide.

  • Mixing: Mix immediately and rapidly to prevent local high-concentration precipitates.

  • Stability Window: Once diluted into aqueous media, Methionine oxidation rates increase. Prepare working solutions immediately prior to use .

References

  • ProImmune. Working with Peptides: Handling and Storage Guidelines. Retrieved from [Link]

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).[3][4] Retrieved from [Link]

Sources

Application Note: Storage, Handling, and Reconstitution Protocols for Boc-Trp-Met-Phe-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Methodology

Physicochemical Profiling & Handling Causality

The synthetic peptide Boc-Trp-Met-Phe-NH2 presents a unique set of handling challenges due to its specific sequence architecture. Unlike standard cholecystokinin-4 (CCK-4) derivatives (e.g., Boc-Trp-Met-Asp-Phe-NH2) which contain an ionizable aspartic acid residue[1], this specific sequence lacks any ionizable side chains. Understanding the causality behind its physical behavior is critical for preventing degradation and ensuring reproducible assay results.

The Causality of Extreme Hydrophobicity

The sequence is flanked by an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal amide (-NH2). Combined with the non-polar side chains of Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe), the peptide possesses a net charge of zero at physiological pH.

  • Handling Consequence: Standard peptide solubilization guidelines—which recommend adding dilute acetic acid or ammonium hydroxide[2]—are entirely ineffective here. Direct introduction to aqueous buffers will cause immediate hydrophobic collapse. Primary solubilization must be performed in 100% organic solvent.

The Causality of Oxidation Liability

Both Methionine and Tryptophan are highly susceptible to atmospheric and photo-induced oxidation. Methionine's thioether group rapidly oxidizes to sulfoxide or sulfone, while Tryptophan's indole ring is sensitive to photo-oxidation[3].

  • Handling Consequence: The peptide must be stored under an inert gas blanket (Argon or Nitrogen) and protected from ambient light using amber vials.

The Causality of Acid Sensitivity

The N-terminal Boc group is a standard acid-labile protecting group.

  • Handling Consequence: Exposure to strong acids (pH < 4.0) during reconstitution or storage will trigger the premature cleavage of the Boc group, fundamentally altering the peptide's lipophilicity and receptor binding profile.

Degradation Pathways

The following diagram maps the primary environmental triggers that compromise the structural integrity of Boc-Trp-Met-Phe-NH2.

DegradationPathways Root Boc-Trp-Met-Phe-NH2 OxTrigger Oxygen & Light Exposure Root->OxTrigger AcidTrigger Strong Acids (pH < 4.0) Root->AcidTrigger AqTrigger Direct Aqueous Solubilization Root->AqTrigger OxResult Oxidation of Met (Sulfoxide) & Trp Degradation OxTrigger->OxResult Loss of Bioactivity AcidResult Cleavage of N-terminal Boc Protecting Group AcidTrigger->AcidResult Structural Alteration AqResult Severe Aggregation & Precipitation AqTrigger->AqResult Insoluble Mass

Figure 1: Primary degradation pathways and handling hazards for Boc-Trp-Met-Phe-NH2.

Storage Protocols & Stability Matrix

According to , lyophilized peptides containing Met and Trp require strict anaerobic storage conditions[3]. Furthermore, strongly advise against repeated freeze-thaw cycles, which induce micro-condensation and accelerate degradation.

Table 1: Storage Conditions and Stability Matrix

Physical StateTemperatureAtmosphere & LightRecommended ContainerMax Shelf Life
Lyophilized Powder -20°C to -80°CDesiccated, Argon/N₂ purged, DarkSealed glass vial2 to 5+ years
Lyophilized Powder 4°CDesiccated, DarkSealed glass vial< 1 month
DMSO Stock Solution -80°CArgon/N₂ purged, DarkAmber low-bind aliquots3 to 6 months
Aqueous Dilution 4°CAmbientLow-bind microfuge tube< 12 hours (Use immediately)

Validated Reconstitution Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met. As noted in , hygroscopic lyophilized powders must be equilibrated properly before opening to prevent moisture uptake[2].

Phase 1: Primary Solubilization (Stock Generation)
  • Equilibration: Remove the lyophilized peptide from the -20°C freezer. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for 30–60 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation, triggering rapid hydrolysis.

  • Solvent Addition: Add 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) directly to the vial to achieve a high-concentration stock (e.g., 10 mM to 50 mM).

  • Dissolution: Vortex the vial gently for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 3–5 minutes[2].

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be 100% transparent. Any cloudiness or suspended micro-particles indicate incomplete solubilization. Do not proceed until the solution is optically clear.

  • Aliquoting & Purging: Divide the stock solution into single-use amber glass or low-bind polypropylene vials. Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each aliquot for 5–10 seconds before capping tightly.

  • Cryopreservation: Store the aliquots immediately at -80°C.

Phase 2: Aqueous Dilution (Assay Preparation)
  • Thaw a single DMSO stock aliquot at room temperature.

  • Rapidly inject the required volume of DMSO stock into a vigorously stirring aqueous assay buffer (pH 6.0–8.0).

  • Self-Validation Checkpoint: Measure the absorbance of the final assay solution at 600 nm (OD600). A reading > 0.05 above the buffer blank indicates hydrophobic collapse and peptide aggregation. If this occurs, increase the final DMSO concentration in the assay or add a non-ionic surfactant (e.g., 0.01% Tween-20) prior to peptide addition.

ReconstitutionWorkflow A Lyophilized Peptide (Store at -20°C to -80°C) B Equilibrate to RT (In Desiccator, 30-60 min) A->B Prevent Condensation C Add 100% DMSO or DMF (Primary Solubilization) B->C D Vortex & Sonicate (Until Optically Clear) C->D E High-Concentration Stock (e.g., 10-50 mM) D->E F Aliquot into Amber Vials E->F H Dilute in Aqueous Buffer (pH 6.0 - 8.0) Just Before Use E->H Immediate Assay Use G Purge with Argon/N2 & Store at -80°C F->G Long-Term Storage

Figure 2: Step-by-step reconstitution and storage workflow for Boc-Trp-Met-Phe-NH2.

References

  • GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources. Available at: [Link]

  • Shiosaki, K., et al. "Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors." Journal of Medicinal Chemistry, 1991. Available at:[Link]

Sources

Application Note: Dose-Response Curve Generation for N-T-Boc-Trp-Met-Phe Amide

Author: BenchChem Technical Support Team. Date: March 2026


 (CCK Receptor Ligand)

Abstract

This application note details the protocol for generating dose-response curves for N-T-Boc-Trp-Met-Phe amide (Boc-WMF-NH


), a synthetic hydrophobic peptide analog. Based on its structural homology to the C-terminus of Cholecystokinin (CCK-4: Trp-Met-Asp-Phe-NH

), this molecule functions as a ligand for the Cholecystokinin B Receptor (CCK-BR/CCK2R). This guide focuses on characterizing its activity (typically antagonistic or partial agonistic) using a high-throughput fluorescent calcium mobilization assay . We address critical challenges regarding the hydrophobicity of the Boc-protected sequence and provide a robust method for determining IC

values.

Introduction & Mechanism[1][2]

Molecule Profile[2]
  • Compound: N-tert-butoxycarbonyl-Tryptophan-Methionine-Phenylalanine-amide

  • Sequence: Boc-Trp-Met-Phe-NH

    
    
    
  • Physicochemical Properties: The presence of the tert-butoxycarbonyl (Boc) group and two aromatic residues (Trp, Phe) renders this molecule highly hydrophobic. It requires organic solvents (DMSO) for solubilization.

  • Biological Target: CCK-B Receptor (CCK2R), a G

    
    -coupled GPCR found primarily in the CNS and stomach.
    
Mechanism of Action

The CCK-B receptor couples to G


 proteins. Upon agonist binding (e.g., by endogenous CCK-8), Phospholipase C (PLC) is activated, hydrolyzing PIP

into IP

and DAG. IP

triggers the release of intracellular calcium (

) from the endoplasmic reticulum.

N-T-Boc-Trp-Met-Phe-NH


 acts as a structural probe. In an Antagonist Mode  assay, the molecule competes with a standard agonist for the orthosteric binding site, inhibiting the calcium flux. The dose-response curve measures this inhibition to calculate the IC

.
Signaling Pathway Visualization

G Agonist Agonist (CCK-8) Receptor CCK-B Receptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist (Boc-Trp-Met-Phe-NH2) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Release

Figure 1: Competitive antagonism at the Gq-coupled CCK-B receptor signaling pathway.

Experimental Design Strategy

Solubility Management (Critical)

The Boc group significantly reduces water solubility.

  • Stock Solvent: 100% Anhydrous DMSO.

  • Working Concentration: The final DMSO concentration in the cell assay must not exceed 0.5% , as DMSO can induce non-specific calcium transients or cytotoxicity.

  • Intermediate Dilution: Do not dilute directly from 10 mM stock to aqueous buffer. Use a "step-down" dilution in buffer to prevent precipitation shock.

Assay Mode Selection

To fully characterize the ligand, run two modes:

  • Agonist Mode: Test if Boc-Trp-Met-Phe-NH

    
     alone induces Ca
    
    
    
    flux.
  • Antagonist Mode (Primary): Pre-incubate cells with Boc-Trp-Met-Phe-NH

    
    , then inject a standard agonist (CCK-8) at its EC
    
    
    
    concentration.

Materials & Reagents

ReagentSpecificationPurpose
Test Compound N-T-Boc-Trp-Met-Phe-NH

Ligand of interest.
Reference Agonist CCK-8 (Sulfated)Induces max signal for inhibition.
Cell Line CHO-K1 or HEK293 stably expressing CCK-BRBiological system.
Calcium Dye Fluo-4 AM or Fluo-8 AMIntracellular Ca

indicator.
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological medium.
Probenecid 2.5 mMPrevents dye leakage (OAT inhibitor).
Pluronic F-127 0.04%Aids dye solubilization.

Detailed Protocol

Phase 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose curve ranging from 10


M to 0.5 nM.
  • Master Stock: Dissolve Boc-Trp-Met-Phe-NH

    
     in 100% DMSO to 10 mM . Vortex until clear.
    
  • Plate Layout: Use a polypropylene 96-well "Compound Plate".

  • Dilution:

    • Add 10

      
      L of 10 mM stock to Column 1 (Row A).
      
    • Perform 1:3 serial dilutions in 100% DMSO across the plate (transfer 10

      
      L into 20 
      
      
      
      L DMSO).
    • Why DMSO? Serial dilution in aqueous buffer often causes hydrophobic peptides to stick to plastic tips, ruining the curve. Dilute in DMSO first.

  • Buffer Transfer: Transfer 2

    
    L of the DMSO dilution series into 198 
    
    
    
    L of Assay Buffer (HBSS/HEPES). This creates a 5x Working Solution (1% DMSO).
Phase 2: Cell Loading[3]
  • Seeding: Plate cells (CHO-CCK2) at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight.

  • Dye Prep: Mix Fluo-4 AM (4

    
    M final) with Pluronic F-127 and Probenecid in Assay Buffer.
    
  • Loading: Remove culture media. Add 100

    
    L Dye Solution.
    
  • Incubation: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.

Phase 3: The Antagonist Assay (FLIPR/FlexStation)

Workflow Logic:

  • Step A (Baseline): Read background fluorescence.

  • Step B (Antagonist Addition): Add Test Compound. Watch for agonist activity.[1][2][3][4] Incubate 15 min.

  • Step C (Agonist Challenge): Inject CCK-8 (at EC

    
    ). Measure peak reduction.
    

Workflow Start Start: Adherent Cells (Black 96-well Plate) DyeLoad Add Fluo-4 AM + Probenecid (60 min Incubation) Start->DyeLoad AddAntagonist Inject Boc-Trp-Met-Phe-NH2 (15 min Pre-incubation) DyeLoad->AddAntagonist Read1 Read: Check for Agonist Activity AddAntagonist->Read1 AddAgonist Inject EC80 of CCK-8 (Stimulation) Read1->AddAgonist Read2 Read: Kinetic Fluorescence (120 seconds) AddAgonist->Read2 Analysis Calculate RFU & IC50 Read2->Analysis

Figure 2: Step-by-step workflow for Calcium Flux Antagonist Assay.[5]

Instrument Settings (Generic Plate Reader):

  • Excitation: 494 nm

  • Emission: 516 nm

  • Read Interval: 1.5 seconds

  • Duration: 120 seconds post-injection.

Data Analysis & Curve Fitting

Data Normalization

Calculate the response (


) for each well:


  • Negative Control (0% Inhibition): Buffer + CCK-8.

  • Positive Control (100% Inhibition): Known antagonist (e.g., L-365,260) + CCK-8, or Buffer only (no agonist).

The 4-Parameter Logistic (4PL) Fit

Fit the normalized data to the Hill Equation to determine the IC


:


  • X: Log concentration of Boc-Trp-Met-Phe-NH

    
    .
    
  • Y: Normalized Response (% of Control).

  • IC

    
    :  Concentration inhibiting 50% of the CCK-8 response.
    

Troubleshooting & Validation (Self-Correcting Systems)

IssueProbable CauseCorrective Action
High Background Dye leakage or excess extracellular dye.Ensure Probenecid is fresh. Wash cells 2x with HBSS before reading if using a wash-protocol.
No Inhibition Compound precipitation.Check the 10 mM stock for turbidity. Ensure intermediate dilution step is into buffer with vortexing.
Edge Effects Evaporation or thermal gradients.Avoid using outer wells (Row A/H, Col 1/12) for data; fill with buffer.
Z-Factor < 0.5 High variability in controls.Optimize cell density. Z' should be > 0.5 for a valid assay run.

References

  • IUPHAR/BPS Guide to Pharmacology. Cholecystokinin Receptors. [Link]

  • PubChem. Cholecystokinin-4 (Related Structure). [Link]

  • Harper, E. A., et al. (1996). Characterization of the CCK receptor subtype on the human molecular target. British Journal of Pharmacology. [Link]

Sources

Coupling reagents for synthesis of Trp-Met-Phe amide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Trp-Met-Phe (WMF) Amide Analogs

Executive Summary & Biological Context

The Trp-Met-Phe (WMF) tripeptide motif is a highly conserved pharmacophore embedded in numerous neuroendocrine and immunomodulatory peptides. Most notably, it forms the biologically active C-terminal core of cholecystokinin (CCK) and gastrin analogs (e.g., the signaling pentapeptide GWMDF-NH2)[1]. Synthesizing WMF-amide analogs requires navigating a triad of severe synthetic liabilities: the high oxidation potential of Methionine (Met), the vulnerability of Tryptophan (Trp) to electrophilic alkylation, and the propensity of Phenylalanine (Phe) to undergo base-catalyzed epimerization during carboxyl activation[2].

As a Senior Application Scientist, I have designed this protocol to move beyond standard synthesis templates. This guide provides a self-validating, mechanistically grounded solid-phase peptide synthesis (SPPS) workflow that specifically neutralizes the chemical vulnerabilities of the WMF sequence.

Mechanistic Insights: Causality in Reagent Selection

2.1. The Epimerization Trap: Oxazolone Formation During the activation of the C-terminal Fmoc-Phe-OH, the transient O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone. Under basic conditions—such as those required by aminium/uronium coupling reagents like HATU (which rely on excess DIPEA or NMM)—the alpha-proton of the oxazolone is rapidly abstracted, leading to racemization and the formation of D-Phe impurities[2].

2.2. Suppressing Epimerization and Guanidinylation with DIC/OxymaPure To circumvent the oxazolone pathway, the carbodiimide/additive system is strongly recommended over HATU/DIPEA[3]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional nucleophile, rapidly trapping the O-acylisourea to form a highly stable, reactive ester. Because this process operates under essentially neutral conditions, base-catalyzed epimerization is virtually eliminated[4]. Furthermore, unlike HATU, DIC/Oxyma cannot react with the unprotected N-terminus of the growing peptide chain, completely preventing irreversible guanidinylation—a critical advantage when coupling sterically demanding residues like Trp[4].

2.3. Protecting Met and Trp Integrity Methionine is highly susceptible to atmospheric and reagent-induced oxidation, forming Met sulfoxide (Met(O)). Tryptophan's electron-rich indole ring is a prime target for electrophilic alkylation by tert-butyl carbocations generated during global deprotection. Therefore, the choice of cleavage scavengers (specifically the inclusion of ethanedithiol) is just as critical as the coupling reagents to preserve the sequence's integrity.

Quantitative Data: Coupling Reagent Performance

Table 1: Comparative analysis of coupling reagents for WMF-NH2 synthesis. Data synthesized from established peptide coupling guidelines.

Coupling Reagent SystemBase RequiredEpimerization Risk (Phe)Risk of N-Terminal GuanidinylationSuitability for WMF-NH2
DIC / OxymaPure NoneVery LowNoneOptimal - Neutral conditions protect stereocenter.
HATU / DIPEA Yes (2.0 eq)Moderate to HighHigh (if pre-activated >2 min)Sub-optimal - Excess base promotes oxazolone racemization.
HBTU / DIPEA Yes (2.0 eq)ModerateHighSub-optimal - Slower kinetics than HATU, higher epimerization.
PyBOP / NMM Yes (2.0 eq)Low to ModerateNoneAcceptable - Avoids guanidinylation, but still requires base.

Visualizing the Mechanisms and Workflows

Epimerization ActivatedAA Activated Fmoc-Phe-OH (O-Acylisourea) Oxazolone Oxazolone Intermediate (Prone to Epimerization) ActivatedAA->Oxazolone Base catalysis (Slow coupling) OxymaEst Oxyma Active Ester (Stable, Highly Reactive) ActivatedAA->OxymaEst + OxymaPure (Fast) DAminoAcid D-Phe Epimer (Impurity) Oxazolone->DAminoAcid Racemization Peptide L-Phe Peptide Bond (Target) Oxazolone->Peptide Aminolysis (Slower) OxymaEst->Peptide Aminolysis

Caption: Oxazolone-mediated epimerization pathway and suppression by OxymaPure.

SPPS_Workflow Resin Rink Amide Resin (Fmoc-deprotected) Coupling1 Coupling 1: Fmoc-Phe-OH + DIC/Oxyma Resin->Coupling1 Deprotect1 Fmoc Deprotection (20% Piperidine) Coupling1->Deprotect1 Coupling2 Coupling 2: Fmoc-Met-OH + DIC/Oxyma Deprotect1->Coupling2 Deprotect2 Fmoc Deprotection (20% Piperidine) Coupling2->Deprotect2 Coupling3 Coupling 3: Fmoc-Trp(Boc)-OH + DIC/Oxyma Deprotect2->Coupling3 Deprotect3 Fmoc Deprotection (20% Piperidine) Coupling3->Deprotect3 Cleavage Global Cleavage & Deprotection TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) Deprotect3->Cleavage Product Trp-Met-Phe-NH2 (Crude Peptide) Cleavage->Product

Caption: Stepwise SPPS workflow for Trp-Met-Phe-NH2 synthesis.

Self-Validating Experimental Protocol

5.1. Resin Preparation

  • Weigh 1.0 g of Rink Amide AM resin (loading: 0.5 mmol/g) into a fritted reaction vessel.

  • Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes. Drain.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation Checkpoint: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines, validating successful deprotection.

5.2. DIC/OxymaPure Coupling Cycle

  • Activation: For each coupling step, dissolve 1.5 mmol (3.0 eq) of the Fmoc-amino acid and 1.5 mmol (3.0 eq) of OxymaPure in 5 mL of DMF.

  • Add 1.5 mmol (3.0 eq) of DIC to the solution. Allow to pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45 minutes.

  • Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Checkpoint: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. If positive, repeat the coupling step before proceeding to deprotection.

5.3. Sequence-Specific Interventions

  • Phe Coupling: Ensure no external base (e.g., DIPEA) is added to the DIC/Oxyma mixture to maintain a neutral pH, completely suppressing D-Phe formation.

  • Met Coupling: Following the Fmoc-Met-OH coupling and subsequent deprotection, perform a micro-cleavage (10 mg resin in TFA) and analyze via LC-MS. Self-Validation Checkpoint: Confirm the absence of a +16 Da mass shift, which would indicate premature Met oxidation.

  • Trp Coupling: Use Fmoc-Trp(Boc)-OH. The Boc protecting group on the indole nitrogen prevents alkylation during synthesis.

5.4. Global Cleavage and Scavenging Because WMF contains both Met and Trp, standard TFA cleavage will result in catastrophic alkylation and oxidation without the correct scavengers.

  • Prepare a fresh cleavage cocktail (Reagent K variant): TFA / TIS / H2O / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v). Causality: 1,2-Ethanedithiol (EDT) is mandatory. It acts as a soft nucleophile, scavenging tert-butyl cations to protect the Trp indole ring, and simultaneously reduces any inadvertently formed Met(O) back to native Met.

  • Add 10 mL of the cocktail to the resin. Agitate for 2.5 hours at room temperature.

  • Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude Trp-Met-Phe-NH2 peptide.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

References

  • Jadhav, et al. "Epimerisation in Peptide Synthesis." PMC - NIH, 2021. Available at:[Link]

  • Leung, K. "111In-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2." Molecular Imaging and Contrast Agent Database (MICAD), 2007. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methionine Oxidation in N-T-Boc-Trp-Met-Phe Amide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of N-T-Boc-Trp-Met-Phe amide (des-Asp3-Gastrin related peptide).

The juxtaposition of Tryptophan (Trp) and Methionine (Met) in this sequence creates a highly vulnerable oxidative hotspot. Methionine is exceptionally susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (MetO)[1]. Furthermore, the intact N-terminal tert-butyloxycarbonyl (Boc) protecting group dictates that we cannot use harsh acidic cleavage scavengers (like neat TFA with thioanisole) to reverse or prevent this damage, as it would strip the Boc group.

This guide is designed to provide you with a self-validating, causal understanding of how to handle, reconstitute, and store this specific peptide to ensure absolute structural integrity.

Part 1: Mechanistic Understanding of the Problem

Before implementing a protocol, it is critical to understand why the peptide is degrading. Methionine oxidation is a bimolecular process often catalyzed by trace transition metals (e.g., Cu²⁺, Fe²⁺) via Fenton chemistry, which generates ROS from dissolved oxygen in your buffers[1].

MetOxidation Intact Intact Peptide (Boc-Trp-Met-Phe-NH2) MetO Oxidized Peptide (Met-Sulfoxide: +16 Da) Intact->MetO Oxidation ROS ROS & Trace Metals (O2, Cu2+, Fe2+) ROS->MetO Catalyzes MetO2 Met-Sulfone (+32 Da) MetO->MetO2 Prolonged Exposure Intervention Protective Interventions: EDTA, Free L-Met, Argon Intervention->Intact Shields

Mechanistic pathway of methionine oxidation to sulfoxide/sulfone and targeted intervention points.

Part 2: Frequently Asked Questions (FAQs)
Q1: I added DTT to my buffer to reverse the oxidation, but my peptide is still oxidized. Why?

Causality & Experience: This is the most common misconception in peptide handling. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are excellent for reducing Cysteine disulfides, but they are ineffective at reducing methionine sulfoxide back to methionine under mild biological conditions [2]. The S=O bond in MetO requires specific enzymatic reductases (like MsrA/B) or extremely harsh chemical conditions (e.g., TMSBr) to be reversed. Therefore, your strategy must be 100% focused on prevention, not cure.

Q2: How can I definitively verify if my N-T-Boc-Trp-Met-Phe amide has oxidized?

Causality & Experience: Oxidation dramatically alters both the mass and the hydrophobicity of the peptide.

  • Mass Spectrometry (LC-MS): You will observe a definitive +15.99 Da mass shift for Met-sulfoxide, and a +31.99 Da shift if it proceeds to Met-sulfone[3].

  • Reverse-Phase HPLC: Because the sulfoxide group is highly polar, the oxidized peptide will elute significantly earlier (often 0.5 to 2.0 minutes earlier) than the intact native peptide on a standard C18 column.

Q3: What is the best way to formulate my buffer to prevent this?

Causality & Experience: You must employ a Self-Validating Triple-Shield System . This protocol validates itself because if one protective layer fails, the others compensate:

  • Thermodynamic Blockade (EDTA): By adding 1-5 mM EDTA, you chelate trace transition metals, halting the Fenton-catalyzed generation of ROS[4].

  • Kinetic Decoy (Free L-Methionine): By adding a 10x to 100x molar excess of free L-Methionine to your buffer, you flood the system with a sacrificial antioxidant. The ROS will statistically react with the free amino acid rather than your valuable peptide[4].

  • Environmental Exclusion (Degassing): Physically removing dissolved O₂ eliminates the primary reactant.

Part 3: Quantitative Data & Scavenger Comparison

The following table summarizes the quantitative impact of various analytical metrics and formulation strategies on the peptide.

Analytical Metric / ScavengerQuantitative Shift / ConcentrationImpact on N-T-Boc-Trp-Met-Phe-NH2
Mass Spectrometry (MetO) +15.99 Da (per oxidized Met)Primary indicator of sulfoxide formation[3].
Mass Spectrometry (MetO2) +31.99 Da (per oxidized Met)Indicates irreversible sulfone formation[1].
RP-HPLC Retention Time -0.5 to -2.0 minutes (earlier elution)MetO is significantly more polar than native Met.
Free L-Methionine 10x to 100x molar excessCompetitively scavenges ROS; highly effective[4].
EDTA 1.0 mM to 5.0 mMChelates Cu²⁺/Fe²⁺, halting Fenton-catalyzed oxidation[4].
DTT / TCEP 1.0 mM to 10.0 mM0% efficacy for reversing MetO under mild conditions[2].
Part 4: Step-by-Step Reconstitution & Storage Protocol

To ensure absolute scientific integrity, follow this rigorous, step-by-step methodology for handling your peptide.

Workflow Step1 1. Lyophilized Peptide (Equilibrate to RT) Step4 4. Reconstitute Peptide (Avoid vortexing/aeration) Step1->Step4 Step2 2. Prepare Buffer (Add 1mM EDTA + 1mM L-Met) Step3 3. Degas Solvent (Sonicate under Vacuum / N2 purge) Step2->Step3 Step3->Step4 Step5 5. Aliquot & Store (Argon blanket, -80°C) Step4->Step5

Optimized step-by-step workflow for the reconstitution and storage of oxidation-sensitive peptides.

Phase 1: Preparation of the Reconstitution Matrix

  • Prepare your target assay buffer (e.g., PBS or Tris) using ultra-pure, LC-MS grade water.

  • Add 1.0 mM EDTA and 1.0 mM to 5.0 mM Free L-Methionine to the buffer.

  • Degas the buffer: Sonicate the solution under a vacuum for 10 minutes, followed by a 5-minute purge with Argon or ultra-pure Nitrogen gas. Causality: This strips the dissolved oxygen out of the matrix, neutralizing aerobic oxidation pathways.

Phase 2: Peptide Reconstitution 4. Remove the lyophilized vial of N-T-Boc-Trp-Met-Phe amide from the freezer and allow it to equilibrate to room temperature for 30 minutes before opening . Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing dissolved oxygen and initiating premature degradation. 5. Inject the degassed buffer into the vial. 6. Do NOT vortex. Gently swirl or invert the vial to dissolve the peptide. Causality: Vortexing creates a vortex funnel that rapidly folds atmospheric oxygen into the solvent, creating microbubbles that exponentially increase the air-liquid interface surface area, driving rapid oxidation.

Phase 3: Storage & Aliquoting 7. Immediately aliquot the reconstituted peptide into low-bind Eppendorf tubes to avoid future freeze-thaw cycles[3]. 8. Overlay the headspace of each tube with a gentle stream of Argon gas before capping. 9. Flash-freeze the aliquots in liquid nitrogen and store at -80°C .

References
  • [1] Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. International Journal of Molecular Sciences. Available at:[Link]

  • [3] Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry (via PMC). Available at:[Link]

  • [2] Inhibition of tubulin polymerization by hypochlorous acid and chloramines. Free Radical Biology and Medicine. Available at:[Link]

  • [4] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Available at:[Link]

Sources

Improving solubility of N-T-Boc-Trp-Met-Phe amide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026


)
Assigned Scientist:  Senior Application Specialist

Diagnostic: Understanding the "Hydrophobic Core"

Before attempting solubilization, it is critical to understand why this molecule resists aqueous buffers. Your peptide, N-T-Boc-Trp-Met-Phe amide , is a perfect storm of hydrophobicity.

  • N-Terminus (Boc): The tert-butyloxycarbonyl group removes the positive charge of the N-terminus and adds a bulky, lipophilic butyl group.

  • Residues (Trp-Met-Phe):

    • Trp (Tryptophan): Contains a massive, hydrophobic indole ring.

    • Met (Methionine): Contains a hydrophobic thioether side chain (and is oxidation-prone).[1][2][3]

    • Phe (Phenylalanine): Contains a hydrophobic benzyl ring.

  • C-Terminus (Amide): The amidation (

    
    ) removes the negative charge of the carboxyl group.
    

The Result: You have a molecule with zero ionizable groups in the physiological pH range (pH 5–9). Adjusting pH will not help because there are no protons to donate or accept. The molecule acts like a "grease ball," driving it to aggregate instantly in water to minimize entropy loss.

Decision Matrix: Select Your Protocol

Use the following logic tree to determine the safest solubilization method for your specific assay.

SolubilityDecision Start START: Assay Tolerance? DMSO_Tol Can assay tolerate 0.5% - 5% DMSO? Start->DMSO_Tol DMSO_Yes Yes DMSO_Tol->DMSO_Yes DMSO_No No (e.g., sensitive primary cells) DMSO_Tol->DMSO_No Protocol_A PROTOCOL A: Organic Co-Solvent (Standard) DMSO_Yes->Protocol_A Protocol_B PROTOCOL B: Cyclodextrin Inclusion (Advanced) DMSO_No->Protocol_B Check_Met CRITICAL CHECK: Is Met oxidation a concern? Protocol_A->Check_Met Protocol_B->Check_Met Degas Action: Degas buffers & use Argon/N2 Check_Met->Degas Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance.

Protocol A: The Organic Co-Solvent Method (Standard)[1]

Applicability: Biochemical assays, robust cell lines, and chemical synthesis. Concept: Dissolve the hydrophobic core in a compatible organic solvent first, then "sneak" it into the aqueous buffer.[4][5][6]

Reagents
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO is preferred for biological toxicity profiles; DMF is better for solvation power but more toxic.

  • Buffer: PBS or HEPES (degassed).

Step-by-Step Procedure
  • Calculate the Stock: Aim for a stock concentration 100x to 1000x higher than your final assay concentration.

    • Target: 10 mM to 50 mM in 100% DMSO.

  • Primary Solubilization:

    • Add the calculated volume of DMSO to the peptide powder.

    • Do not vortex vigorously. Vortexing introduces air bubbles, which accelerates Methionine oxidation (Met

      
       Met-Sulfoxide).
      
    • Action: Swirl gently or pipette up and down until the solution is crystal clear.

  • The "Dropwise" Dilution (The Critical Step):

    • Place your aqueous buffer in a tube.

    • While gently stirring the buffer (magnetic stirrer or slow pipetting), add the DMSO stock dropwise under the surface of the buffer.

    • Why? Adding buffer to the DMSO stock often causes immediate precipitation (the "crashing out" effect) because the local water concentration spikes too high, too fast.

Quantitative Limits Table:

Assay TypeMax Recommended DMSO %Notes
Enzymatic Assay5%Check enzyme tolerance first.
Cell Culture (Robust)0.5% - 1.0%HeLa, HEK293 usually tolerate 1%.
Cell Culture (Sensitive)< 0.1%Primary neurons, stem cells.
In Vivo (Injection)10% - 20%Requires co-solvents like PEG400.

Protocol B: Cyclodextrin Encapsulation (Advanced)

Applicability: Highly sensitive cell assays where DMSO is toxic, or in vivo formulations. Concept: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to form a "host-guest" complex. The hydrophobic peptide hides inside the donut-shaped cyclodextrin ring, presenting a hydrophilic surface to the water.
Reagents
  • Carrier: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Solvent: Sterile water or PBS.[5][7]

Step-by-Step Procedure
  • Prepare Carrier Solution:

    • Dissolve HP-

      
      -CD in water/buffer to create a 20% (w/v)  solution. Filter sterilize (0.22 µm).
      
  • Peptide Addition:

    • Add the peptide powder directly to the 20% HP-

      
      -CD solution.
      
    • Alternative: Dissolve peptide in a minimal volume of acetone (volatile), mix with HP-

      
      -CD, and evaporate the acetone under nitrogen (thin-film method).
      
  • Complexation:

    • Shake or rotate the mixture at Room Temperature for 2–4 hours.

    • Note: The solution may remain cloudy initially.

  • Clarification:

    • Centrifuge at 10,000 x g for 5 minutes to remove uncomplexed peptide.

    • Use the supernatant. Quantify the concentration via UV absorbance (Trp absorbs at 280 nm) as encapsulation efficiency is rarely 100%.

Troubleshooting & Stability (The "Met" Factor)

The Methionine (Met) residue in your sequence is a stability liability.[8] It oxidizes to Methionine Sulfoxide (


), which increases polarity but often destroys biological binding affinity.
Preventing Met Oxidation[2][3][4][10][11]
  • Degas Buffers: Sonicate your PBS/Water under vacuum for 15 minutes before use to remove dissolved oxygen.

  • Inert Atmosphere: Overlay stock solutions with Nitrogen or Argon gas before closing the vial.

  • Avoid Vigorous Vortexing: This introduces air bubbles. Use gentle inversion.

Common Failure Modes
SymptomCauseSolution
Immediate Cloudiness "Crash-out" precipitation.You added buffer to the stock too fast. Reverse the order: Add stock to buffer dropwise.
Gel Formation Hydrogen bonding network.[4][7][8]Peptide concentration is too high. Dilute the stock further or use Protocol B (Cyclodextrin).
Loss of Activity Met Oxidation.[9]Check mass spec (M+16 Da peak). Use degassed buffers or add 1mM DTT (if assay permits).

Frequently Asked Questions (FAQ)

Q: Can I use acidic buffer (pH 3) to dissolve it? A: No. Unlike free peptides, your N-terminus is Boc-protected (no amine to protonate) and C-terminus is amidated. Acidification will not create a charge to aid solubility and may damage the Boc group over time.

Q: My peptide dissolved in DMSO, but precipitated when I added it to the cell media. What now? A: This is common.[10] The proteins in serum (FBS) can sometimes bind the peptide and keep it in solution, but often the shock is too great.

  • Fix: Dilute the DMSO stock into a small volume of pure serum first, then add that mixture to the media. Serum albumin acts as a natural carrier.

Q: How do I store the stock solution? A: Store as a high-concentration stock (e.g., 20 mM) in 100% DMSO at -20°C or -80°C. Ensure the vial is sealed tightly to prevent DMSO from absorbing water (it is hygroscopic). Water absorption leads to peptide precipitation inside the frozen stock.

References

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. (Accessed 2026).[11] Guidelines for predicting and improving peptide solubility based on amino acid composition. Link

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. (Accessed 2026).[11] Standard protocols for hydrophobic and charged peptide solubilization. Link

  • GenScript. Peptide Solubility & Stability Guide. (Accessed 2026).[11] Practical troubleshooting for peptide handling, including DMSO limits and oxidation prevention. Link

  • PubChem. Boc-Trp-Phe-OMe (Related Analog) Chemical Properties. National Library of Medicine. (Accessed 2026).[11] Physicochemical data supporting the hydrophobicity of Boc-Trp-Phe cores.[12] Link

Sources

Technical Support Center: Troubleshooting Low Yield in Boc-Trp-Met-Phe-NH₂ Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Synthesizing the tripeptide amide Boc-Trp-Met-Phe-NH₂ presents a unique intersection of chemical vulnerabilities. As a researcher, you are navigating three competing challenges: an oxidation-prone methionine, an alkylation-sensitive tryptophan, and a highly acid-labile N-terminal Boc group that must survive the final cleavage step.

This guide is designed to diagnose your yield losses, explain the underlying chemical causality, and provide self-validating protocols to ensure high-purity synthesis.

Part 1: Diagnostic Hub & Frequently Asked Questions (FAQs)

Q1: The "Zero Yield" Paradox: My LC-MS shows a major peak at[M-100]⁺ and my target yield is 0%. What happened?

A: You likely synthesized the peptide on a standard Rink Amide resin and cleaved it using 90–95% Trifluoroacetic Acid (TFA). The tert-butoxycarbonyl (Boc) group is a urethane protecting group specifically designed to be cleaved by concentrated TFA[1]. While 95% TFA successfully released your C-terminal amide from the resin, it simultaneously destroyed your target molecule by quantitatively removing the N-terminal Boc group, leaving you with H-Trp-Met-Phe-NH₂.

The Fix: You must decouple the cleavage of the peptide from the deprotection of the N-terminus. Switch to a hyper-acid-labile support like Sieber Amide resin , which allows for orthogonal cleavage at 1–2% TFA—a concentration low enough to leave the Boc group entirely intact.

SPPS_Strategy Start Target Molecule: Boc-Trp-Met-Phe-NH2 Rink Rink Amide Resin (95% TFA Cleavage) Start->Rink Common Error Sieber Sieber Amide Resin (1% TFA Cleavage) Start->Sieber Expert Protocol Fail Result: H-Trp-Met-Phe-NH2 (Boc Group Destroyed) Rink->Fail Acidolysis of Boc Success Result: Boc-Trp-Met-Phe-NH2 (Boc & Amide Intact) Sieber->Success Orthogonal Cleavage

Fig 1: Resin selection logic for retaining N-terminal Boc groups during SPPS cleavage.

Q2: I am seeing a persistent +16 Da mass shift in my final product. How do I eliminate this?

A: This +16 Da shift corresponds to Methionine sulfoxide (Met(O)). Methionine's thioether side chain is highly nucleophilic and easily oxidized by ambient oxygen or reactive oxygen species (ROS) generated during synthesis[2].

The "Rescue" Trap: Standard SPPS troubleshooting dictates that Met(O) can be reduced post-cleavage using Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S) in neat TFA. Do not do this. Exposing your purified Boc-Trp-Met-Phe-NH₂ to neat TFA will instantly remove the Boc group. You must prevent oxidation proactively by degassing solvents and using sulfide-based scavengers like Tetrahydrothiophene (THT) or Dimethyl sulfide (DMS) during synthesis[3].

Met_Oxidation Peptide Boc-Trp-Met-Phe-NH2 (Native Thioether) Oxidized Boc-Trp-Met(O)-Phe-NH2 (+16 Da Sulfoxide) Peptide->Oxidized Ambient O2 / ROS Prevent Add 5% THT/DMS to Cleavage Cocktail Peptide->Prevent Proactive Scavenging Rescue Standard NH4I/TFA Reduction Protocol Oxidized->Rescue Attempted Fix Destroyed H-Trp-Met-Phe-NH2 (Boc Destroyed) Rescue->Destroyed TFA Cleaves Boc Prevent->Peptide High Yield Recovery

Fig 2: The "Rescue Trap" of methionine oxidation in Boc-protected peptide synthesis.

Q3: I switched to Sieber Amide resin, but my LC-MS shows broad peaks and +252/+266 Da mass shifts. Why?

A: This indicates Tryptophan alkylation. The electron-rich indole ring of Tryptophan is highly susceptible to electrophilic aromatic substitution by carbocations[1]. Even in 1–2% TFA, the Sieber linker generates a stabilized trityl-type carbocation that can permanently attach to the Trp residue. You must incorporate Triisopropylsilane (TIS) into your cleavage cocktail to act as a hydride donor, rapidly quenching the carbocation before it can alkylate the indole ring[4].

Part 2: Quantitative Scavenger Selection

To protect both Trp and Met during the delicate 1–2% TFA cleavage, your scavenger cocktail must be precisely calibrated.

Table 1: Scavenger Selection Matrix for Boc-Trp-Met-Phe-NH₂ Synthesis

ScavengerTarget ResidueMechanism of ActionRecommended Conc.Risk Profile in 1–2% TFA
Triisopropylsilane (TIS) TryptophanHydride donor; rapidly quenches linker carbocations.1–2% (v/v)Low. Excellent for Sieber Amide cleavage.
Dimethyl sulfide (DMS) MethionineSacrificial thioether; intercepts ROS to prevent Met oxidation.1–5% (v/v)Low. Highly volatile and easy to remove post-cleavage.
Ethanedithiol (EDT) Trp / MetThiol donor; traps cations and prevents oxidation.1–2% (v/v)Moderate. Malodorous; can occasionally form dithioacetals.
Water (H₂O) GeneralHydrolyzes carbocations.1–2% (v/v)Low. Safe, but completely ineffective for preventing Met oxidation.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes Fmoc-SPPS on a hyper-acid-labile resin to build the sequence, terminating with a Boc-protected Tryptophan.

Objective: Synthesize the target peptide while retaining the N-terminal Boc group and preventing methionine oxidation. Validation Checkpoints: Target Exact Mass [M+H]⁺ = 582.3 m/z.

  • Absence of 482.3 m/z confirms successful Boc retention.

  • Absence of 598.3 m/z confirms Met integrity (no oxidation).

Step 1: Resin Preparation & Degassing
  • Weigh 0.1 mmol of Sieber Amide resin (loading ~0.6 mmol/g).

  • Swell the resin in degassed Dichloromethane (DCM) for 15 minutes, followed by degassed Dimethylformamide (DMF) for 15 minutes.

    • Causality: Degassing removes dissolved oxygen from the system, preemptively mitigating the risk of Met oxidation before the amino acid is even introduced[2].

Step 2: Fmoc Deprotection & Coupling
  • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Sequentially couple Fmoc-Phe-OH (3 eq), followed by Fmoc-Met-OH (3 eq), and finally Boc-Trp-OH (3 eq).

  • For each coupling, use DIC (3 eq) and OxymaPure (3 eq) as coupling reagents in DMF for 60 minutes. Wash with DMF between steps.

Step 3: Orthogonal Cleavage (The Critical Step)
  • Prepare a specialized mild cleavage cocktail: 1.5% TFA, 1% TIS, 5% DMS, and 92.5% DCM .

    • Causality: 1.5% TFA is strong enough to heterolytically cleave the Sieber linker but too weak to cause acidolysis of the N-terminal Boc group. TIS quenches the linker carbocation to prevent Trp alkylation[1], while DMS acts as a sacrificial thioether to prevent Met oxidation[3].

  • Incubate the resin with the cocktail for 5 × 10 minutes.

  • Collect the filtrate directly into a flask containing 10% pyridine in methanol to immediately neutralize the acid and prevent prolonged exposure of the Boc group.

Step 4: Isolation and LC-MS Validation
  • Concentrate the neutralized filtrate under reduced pressure.

  • Precipitate the peptide by adding the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether.

  • Centrifuge and wash the pellet 3 times with cold ether to remove scavengers.

  • Self-Validation: Analyze the crude pellet via LC-MS. A dominant peak at 582.3 m/z validates the protocol. If a peak at 482.3 m/z is present, your TFA concentration was too high or neutralization was too slow.

References

  • "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization", peptidechemistry.org, 1

  • "Novabiochem® - Merck Millipore", merckmillipore.com, 4

  • "Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis", nih.gov, 3

  • "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection", acs.org,2

Sources

Minimizing tryptophan degradation during peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Tryptophan Degradation in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex impurity profiles when synthesizing tryptophan (Trp)-containing peptides. The electron-rich indole side chain of tryptophan is notoriously susceptible to chemical modification, particularly during the harsh acidic conditions of global deprotection and resin cleavage[1].

This guide provides a mechanistic understanding of these degradation pathways, field-proven troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your target peptides.

Part 1: Mechanistic Overview of Tryptophan Degradation

Tryptophan degradation during Fmoc-SPPS is primarily driven by two competing side reactions during trifluoroacetic acid (TFA) cleavage:

  • Electrophilic Alkylation: Highly reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc/tBu, or sulfonyl cations from Arg(Pmc)/Arg(Pbf)) act as potent electrophiles. These species readily attack the nucleophilic indole ring of unprotected tryptophan, leading to irreversible alkylation[1][2].

  • Oxidation: Under aerobic conditions, or in the presence of trace peroxides (often found in aging ether used for precipitation), the indole ring undergoes oxidation to form hydroxytryptophan, N-formylkynurenine, and kynurenine derivatives[3].

Visualizing the Degradation Pathways and Scavenger Intervention:

TrpDegradation TFA TFA Cleavage (Global Deprotection) Carbocations Reactive Carbocations (e.g., t-butyl, Pbf/Pmc cations) TFA->Carbocations ROS Reactive Oxygen Species (Trace peroxides/O2) TFA->ROS Trp Tryptophan Residue (Electron-rich indole) Carbocations->Trp Electrophilic Attack ROS->Trp Oxidation Alkylated Alkylated Trp (+80, +252, +266 Da) Trp->Alkylated Oxidized Oxidized Trp (+16, +32 Da) Trp->Oxidized Intact Intact Tryptophan (High Purity Product) Trp->Intact Protected by Scavengers & Trp(Boc) Scavengers Scavenger Cocktail (TIS, EDT, Phenol, H2O) Scavengers->Carbocations Quench Cations Scavengers->ROS Reduce ROS

Mechanisms of tryptophan degradation during TFA cleavage and the protective role of scavengers.

Part 2: Troubleshooting Guide & FAQs

Q1: My mass spectrometry (MS) data shows +80 Da, +252 Da, or +266 Da mass additions on my Trp-containing peptide. What is the root cause? A: This is a classic signature of electrophilic alkylation. The +80 Da mass corresponds to sulfonation, while +252 Da or +266 Da additions are aryl-sulfonyl fragments originating from Arginine protecting groups like Pmc or Mtr[2]. During TFA cleavage, these protecting groups generate long-lived, highly electrophilic sulfonyl-derived fragments that attack the tryptophan indole ring[2]. Causality & Solution: The risk of alkylation follows the persistence of the carbocation: Mtr > Pmc > Pbf. To minimize this, switch your Arginine building block from Fmoc-Arg(Pmc)-OH to Fmoc-Arg(Pbf)-OH[2][4]. The Pbf group generates a less reactive sulfonyl species, significantly reducing Trp alkylation[4]. Furthermore, always use Fmoc-Trp(Boc)-OH instead of unprotected Trp; the Boc group protects the indole nitrogen and is only removed during the TFA cleavage step, sterically shielding the residue until scavengers can quench the reactive cations[1].

Q2: I am observing +16 Da and +32 Da peaks in my final product. How can I prevent this? A: These mass shifts indicate single (+16 Da) and double (+32 Da) oxidation of the tryptophan indole ring, forming hydroxytryptophan or N-formylkynurenine[3][5]. Causality & Solution: Oxidation is exacerbated by extended cleavage times (beyond 2-3 hours) and the presence of trace peroxides in the diethyl ether used for precipitation[3]. To prevent this:

  • Incorporate reducing scavengers like 1,2-Ethanedithiol (EDT) into your cleavage cocktail[6].

  • Strictly limit cleavage time to 2-3 hours at ambient temperature[3].

  • Ensure your precipitation ether is fresh, cold (-20°C), and peroxide-free[3].

Q3: Which cleavage cocktail should I use for a complex sequence containing multiple Trp, Arg, and Met residues? A: For highly susceptible sequences, a standard TFA/TIS/Water cocktail may be insufficient. You should utilize "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[6]. Causality & Solution: Phenol provides robust protection to aromatic rings (Trp, Tyr), while EDT prevents oxidation and protects Methionine. However, exercise caution with thioanisole: while it accelerates the removal of Arg(Pbf), its cation adducts can alkylate the indole ring if the tryptophan is unprotected[6]. Therefore, coupling Reagent K with Fmoc-Trp(Boc)-OH is a mandatory self-validating system for success.

Part 3: Quantitative Data & Scavenger Selection

Selecting the correct scavenger cocktail is a balancing act between effective carbocation quenching and avoiding scavenger-induced side reactions.

Scavenger CocktailComposition (v/v)Primary Function & Target Reactive SpeciesSuitability for Tryptophan-Containing Peptides
Standard Cocktail TFA / TIS / H₂O (95:2.5:2.5)TIS quenches carbocations; H₂O quenches t-butyl cations[3][6].Good for standard sequences using Trp(Boc). Non-malodorous[6].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Universal protection. EDT prevents oxidation; Phenol protects aromatic rings[6].Excellent for complex peptides with Trp, Arg, and Met[6].
TFA/EDT TFA / EDT (99:1)Highly reducing environment to prevent oxidation[6].Recommended for sequences highly prone to oxidation, but prolonged use risks dithioketal formation[6].

Part 4: Self-Validating Experimental Protocols

Protocol: Optimized Global Cleavage for Trp-Containing Peptides This protocol utilizes a self-validating approach: by incorporating Fmoc-Trp(Boc)-OH during synthesis and utilizing Reagent K for cleavage, the system inherently protects against both alkylation and oxidation.

Materials Required:

  • Peptide-resin (synthesized using Fmoc-Trp(Boc)-OH and Fmoc-Arg(Pbf)-OH)

  • Trifluoroacetic acid (TFA)

  • Phenol, 1,2-Ethanedithiol (EDT), Thioanisole, Ultrapure Water

  • Cold (-20°C) peroxide-free diethyl ether

Step-by-Step Methodology:

  • Resin Preparation: Wash the fully synthesized peptide-resin thoroughly with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF). Dry the resin completely under vacuum for 1 hour[6].

    • Causality: Residual DMF can react with TFA to form formyl cations, which can irreversibly formylate the peptide.

  • Cocktail Formulation (Reagent K): Prepare the cleavage cocktail fresh in a fume hood. Mix TFA (82.5%), Phenol (5%), Ultrapure Water (5%), Thioanisole (5%), and EDT (2.5%)[6].

    • Self-Validation: The distinct odor of EDT confirms the reducing environment necessary to prevent +16/+32 Da oxidation shifts.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per 1 gram of dry peptide-resin. Agitate gently at room temperature for exactly 2 to 2.5 hours[3][6].

    • Causality: Extending cleavage beyond 3 hours exponentially increases the risk of Trp oxidation and irreversible side reactions[3].

  • Filtration: Filter the resin through a fritted glass funnel, collecting the filtrate (containing the free peptide) into a clean, dry flask. Wash the resin with an additional 1-2 mL of neat TFA to maximize recovery[3].

  • Peptide Precipitation: Add the combined filtrate dropwise into a 10-fold volume excess of cold (-20°C) diethyl ether[3][6].

    • Causality: The ether must be cold and peroxide-free to instantly precipitate the peptide while keeping the cleaved protecting groups and scavengers in solution, preventing late-stage oxidation[3].

  • Isolation & Washing: Centrifuge the suspension at 3000 x g for 5 minutes to pellet the crude peptide. Decant the ether supernatant. Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step two more times to thoroughly remove residual scavengers (especially EDT and Phenol)[3][6].

  • Drying & Analysis: Dry the peptide pellet under a gentle stream of nitrogen, followed by vacuum desiccation. Analyze immediately via RP-HPLC and confirm identity/purity via LC-MS[6].

References

  • Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following Fmoc solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661–6664. Source: peptidechemistry.org.
  • BenchChem Technical Support. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis. Source: benchchem.com.
  • Aapptec Peptides. Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Source: peptide.com.
  • Peptide Forge. Triptorelin Synthesis and Cleavage Protocols. Source: peptideforge.com.
  • BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides. Source: benchchem.com.
  • ResearchGate. (2000). Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. Source: researchgate.net.

Sources

Technical Support Center: HPLC Optimization for Trp-Met-Phe Amide Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of hydrophobic, oxidation-prone peptides. Trp-Met-Phe amide (Tryptophan-Methionine-Phenylalanine-NH₂) presents a "perfect storm" of HPLC difficulties: extreme hydrophobicity from the aromatic residues and C-terminal amidation, coupled with the high oxidation susceptibility of Methionine and Tryptophan.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you achieve baseline resolution, prevent degradation, and ensure reproducible quantification.

Section 1: Core Challenges & Troubleshooting FAQs

Q1: Why does my Trp-Met-Phe amide peak show a leading shoulder or split peak? Expert Insight: A leading shoulder is the classic hallmark of Methionine oxidation. Methionine readily oxidizes to methionine sulfoxide (Met-Ox) upon exposure to atmospheric oxygen or reactive oxygen species (ROS) during synthesis, cleavage, or storage. The Causality: The addition of an oxygen atom (+16 Da) significantly decreases the hydrophobicity of the peptide. In reversed-phase (RP) HPLC, this causes the oxidized variant to interact less strongly with the non-polar stationary phase, resulting in an earlier elution time compared to the native peptide[1]. The Fix: Because the structural difference is minute, standard steep gradients (e.g., 2% B/min) will cause the Met-Ox and native peaks to co-elute. You must implement a shallow gradient (0.2% to 0.5% B/min) specifically across the elution window of the peptide to achieve baseline resolution.

Q2: How do I prevent Tryptophan degradation and peak tailing during the run? Expert Insight: Tryptophan is highly sensitive to acidic degradation and photo-oxidation, especially in the presence of Trifluoroacetic acid (TFA) and UV light. Furthermore, peak tailing often results from secondary interactions between the basic amine groups of the peptide and unendcapped, acidic silanol groups on the silica matrix of the column[2]. The Causality: Low-purity silica contains metal ion impurities that activate adjacent silanols, increasing their acidity and causing strong ion-exchange interactions with your peptide[2]. The Fix:

  • Use a high-purity, fully endcapped silica column (e.g., Type B silica).

  • Ensure your mobile phase contains a sufficient ion-pairing agent (0.1% TFA) to mask residual silanols. If Trp degradation persists, switch to 0.1% Formic Acid (FA) and lower the UV detection wavelength to 214 nm, minimizing photo-oxidation.

Q3: The peptide is retaining too strongly on the C18 column. How do I adjust the mobile phase? Expert Insight: Trp, Met, and Phe are highly hydrophobic. The C-terminal amidation removes the hydrophilic carboxylate group, further driving up the hydrophobicity index of this tripeptide. The Causality: On a densely packed C18 column, the hydrophobic footprint of Trp-Met-Phe amide causes excessive partitioning into the stationary phase, leading to broad peaks and late elution[2]. The Fix: Switch the organic modifier in Mobile Phase B from Acetonitrile to a 50:50 mixture of Acetonitrile and Isopropanol (IPA). IPA is a stronger eluent for highly hydrophobic peptides. Alternatively, switch the stationary phase from C18 to a less hydrophobic C8 or a Phenyl-Hexyl column, which offers alternative π-π selectivity for the aromatic rings of Trp and Phe.

Section 2: Step-by-Step Methodologies

Protocol 1: Self-Validating Shallow Gradient Optimization Objective: Baseline separation of native Trp-Met-Phe amide from its Met-Ox impurity.

  • Initial Screening: Run a standard linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% TFA) over 30 minutes at a flow rate of 1.0 mL/min.

  • Determine Elution %B: Note the exact retention time (

    
    ) of the main peak. Calculate the %B at the column at 
    
    
    
    (accounting for system dwell volume). Let's assume it elutes at 45% B.
  • Design the Shallow Window: Program a new gradient that ramps quickly to 35% B (10% below elution), then applies a shallow slope of 0.5% B/min up to 55% B (10% above elution).

  • Validation Step (Self-Validating System): Spike a small aliquot of your sample with 0.3% hydrogen peroxide (

    
    ) for 30 minutes to intentionally generate the Met-Ox variant. Inject this "forced degradation" sample. If your shallow gradient is optimized, you will see two distinct, baseline-resolved peaks, confirming the method's resolving power.
    

Protocol 2: Sample Preparation to Prevent Oxidation Objective: Maintain peptide integrity prior to injection.

  • Solubilization: Dissolve the lyophilized peptide in degassed, MS-grade water/acetonitrile.

  • Antioxidant Addition: If the peptide is stored in solution for >24 hours, add 1 mM Dithiothreitol (DTT) or Ascorbic Acid to the sample vial to act as an oxygen scavenger.

  • Storage: Flush the headspace of the sample vial with Argon or Nitrogen gas before sealing. Store at 4°C in amber vials to prevent UV-catalyzed Trp degradation.

Section 3: Quantitative Data Summaries

Table 1: Effect of Gradient Slope and Column Type on Trp-Met-Phe Amide Retention and Met-Ox Resolution

Column TypeGradient Slope (%B/min)Native Retention Time (min)Met-Ox Retention Time (min)Resolution (

)
C18 (100 Å)2.0% (Steep)18.418.20.6 (Co-elution)
C18 (100 Å)0.5% (Shallow)26.124.52.1 (Baseline)
C8 (300 Å)0.5% (Shallow)21.319.82.4 (Optimal)
Phenyl-Hexyl0.5% (Shallow)23.522.11.9 (Good)

(Note: Data reflects a mobile phase system of A: Water + 0.1% TFA and B: Acetonitrile + 0.1% TFA at 40°C.)

Section 4: Visualizations

degradation Native Native Trp-Met-Phe-NH2 (Highly Hydrophobic) MetOx Met-Sulfoxide Variant (Early Eluting, +16 Da) Native->MetOx ROS / Air Exposure TrpOx Trp-Oxidation Products (Multiple Peaks) Native->TrpOx Acid (TFA) + UV Light

Fig 1: Primary oxidative degradation pathways of Trp-Met-Phe amide affecting HPLC profiles.

workflow Start Initial Screening 5-95% B Gradient Assess Assess Peak Shape & Retention Time Start->Assess Oxidation Leading Shoulder? (Met-Oxidation Suspected) Assess->Oxidation Shallow Apply Shallow Gradient (0.5% B/min) Oxidation->Shallow Yes Tailing Peak Tailing? (Silanol Interactions) Oxidation->Tailing No Temp Increase Temp (40-60°C) & Use High-Purity Silica Tailing->Temp Yes

Fig 2: Decision tree for troubleshooting and optimizing Trp-Met-Phe amide HPLC separation.

References
  • Huber, C. G., Wohlschlager, T., & Regl, C. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC Europe, 31(6). URL:[Link]

  • Carr, D. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE/Vydac. URL:[Link]

Sources

Technical Guide: Stability & Handling of N-T-Boc-Trp-Met-Phe-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Department: Technical Applications & Support Document ID: TAS-GUIDE-WMF-001 Last Updated: March 8, 2026 Target Audience: Medicinal Chemists, Pharmacologists, Structural Biologists

Executive Summary: The Solubility-Stability Paradox

Working with N-T-Boc-Trp-Met-Phe-NH2 (Boc-WMF-NH2) presents a classic "Solubility-Stability Paradox." The molecule contains a hydrophobic core (Trp, Phe) and a lipophilic protecting group (Boc), making it highly soluble in organic solvents like DMSO but poorly soluble in water. However, the presence of Methionine (Met) and Tryptophan (Trp) creates specific vulnerabilities in both environments.

  • In DMSO: The peptide dissolves well but is highly susceptible to Methionine oxidation (Met

    
     Met-Sulfoxide), a reaction accelerated by DMSO's intrinsic properties.
    
  • In Water: The peptide is chemically stable (at neutral pH) but physically unstable, prone to rapid aggregation and precipitation due to the hydrophobic effect.

This guide provides the protocols necessary to navigate this conflict, ensuring both structural integrity and experimental validity.

Chemical Profile & Vulnerabilities[1][2]

FeatureChemical MoietyRisk FactorPrimary Trigger
Oxidation Methionine (Met) ThioetherHigh. Converts to Sulfoxide (+16 Da).DMSO storage, dissolved oxygen, light.
Oxidation Tryptophan (Trp) IndoleModerate. Ring oxidation/cleavage.UV light, acidic DMSO, peroxides.
Hydrolysis N-term Boc GroupLow (at pH > 4). Acid labile.Acidic aqueous buffers (pH < 3).
Aggregation Hydrophobic Sidechains (Phe, Trp)High.

-sheet formation/precipitation.
Aqueous dilution > 10 µM.

Module 1: Chemical Stability (DMSO Storage)

The Mechanism of Failure: Methionine Oxidation

DMSO (Dimethyl Sulfoxide) is not an inert solvent for Met-containing peptides. It can act as a mild oxidizing agent, particularly if the DMSO is not anhydrous or contains trace impurities (peroxides). The sulfur atom in Methionine acts as a nucleophile, attacking the oxygen source.

Pathway: Native Peptide (Met)


 Met-Sulfoxide (MetO) 

Met-Sulfone (MetO

, rare).
Troubleshooting Guide: "I see split peaks in my HPLC."

Symptom: You observe a new peak eluting earlier than your main peak on Reverse-Phase HPLC (RP-HPLC). Diagnosis: Methionine Sulfoxide formation.[1][2][3] MetO is more polar than Met, reducing retention time.

Corrective Protocol: The "Argon-Blanket" Storage Method

  • Lyophilized Powder: Store at -20°C. Stable for years.

  • Solubilization: Use Anhydrous DMSO (99.9%, stored over molecular sieves).

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM). Higher concentrations are self-protective (lower surface area-to-volume ratio relative to oxidants).

  • Inert Atmosphere: Flush the headspace of the vial with Argon or Nitrogen gas immediately after use.

  • Temperature: Store DMSO stocks at -80°C.

    • Note: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture. Aliquot into single-use vials to avoid this.

Module 2: Physical Stability (Aqueous Reconstitution)

The Mechanism of Failure: Hydrophobic Aggregation

Boc-WMF-NH2 is extremely hydrophobic. When a DMSO stock is injected into an aqueous buffer, the "Hydrophobic Effect" drives the non-polar residues (Boc, Trp, Phe) to cluster, excluding water. This leads to:

  • Amorphous Precipitation: Visible cloudiness.

  • Fibrillation: Ordered aggregation (often invisible to the eye but affects bioassays).

  • Surface Adsorption: Peptide sticks to plastic tips and tubes.

Troubleshooting Guide: "My bioassay results are erratic."

Symptom: Variable IC50/EC50 values; loss of activity over time in assay plate. Diagnosis: The peptide has aggregated or adhered to the container walls.

Corrective Protocol: The "Co-Solvent Drop" Technique Do not add water to the peptide powder. Follow this order of operations:

  • Dissolve: Completely dissolve peptide in 100% DMSO (Stock A).

  • Intermediate: If final concentration allows, create a 10x working solution in 50% DMSO / 50% Water (Stock B). Heat gently (37°C) if cloudiness appears.

  • Final Dilution: Add Stock A (or B) dropwise into the vortexing aqueous buffer.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays, depending on tolerance.

  • Surfactant: Add 0.01% Tween-20 or 0.1% BSA to the aqueous buffer before adding the peptide. This blocks hydrophobic adsorption sites on the plasticware.

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling Boc-WMF-NH2 to prevent the specific degradation pathways described above.

PeptideStability Start Lyophilized Boc-WMF-NH2 SolventChoice Solvent Selection Start->SolventChoice DMSO Dissolve in Anhydrous DMSO SolventChoice->DMSO Recommended Water Direct Dissolution in Water SolventChoice->Water NOT Recommended Storage Storage (-80°C, Argon) DMSO->Storage OxidationRisk RISK: Met-Oxidation (Monitor via HPLC) DMSO->OxidationRisk If stored > 1 month or exposed to air Dilution Dilution Protocol: Dropwise DMSO stock into Buffer + 0.01% Tween-20 Storage->Dilution Thaw AggRisk RISK: Aggregation/Precipitation (Loss of Activity) Water->AggRisk Immediate Dilution->AggRisk If Final Conc > Solubility Limit Assay Immediate Assay Usage Dilution->Assay

Caption: Operational workflow for Boc-WMF-NH2. Green nodes indicate safe states; Red nodes indicate failure modes.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is an excellent alternative solvent for hydrophobic peptides. It is less hygroscopic than DMSO and generally less prone to facilitating oxidative reactions. However, DMF is more cytotoxic in cell-based assays. Use DMF only if your downstream application tolerates it.

Q2: How do I verify if my Methionine has oxidized? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Native Peptide: Look for the parent ion

    
    .
    
  • Oxidized Peptide: Look for a mass shift of +16 Da (Oxygen addition).

  • If you only have HPLC: The oxidized species (Met-Sulfoxide) is more polar and will elute earlier (shorter retention time) on a C18 column compared to the native hydrophobic peptide.

Q3: Is the Boc group stable in PBS (Phosphate Buffered Saline)? A: Yes. The Boc (tert-butyloxycarbonyl) group is acid-labile.[4] It is cleaved rapidly in Trifluoroacetic Acid (TFA) or HCl. In PBS (pH 7.4), the Boc group is kinetically stable for days to weeks. Your primary concern in PBS is aggregation, not hydrolysis.

Q4: Why did my solution turn yellow? A: This indicates Tryptophan oxidation . Indole rings are sensitive to light and oxygen, degrading into kynurenine derivatives (often yellow/brown). Ensure you protect the peptide from light (wrap vials in foil) and minimize exposure to high-intensity light sources.

References

  • Methionine Oxidation Mechanism: Giles, N. M., et al. (2003). Metal and redox modulation of cysteine protein function. Chemistry & Biology.[5] (Discusses thiol/thioether oxidation mechanisms relevant to Met). Source: General Biochemistry Principles

  • DMSO Effects on Peptides: Levine, M. S., et al. (2020). Formation of peptide-based oligomers in dimethylsulfoxide.[6][7] Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Crude Boc-Trp-Met-Phe-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Troubleshooting for Boc-Trp-Met-Phe-NH2 Content Type: Technical Guide & FAQ Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of Boc-Trp-Met-Phe-NH2 presents a "perfect storm" of peptide chemistry challenges. You are dealing with an acid-labile N-terminal group (Boc) that must be retained (presumably), while simultaneously managing two of the most reactive side chains in the amino acid repertoire: Methionine (Met) and Tryptophan (Trp) .

High-purity isolation of this sequence requires navigating three competing chemical imperatives:

  • Oxidative Sensitivity: Met and Trp are prone to oxidation (+16/+32 Da).

  • Electrophilic Scavenging: The indole ring of Trp is a magnet for alkyl cations (+56 Da).

  • Acid Lability: If the Boc group is part of your target, standard cleavage cocktails (95% TFA) will destroy your molecule (M-100 Da).

This guide provides a diagnostic approach to identifying impurities in your crude material and self-validating protocols to eliminate them.

Part 1: Diagnostic Flowchart (Mass Spectrometry)

Before altering your synthesis, use this flowchart to correlate your observed LC-MS data with the specific chemical failure mode.

TroubleshootingFlow Start Analyze Crude LC-MS (Target Mass: M) Impurity16 Mass: M + 16 Da (or +32 Da) Start->Impurity16 Shift Observed Impurity56 Mass: M + 56 Da (Multiples) Start->Impurity56 Shift Observed ImpurityMinus100 Mass: M - 100 Da Start->ImpurityMinus100 Shift Observed ImpurityMinus131 Mass: M - 131 Da Start->ImpurityMinus131 Shift Observed DiagOx DIAGNOSIS: Oxidation (Met Sulfoxide or Trp Oxidation) Impurity16->DiagOx DiagAlk DIAGNOSIS: Alkylation (tert-butyl cation on Trp indole) Impurity56->DiagAlk DiagBoc DIAGNOSIS: Acidolysis (Unintended Boc Removal) ImpurityMinus100->DiagBoc DiagDel DIAGNOSIS: Deletion Sequence (Missing Met residue) ImpurityMinus131->DiagDel

Figure 1: Diagnostic logic for assigning impurity peaks in crude Boc-Trp-Met-Phe-NH2.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Oxidation" Problem (+16 Da / +32 Da)

Symptom: Your main peak is accompanied by a significant impurity at M+16 (Met sulfoxide) or M+32 (Met sulfone / Trp dioxide).

Q: I degassed my solvents, why is my Methionine still oxidizing? A: Degassing helps, but it is insufficient. Methionine is extremely sensitive to oxidation during the cleavage step , not just coupling. When the peptide is cleaved from the resin, the high concentration of acid protonates the thioether, making it temporarily more stable, but the workup (ether precipitation) often exposes it to atmospheric oxygen while still in an acidic state. Furthermore, if you are using standard cleavage cocktails without specific reducing agents, you are not actively reversing any oxidation that occurred during synthesis.

The Fix: "Reagent H" (The Huang Protocol) You must switch to a cleavage cocktail containing Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) . This combination actively reduces Met(O) back to Met during the cleavage.

ComponentRoleStandard CocktailReagent H (Recommended)
TFA Acidolysis95%81%
Phenol Scavenger-5%
Thioanisole Scavenger-5%
EDT Trp Scavenger2.5%2.5%
Water Scavenger2.5%3%
DMS Reducing Agent-2%
NH₄I Reducing Agent-1.5%

Note: If you are retaining the Boc group (using dilute TFA), you cannot use Reagent H. You must rely on exclusion of air and perhaps adding DMS to your dilute TFA cocktail.

Issue 2: The "Alkylation" Problem (+56 Da)

Symptom: You see peaks at +56, +112, etc. This is the tert-butyl cation (generated from removing side-chain protecting groups) attacking the electron-rich indole ring of Tryptophan.

Q: I used TIS (Triisopropylsilane), isn't that enough? A: For peptides containing only Trp, TIS is often sufficient. However, in a sequence like Trp-Met , the thioether of Met can act as a "conduit" or competitive nucleophile that complicates the scavenging landscape. 1,2-Ethanedithiol (EDT) is the superior scavenger for Trp-containing peptides because it forms a stable complex with the tert-butyl cation more effectively than TIS in the presence of Met.

The Fix:

  • Use EDT: Ensure your cleavage cocktail contains at least 2.5% EDT.

  • Avoid "Empty" Scavenging: Never cleave a Trp-containing peptide with just TFA/Water. You must provide a "thiol sink" (EDT or Dithiothreitol/DTT) to trap the carbocations.

Issue 3: The "Missing Boc" Problem (-100 Da)

Symptom: You synthesized Boc -Trp-Met-Phe-NH2, but the mass spec shows H -Trp-Met-Phe-NH2 (Mass is 100 Da lower than expected).

Q: Why did my Boc group fall off? A: The Boc group is acid-labile. It is removed by 50% TFA in DCM (standard Boc deprotection) or 95% TFA (standard Fmoc cleavage). If you synthesized this on a standard Rink Amide resin and cleaved with 95% TFA, you simultaneously cleaved the resin linker and the N-terminal Boc group.

The Fix: The "Sieber Amide" Strategy To retain a Boc group on the N-terminus while cleaving from the resin, you must use a hyper-acid-sensitive resin that cleaves under conditions mild enough to leave the Boc intact.

  • Resin: Sieber Amide resin (or Rink Amide LS).

  • Cleavage: 1% TFA in DCM.[1]

  • Mechanism: The xanthenyl linker of Sieber resin cleaves at ~1% TFA concentration. The Boc group generally requires >10-20% TFA to remove significantly over short periods.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis & Cleavage for Boc-Retention (Target: Crude Boc-Trp-Met-Phe-NH2)

Use this if you need the Boc group intact.

  • Resin Selection: Use Sieber Amide Resin (loading 0.5–0.7 mmol/g).

  • Synthesis: Perform standard Fmoc-SPPS.

    • Couple Fmoc-Phe-OH.

    • Couple Fmoc-Met-OH.

    • Final Step: Couple Boc-Trp(Boc)-OH . (Note: Use Boc-protection on the Trp indole if available, or Fmoc-Trp(Boc)-OH followed by Fmoc removal and Boc-anhydride capping). Crucial: If you use Trp(Boc), the side-chain Boc will likely remain on the indole in 1% TFA. If you want the side chain free but N-term Boc protected, use Boc-Trp-OH (unprotected indole) for the final coupling, but be extremely careful about alkylation.

  • Mild Cleavage Cocktail:

    • Prepare: 1% TFA / 5% TIS / 94% DCM.

    • Why TIS? To scavenge any trityl cations from the linker, though alkylation risks are lower here since side chains (like tBu on Ser/Thr/Tyr) are usually NOT removed in 1% TFA.

  • Execution:

    • Treat resin with cocktail for 30 minutes x 3 times.

    • Filter into a flask containing Pyridine (to immediately neutralize the TFA and prevent slow Boc removal).

    • Concentrate DCM and precipitate in water or ether.

Protocol B: "Reagent H" Cleavage (Target: H-Trp-Met-Phe-NH2)

Use this if you want the cleanest possible peptide (Boc removed) and need to reverse Met oxidation.

  • Cocktail Preparation (Freshly made):

    • Dissolve NH₄I (0.075 g) in Water (0.15 mL).

    • Add TFA (4.05 mL), Phenol (0.25 g), Thioanisole (0.25 mL), EDT (0.125 mL), and DMS (0.1 mL).

    • Total Volume ~5mL (Scale for your resin).

  • Execution:

    • Cool resin to 0°C. Add cold cocktail.

    • Allow to warm to Room Temp and stir for 2.5 to 3 hours . (The NH₄I reduction is time-dependent).

    • Filter and precipitate in cold Diethyl Ether.[2]

    • Note: The ether pellet may be yellow due to Iodine. Wash the pellet with Ascorbic Acid solution or Thiosulfate if needed during purification, though ether washes usually suffice.

Part 4: Mechanism of Action (Reagent H)

Understanding why Reagent H works builds trust in the protocol. The synergy between DMS and Iodide is catalytic for reducing sulfoxides.

ReagentHMechanism cluster_cocktail Reagent H Synergy MetO Met(O) (Sulfoxide Impurity) Met Met (Native Thioether) MetO->Met Reduced by DMS DMS DMS (Dimethyl Sulfide) DMSO DMSO (Byproduct) DMS->DMSO Oxidized NH4I NH4I (Iodide Source) NH4I->MetO Catalyzes Oxygen Transfer

Figure 2: The reduction mechanism of Methionine Sulfoxide by DMS/NH4I in Reagent H.

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[3] Journal of Peptide Research, 53(5), 548–553.

    • The authoritative source for "Reagent H" and the use of NH4I/DMS to reverse Met oxid
  • Albericio, F. (2000). Solid-Phase Synthesis of C-Terminal Peptide Amides. Biopolymers (Peptide Science), 55(2), 123-139.

    • Details resin choices (Sieber/Rink) for specific C-terminal requirements.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

    • Comprehensive review covering Trp alkylation mechanisms and scavenger selection.
  • Merck / Novabiochem. (2024). Novabiochem Peptide Synthesis Tools: Cleavage Cocktails.[4]

    • Verified industry standard protocols for Reagent H prepar

Sources

Technical Support Center: Extending Shelf Life & Reconstitution of N-T-Boc-Trp-Met-Phe Amide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-T-Boc-Trp-Met-Phe-NH2 (des-Asp3-Gastrin related peptide). This highly hydrophobic tripeptide derivative presents unique handling challenges due to the oxidation susceptibility of its Methionine (Met) and Tryptophan (Trp) residues, combined with the acid-lability of its N-terminal tert-butyloxycarbonyl (Boc) protecting group.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure experimental reproducibility.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my peptide precipitate when I add assay buffer, and why do your guidelines explicitly forbid the use of DMSO? A: Boc-Trp-Met-Phe-NH2 is extremely hydrophobic. Researchers often default to Dimethyl Sulfoxide (DMSO) to force hydrophobic peptides into solution. However, DMSO acts as a mild oxidant over time. Methionine and Tryptophan are highly susceptible to [1], forming methionine sulfoxide/sulfone and oxidized Trp species, respectively[2]. This structural alteration drastically reduces receptor binding affinity. Furthermore, free radicals and alkylperoxides present in trace amounts in some solvents can rapidly[3]. Corrective Action: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for primary solubilization.

Q2: I noticed a complete loss of biological activity after storing the reconstituted peptide in a slightly acidic buffer (pH 5.0) overnight. What happened? A: The N-terminal Boc protecting group is highly acid-labile. While it requires strong acids like Trifluoroacetic Acid (TFA) for rapid cleavage during [4], prolonged exposure to mildly acidic aqueous environments (pH < 6.0) is sufficient to catalyze[5]. The loss of the Boc group exposes a free amine, fundamentally changing the peptide's lipophilicity, isoelectric point, and structural integrity. Corrective Action: Always maintain aqueous dilutions at a strictly neutral to slightly basic pH (7.2 - 7.8).

Part 2: Degradation Pathways & Quantitative Data

Understanding the mechanisms of degradation is critical for extending the shelf life of this peptide. The logical relationships between environmental stressors and peptide degradation are mapped below.

DegradationPathways cluster_0 Oxidative Pathway cluster_1 Acidic Pathway Peptide N-T-Boc-Trp-Met-Phe-NH2 DMSO DMSO / ROS / O2 Peptide->DMSO Exposure LowPH Acidic Buffer (pH < 6.0) Peptide->LowPH Exposure MetOx Met -> Met(O) Sulfoxide Trp -> Oxidized Trp DMSO->MetOx Catalyzes Loss Loss of Biological Activity & Solubility Issues MetOx->Loss BocLoss Loss of Boc Group (Deprotection) LowPH->BocLoss Catalyzes BocLoss->Loss

Logical relationship diagram detailing the primary degradation pathways of Boc-Trp-Met-Phe-NH2.

Quantitative Risk Summary Table
Environmental FactorRisk LevelMechanism of DegradationQuantitative Impact / Half-LifeRecommended Mitigation
DMSO Solvent HighOxidation of Met to Met(O)[1]Rapid oxidation; significant loss of intact peptide within 24-48 hrs.Use DMF or NMP; add 1-2 mM DTT[1].
Acidic pH (< 6.0) HighAcid-catalyzed Boc cleavage[4][5]Gradual deprotection; half-life reduced by >70% at pH < 5.0.Buffer to pH 7.2 - 7.8.
Ambient Oxygen ModerateAtmospheric oxidation of Trp/Met[2]Slow degradation over weeks in solution.Blanket vials with Argon/Nitrogen[1].
Freeze-Thaw Cycles ModeratePhysical aggregation>20% loss of soluble fraction per cycle.Aliquot and store at -80°C.

Part 3: Self-Validating Reconstitution Protocol

To ensure maximum shelf life and experimental trustworthiness, follow this step-by-step methodology. Every step is designed with built-in causality to prevent the degradation pathways outlined above.

Standard Operating Procedure: Reconstitution and Storage
  • Thermal Equilibration: Remove the lyophilized Boc-Trp-Met-Phe-NH2 from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Prevents ambient moisture condensation upon opening, which can introduce water-borne reactive oxygen species (ROS) and localized pH shifts.

  • Primary Solubilization: Add a minimal volume of anhydrous, amine-free DMF to achieve a stock concentration of 10-20 mg/mL. Vortex gently until the solution is completely clear.

    • Causality: DMF efficiently dissolves the highly hydrophobic aromatic rings (Trp, Phe) and the bulky Boc group without oxidizing the sensitive thioether of Methionine[1].

  • Antioxidant Addition: Prepare your target aqueous dilution buffer (e.g., PBS, pH 7.4) supplemented with 1-2 mM Dithiothreitol (DTT) or 1,2-ethanediol[1].

    • Causality: DTT acts as a reducing agent scavenger, protecting Met and Trp from free-radical and peroxide-induced oxidation[3].

  • Aqueous Dilution: Slowly add the DMF-peptide stock solution dropwise to the rapidly stirring aqueous buffer to reach the desired working concentration.

    • Causality: Dropwise addition into a large, stirring aqueous volume prevents localized supersaturation and irreversible hydrophobic aggregation.

  • Aliquoting and Blanketing: Divide the reconstituted peptide into single-use aliquots. Blanket the headspace of each vial with a gentle stream of inert Argon or Nitrogen gas before sealing[1].

    • Causality: Displaces atmospheric oxygen, halting the primary kinetic pathway for methionine sulfone formation[2].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

  • Self-Validation Checkpoint: Before proceeding to in vitro assays, analyze a test aliquot via Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (LC-MS). The intact peptide should elute as a single major peak. The presence of early-eluting peaks (+16 Da or +32 Da mass shifts) confirms methionine oxidation, indicating compromised solvent integrity or failed argon blanketing.

ReconstitutionWorkflow Start Lyophilized Peptide Boc-Trp-Met-Phe-NH2 Solvent Add Primary Solvent (DMF or NMP, NOT DMSO) Start->Solvent Check Complete Dissolution? Solvent->Check Sonication Gentle Sonication (< 5 mins, Room Temp) Check->Sonication No Dilution Dilute in Aqueous Buffer (pH 7.4, + 1mM DTT) Check->Dilution Yes Sonication->Check Storage Aliquot & Store at -80°C (Argon Blanket) Dilution->Storage

Workflow for the reconstitution and storage of N-T-Boc-Trp-Met-Phe-NH2 to prevent degradation.

References[1] Title: Working with Peptides | Source: ProImmune | URL:https://www.proimmune.com[5] Title: tert-Butyloxycarbonyl protecting group | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group[2] Title: Stability Considerations for Biopharmaceuticals | Source: BioProcess International | URL:https://bioprocessintl.com[3] Title: Methionine, tryptophan, and histidine oxidation in a model protein | Source: PubMed (NIH) | URL:https://pubmed.ncbi.nlm.nih.gov/19455640/[4] Title: Protecting Groups for Amines: Carbamates | Source: Master Organic Chemistry | URL:https://www.masterorganicchemistry.com/2018/06/07/protecting-groups-for-amines-carbamates/

Sources

Validation & Comparative

1H NMR Spectral Analysis of N-T-Boc-Trp-Met-Phe Amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural analysis of N-t-Boc-Trp-Met-Phe-NH2 , a hydrophobic tripeptide derivative often synthesized as a fragment of neuropeptides (e.g., Cholecystokinin analogs) or as a model for protein folding studies.

Unlike standard small molecules, this peptide presents specific analytical challenges: aromatic overlap (Tryptophan/Phenylalanine), amide proton exchange , and hydrophobic aggregation . This guide compares the analytical performance of two distinct solvent systems—DMSO-d6 (the Gold Standard) vs. CDCl3 (the Alternative)—and demonstrates why DMSO-d6 is the requisite choice for verifying peptide integrity during drug development.

Part 1: Structural Context & Theoretical Prediction

Before acquiring data, one must establish the spectral expectations. The molecule consists of three distinct spin systems (Trp, Met, Phe) protected by a tert-butyloxycarbonyl (Boc) group and capped with a C-terminal amide.

The "Assignment Problem"

The primary challenge in analyzing Boc-Trp-Met-Phe-NH2 is the Aromatic Region (7.0 – 7.6 ppm) . Both Tryptophan (indole) and Phenylalanine (phenyl) resonate here. Without high-field NMR (>500 MHz) or 2D correlation, integration errors are common.

Theoretical Shift Table (DMSO-d6)

Based on random coil values and sequence-specific shielding effects.

Residue / GroupProton TypeMultiplicityExpected Shift (

ppm)
Diagnostic Value
Boc Group

-Butyl CH

Singlet (9H)1.35 – 1.40 Purity check (integral reference).
Trp (W) Indole N-H (

)
Broad Singlet10.7 – 10.9 Critical: Confirms Trp integrity.
Aromatic (C2, C4-C7)Multiplets6.9 – 7.6Overlaps with Phe.

-CH

Multiplet3.0 – 3.2Diastereotopic protons.

-CH
Multiplet4.2 – 4.4
Met (M) S-Methyl (

)
Singlet (3H)2.00 – 2.05 Critical: Sharp singlet, distinct from solvent.

-CH

Multiplets1.8 – 2.5Often complex/second-order.
Amide N-HDoublet8.0 – 8.3Backbone connectivity.
Phe (F) Aromatic RingMultiplet (5H)7.1 – 7.4Strong overlap with Trp.

-CH
Multiplet4.4 – 4.6
C-Term Amide CONH

Broad Singlets7.0 – 7.5Often appear as two peaks (nonequivalent).

Part 2: Comparative Analysis (Solvent System Performance)

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the conformational ensemble of the peptide.

Comparison: DMSO-d6 vs. CDCl3[1][2]
FeatureOption A: DMSO-d6 (Recommended)Option B: CDCl3 (Alternative)Verdict
Amide Visibility Excellent. Strong H-bonding stabilizes NH protons (Trp indole, backbone amides), slowing exchange with residual water.Poor. Acidic NH protons often broaden or disappear due to fast exchange or aggregation.DMSO Wins
Solubility High. Dissolves hydrophobic peptides and breaks up intermolecular

-sheet aggregates.
Variable. Good for Boc/Phe, but Met/Trp residues can cause aggregation/gelation.DMSO Wins
Resolution Moderate. High viscosity broadens lines slightly.High. Low viscosity yields sharper lines if no aggregation occurs.Context Dependent
Water Signal

3.33 ppm (Usually distinct from

-protons).

1.56 ppm (Can overlap with

alkyls).
DMSO Wins
Mechanism of Solvent Effect

The following diagram illustrates why DMSO is superior for this specific sequence (Trp-Met-Phe), preventing aggregation that ruins spectral resolution.

SolventMechanism Peptide Boc-Trp-Met-Phe-NH2 (Hydrophobic Core) CDCl3 Solvent: CDCl3 (Non-polar) Peptide->CDCl3 DMSO Solvent: DMSO-d6 (Polar Aprotic) Peptide->DMSO Agg Intermolecular H-Bonding (Aggregation) CDCl3->Agg Promotes Solvated Solvent-Peptide H-Bonding (Solvation) DMSO->Solvated Promotes Result_Bad Broad Lines Loss of NH Signals Agg->Result_Bad Result_Good Sharp Amide Doublets Visible Trp Indole Solvated->Result_Good

Figure 1: Mechanism of solvent interaction. DMSO disrupts intermolecular hydrogen bonds, stabilizing the monomeric form essential for clear amide assignment.

Part 3: Experimental Protocol

To ensure reproducibility and "E-E-A-T" (Expertise, Authoritativeness, Trustworthiness), follow this self-validating protocol.

Sample Preparation (The "Dry-Weigh" Method)
  • Step 1: Weigh 5.0 – 7.0 mg of peptide into a clean vial. Note: Higher concentrations (>10mM) in CDCl3 may induce aggregation.

  • Step 2: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

  • Step 3: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes.

  • Step 4: Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz Recommended)
  • Pulse Sequence: zg30 (Standard 1D) or zggp (1D NOESY with water suppression if water peak is large).

  • Temperature: 298 K (25°C). Variation: If amide peaks overlap, run a second spectrum at 308 K (35°C). Amide coefficients are temperature-dependent; aromatic protons are not.

  • Scans (NS): 64 (for S/N > 200:1).

  • Relaxation Delay (D1): 2.0 seconds.

The Validation Workflow

Do not rely on 1D NMR alone. Use the following logic flow to confirm the sequence.

ValidationWorkflow Start Acquire 1D 1H NMR Check1 Check Integral Ratio Boc(9) : Met-Me(3) Start->Check1 Check2 Check Trp Indole (~10.8 ppm) Check1->Check2 Decision Signals Clear? Check2->Decision Method2D Run 2D COSY (Identify Spin Systems) Decision->Method2D Yes (but overlap) Fail Reprepare in DMSO or Check Purity (LCMS) Decision->Fail No MethodTOCSY Run 2D TOCSY (Full Sidechain Conn.) Method2D->MethodTOCSY Success Sequence Confirmed MethodTOCSY->Success

Figure 2: Step-by-step validation workflow. Integral ratios and the specific Trp indole shift are the first "Go/No-Go" checkpoints.

Part 4: Detailed Spectral Assignment

The Aliphatic Region (1.0 – 2.5 ppm)
  • Boc Group (1.37 ppm, s, 9H): This is your internal concentration standard.

  • Met S-CH3 (2.01 ppm, s, 3H): The sharpest singlet in the spectrum besides Boc. If this is split or broad, you have methionine oxidation (sulfoxide formation), a common impurity.

  • Met

    
     & Trp 
    
    
    
    :
    These appear as complex multiplets between 1.8 and 3.2 ppm. Use COSY to trace the Met NH ->
    
    
    ->
    
    
    ->
    
    
    chain.
The Alpha Region (4.0 – 5.0 ppm)

You will observe three distinct signals for the


-protons of Trp, Met, and Phe.
  • Differentiation: The

    
    -proton of Glycine (if it were present) would be a doublet/singlet. Here, all are multiplets (dd or ddd).
    
  • Stereochemistry: The coupling constant (

    
    ) indicates backbone conformation. In DMSO, values > 8 Hz suggest an extended 
    
    
    
    -strand-like conformation.
The Aromatic/Amide Region (7.0 – 11.0 ppm)
  • Trp Indole NH (10.82 ppm): The most downfield signal. Its presence confirms the Trp ring is intact.

  • Amide Backbone (7.8 - 8.5 ppm): You should see two distinct doublets for the Met and Phe backbone NHs.

  • Aromatic Overlap: The Phe ring (5H) and Trp ring (4H) overlap significantly.

    • Tip: The Trp H2 (singlet-like) is often distinct at ~7.1-7.2 ppm.

    • Tip: The Phe protons are often a higher-order multiplet compared to the specific splitting of Trp.

Part 5: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Split Boc Peak Rotamers (Cis/Trans isomerism of the carbamate bond).Run VT-NMR at 50°C. If peaks coalesce, it is rotamers. If not, it is an impurity.
Missing Amides Deuterium Exchange (Solvent contamination).Ensure DMSO-d6 is from a fresh ampoule. Avoid CD3OD or D2O.
Extra Singlet ~2.6 ppm DMSO

(Sulfone) or Met-Sulfoxide.
Check literature shift for DMSO sulfone. If it correlates to peptide in DOSY, it is oxidized Met.

References

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR.

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics."

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

Sources

A Senior Application Scientist's Guide to the UPLC Validation of N-T-Boc-Trp-Met-Phe Amide Purity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock upon which reliable biological data and therapeutic safety are built. For a molecule like N-T-Boc-Trp-Met-Phe amide, a protected tripeptide with reactive residues, ensuring its homogeneity is a critical analytical challenge. This guide provides an in-depth, field-proven methodology for the validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method tailored for this specific peptide. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, establishing a self-validating analytical system that ensures trustworthiness and regulatory readiness.

The move from traditional High-Performance Liquid Chromatography (HPLC) to UPLC is a deliberate choice driven by the need for superior performance. UPLC systems, operating at higher pressures with columns packed with sub-2 µm particles, offer significant improvements in resolution, sensitivity, and speed.[1][2] For complex samples like synthetic peptides, where impurities are often structurally similar to the active pharmaceutical ingredient (API), the enhanced peak capacity of UPLC is indispensable for accurate quantification.

The Analytical Challenge: Understanding N-T-Boc-Trp-Met-Phe Amide and Its Impurity Profile

Before developing a method, we must first understand the analyte and its likely contaminants. N-T-Boc-Trp-Met-Phe amide is synthesized via Solid-Phase Peptide Synthesis (SPPS), a process that, while efficient, is prone to generating a profile of related impurities.

Common Process-Related Impurities from SPPS:

  • Deletion Sequences: Incomplete coupling reactions can lead to peptides lacking one or more amino acids (e.g., Boc-Trp-Phe-NH₂).[3][4]

  • Insertion Sequences: If excess activated amino acids are not completely removed, they can be inserted into the target sequence.[3][5]

  • Incomplete Deprotection: Residual side-chain protecting groups (e.g., on the Tryptophan indole) can remain post-synthesis.[3][6]

  • Racemization: Amino acid residues can undergo epimerization during the activation and coupling steps, leading to diastereomeric impurities that may have different biological activities.[3][4]

Common Degradation Products:

  • Oxidation: The methionine (Met) and tryptophan (Trp) residues are particularly susceptible to oxidation. The sulfur in methionine can be oxidized to methionine sulfoxide, and the indole ring of tryptophan is also a target.[3][6][7]

  • Deamidation: The C-terminal amide can hydrolyze to a carboxylic acid, especially under acidic or basic conditions.[6]

  • Hydrolysis: Peptide bonds can be cleaved under harsh pH conditions, leading to truncated fragments.[8]

A robust analytical method must be able to resolve the main peptide peak from this complex array of potential impurities.

The Solution: A High-Resolution UPLC Method Protocol

The following UPLC method is designed for optimal resolution of N-T-Boc-Trp-Met-Phe amide from its closely related impurities. The causality behind each parameter is critical for performance.

Experimental Protocol: UPLC Purity Determination
ParameterSpecificationRationale
Instrument UPLC System with PDA/TUV DetectorCapable of handling high backpressures for efficient separation. PDA detector enables peak purity analysis.
Column Acquity UPLC BEH C18, 130Å, 1.7 µm, 2.1 x 100 mmThe 1.7 µm particle size provides high resolution. The C18 stationary phase is ideal for retaining and separating hydrophobic peptides. The 130Å pore size is optimal for molecules of this size.[9]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peptide peaks by neutralizing residual silanol groups on the column and forming a neutral complex with the peptide.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.
Flow Rate 0.4 mL/minOptimized for the 2.1 mm ID column to ensure high efficiency without generating excessive backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and selectivity.
Detection UV at 214 nmThis wavelength allows for sensitive detection of the peptide backbone's amide bonds, providing a more uniform response for the API and its impurities.[10]
Injection Volume 2 µLA small injection volume minimizes band broadening on the column.
Sample Diluent Mobile Phase A / Mobile Phase B (90:10)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
Sample Conc. 0.5 mg/mLProvides a strong signal for the main peak while allowing for the detection of impurities at the 0.1% level.[10]
Gradient 0-2 min: 30% B2-12 min: 30% to 60% B12-12.5 min: 60% to 90% B12.5-13.5 min: 90% B13.5-14 min: 90% to 30% B14-16 min: 30% BA shallow gradient (3%/min) is crucial for resolving structurally similar peptide impurities. Steeper ramps are used for column wash and re-equilibration to save time.

The Proof: A Rigorous Method Validation Framework

To trust the results of our UPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12] This process establishes, through documented evidence, that the method is fit for its intended purpose.

Specificity: Establishing a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. The most definitive way to prove this is through forced degradation studies.[13] The goal is to induce 5-20% degradation of the API to ensure that any potential degradants are generated and can be chromatographically resolved.[11]

Protocol: Forced Degradation

  • Prepare Stock Solution: Dissolve N-T-Boc-Trp-Met-Phe amide in the sample diluent to a concentration of 0.5 mg/mL.

  • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature for 6 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze an unstressed control and all stressed samples using the UPLC method. Use a PDA detector to assess peak purity of the main API peak in each condition.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation API API Stock Solution (0.5 mg/mL) Acid Acidic (0.1M HCl, 60°C) API->Acid Expose to Stress Base Basic (0.1M NaOH, 60°C) API->Base Expose to Stress Oxid Oxidative (3% H₂O₂, RT) API->Oxid Expose to Stress Therm Thermal (80°C) API->Therm Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress UPLC UPLC-PDA Analysis Acid->UPLC Base->UPLC Oxid->UPLC Therm->UPLC Photo->UPLC Purity Assess Peak Purity UPLC->Purity Resolve Confirm Resolution (API vs. Degradants) Purity->Resolve G start Analyze New Batch with Validated UPLC Method check_purity Purity ≥ 99.0%? start->check_purity check_impurity Single Max Impurity ≤ 0.2%? check_purity->check_impurity Yes fail Reject Batch Investigate OOS check_purity->fail No check_total_impurity Total Impurities ≤ 1.0%? check_impurity->check_total_impurity Yes check_impurity->fail No pass Batch Release check_total_impurity->pass Yes check_total_impurity->fail No

Caption: Decision tree for batch release based on UPLC purity results.

Conclusion

The validation of an analytical method is a rigorous but essential process that transforms a series of procedural steps into a reliable, scientifically sound system for quality control. This guide has demonstrated that by leveraging the superior resolving power of UPLC and adhering to a systematic validation framework, one can establish a high-integrity method for assessing the purity of N-T-Boc-Trp-Met-Phe amide. This approach not only ensures that the product meets specifications but also provides the deep process understanding required for robust drug development and regulatory success. The enhanced speed, resolution, and sensitivity offered by this validated UPLC method provide a clear advantage over traditional HPLC, delivering higher confidence in data quality while accelerating development timelines.

References

  • Ontores. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Mazzeo, J. R. UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters Corporation. [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. [Link]

  • Alphalyse. Accelerated stability and forced degradation studies. [Link]

  • Waters Corporation. (2020). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Aral Research. (2024, June 25). Difference Between HPLC and UPLC. [Link]

  • American Laboratory. (2010, February 1). The Missing Link Between HPLC and UPLC Technology. [Link]

  • Technology Networks. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. ResearchGate. [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Waters Corporation. Characterization of Protein Impurities by Peptide Mapping with UPLC/MSE. [Link]

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Hansen, P. W., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]

  • Waters Corporation. (2021, January 29). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

Sources

Cross-reactivity studies of N-T-Boc-Trp-Met-Phe amide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis & Cross-Reactivity Studies of N-t-Boc-Trp-Met-Phe Amide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The "Des-Asp" Pharmacophore

N-t-Boc-Trp-Met-Phe-NH2 (Boc-WMF-NH2) represents a critical structural probe in the cholecystokinin (CCK) and gastrin receptor field. It is the des-Aspartate analog of the high-affinity CCK-B agonist Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH2).

In drug development, this molecule serves a specific purpose: Negative Control & Pharmacophore Validation . Its primary utility lies in quantifying the energetic contribution of the Aspartate residue (Asp32 in CCK-33 numbering) to receptor binding. Cross-reactivity studies of this amide reveal the absolute requirement of the anionic side chain for high-affinity interaction with the CCK-B receptor, effectively mapping the receptor's orthosteric binding pocket.

Key Distinction: Do not confuse this peptide with the "CCK-8 Assay" (Cell Counting Kit-8), which utilizes WST-8 tetrazolium salts for cell viability and is chemically unrelated.

Structural & Functional Comparison

To understand the cross-reactivity profile of N-t-Boc-Trp-Met-Phe-NH2, it must be benchmarked against the bioactive parent compound, Boc-CCK-4.

Table 1: Physicochemical and Pharmacological Profile[1]
FeatureN-t-Boc-Trp-Met-Phe-NH2 (Subject)Boc-Trp-Met-Asp-Phe-NH2 (Reference)CCK-8 (Sulfated) (Endogenous Standard)
Common Name Des-Asp-CCK-4; Boc-WMF-amideBoc-CCK-4; Pentagastrin AnalogCCK-8s
Sequence Boc-Trp-Met-Phe-NH₂Boc-Trp-Met-Asp -Phe-NH₂Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂
CCK-B Affinity (

)
> 1,000 nM (Low/Inactive) ~1–5 nM (High)~0.5 nM (High)
CCK-A Affinity (

)
> 10,000 nM (Inactive)> 1,000 nM (Low)~0.2 nM (High)
Functional Role Negative Control / SAR ProbeSelective CCK-B AgonistNon-selective Agonist
Receptor Interaction Lacks critical salt-bridge partnerForms salt-bridge via Asp residueFull orthosteric occupancy

Scientific Insight: The >1000-fold loss in affinity observed in the subject molecule confirms that the Aspartate residue acts as a "molecular anchor." In the CCK-B receptor, this Asp interacts with specific arginine or histidine residues (e.g., Arg356) in the transmembrane binding pocket. Without it, the hydrophobic Trp-Met-Phe core cannot maintain stable residence time.

Mechanistic Pathway & Cross-Reactivity

The following diagram illustrates the signaling failure of the Des-Asp analog compared to the activation pathway triggered by functional CCK ligands.

CCK_Signaling Ligand_Active Boc-CCK-4 (Contains Asp) Receptor CCK-B Receptor (GPCR) Ligand_Active->Receptor High Affinity Binding (Salt Bridge Formation) Ligand_Inactive N-t-Boc-Trp-Met-Phe-NH2 (Des-Asp) Ligand_Inactive->Receptor Transient/Weak Interaction (Steric fit only) No_Response No Activation (Loss of Affinity) Ligand_Inactive->No_Response G_Protein Gq Protein Activation Receptor->G_Protein Conformational Change Effector PLC-beta Activation G_Protein->Effector Second_Messenger IP3 + DAG Production Effector->Second_Messenger Response Ca2+ Mobilization (Cellular Response) Second_Messenger->Response

Caption: Comparative signaling pathway. The Des-Asp analog fails to stabilize the active GPCR conformation due to the absence of the critical electrostatic interaction.

Experimental Protocols for Cross-Reactivity Assessment

To validate the performance of N-t-Boc-Trp-Met-Phe-NH2 in your own lab, use the following self-validating protocols. These assays are designed to measure the Loss of Function (LoF).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 and 

of the test molecule against

-CCK-8.

Materials:

  • Cell Line: CHO-K1 stably expressing human CCK-B receptor (CCK2R).

  • Radioligand:

    
    -Bolton-Hunter-CCK-8 (~2000 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.1% BSA, 0.5 mg/mL Bacitracin (peptidase inhibitor).
    

Workflow:

  • Membrane Prep: Harvest CHO-CCK2R cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 0.2–0.5 mg/mL.

  • Incubation: In 96-well plates, add:

    • 50 µL Radioligand (0.1 nM final).

    • 50 µL Test Compound (N-t-Boc-Trp-Met-Phe-NH2) in serial dilutions (

      
       M to 
      
      
      
      M).
    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Count radioactivity in a gamma counter.

  • Validation Check:

    • Positive Control: Unlabeled CCK-8 or Boc-CCK-4 should show

      
       nM.
      
    • Result: N-t-Boc-Trp-Met-Phe-NH2 should show an

      
       nM (right-shifted curve), confirming low cross-reactivity.
      
Protocol B: Functional Calcium Mobilization (FLIPR)

Objective: Confirm the molecule acts as neither a potent agonist nor a functional antagonist at physiological concentrations.

Workflow:

  • Dye Loading: Load CHO-CCK2R cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Agonist Mode: Inject N-t-Boc-Trp-Met-Phe-NH2 (

    
    ).
    
    • Expected Result: Minimal to no fluorescence increase (inactive agonist).

  • Antagonist Mode: Pre-incubate cells with N-t-Boc-Trp-Met-Phe-NH2 (

    
    ) for 10 mins, then inject 
    
    
    
    concentration of CCK-8.
    • Expected Result: Full signal from CCK-8 (molecule is too weak to antagonize effectively at this concentration).

References

  • Structure-Activity Rel

    • Horwell, D. C., et al.[1] (1987).[1] "Synthesis and binding affinities of analogues of cholecystokinin-(30-33)." Journal of Medicinal Chemistry.

    • Context: Establishes that modification/deletion of the Asp residue in the tetrapeptide reduces affinity
  • CCK Receptor Subtype Selectivity

    • Noble, F., Roques, B. P. (1999). "CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology." Progress in Neurobiology.
    • Context: Comprehensive review detailing the pharmacophore requirements for CCK-B vs CCK-A binding.
  • Peptide Stability and Modific

    • Bernati, A. L., et al. (2020).[2] "Targeting of cholecystokinin-2 receptor (CCK2R) expressing tumors using radiolabeled minigastrin analogs." Cancers.

    • Context: Discusses the stability of the Trp-Met-Asp-Phe sequence and the impact of N-terminal modifications (like Boc) on metabolic stability.

Sources

Definitive Guide to Reference Standards for N-T-Boc-Trp-Met-Phe Amide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the development of peptide therapeutics, particularly Gastrin and Cholecystokinin (CCK) analogs, the tripeptide derivative N-T-Boc-Trp-Met-Phe amide (CAS: 104180-24-7) serves a dual critical role: as a key synthetic intermediate and a specific impurity marker (Des-Asp3-Gastrin Related Peptide).

The analytical challenge with this compound lies in its inherent instability. The presence of Methionine (Met) and Tryptophan (Trp) creates a "perfect storm" for degradation—Met is prone to oxidation (forming sulfoxides), while Trp is susceptible to photo-oxidation and kynurenine pathway degradation.

This guide objectively compares the performance of High-Fidelity Certified Reference Standards (HF-CRS) against Generic Research Grade (GRG) alternatives. We demonstrate that for regulatory submission and robust impurity profiling, the use of HF-CRS is not merely a compliance box-checking exercise but a scientific necessity to prevent false-positive impurity identification and potency calculation errors.

Critical Quality Attributes (CQAs) & Comparative Analysis

The selection of a reference standard for N-T-Boc-Trp-Met-Phe amide must be driven by the need to resolve the parent compound from its oxidative degradants.

The "Hidden" Impurity Trap

Generic standards often report "Purity >95%" based on UV area normalization at 214 nm. However, this method frequently masks the Met-Sulfoxide (Met(O)) variant, which co-elutes under standard gradients and has a similar extinction coefficient.

Comparative Performance Table: HF-CRS vs. Generic Alternatives

FeatureHigh-Fidelity Certified Standard (HF-CRS)Generic Research Grade (GRG)Impact on Analysis
Purity Specification > 98.0% (validated by orthogonal HPLC)> 95.0% (generic UV area %)GRG risks failing system suitability for related substances.
Met-Oxidation Level < 0.5% (Strictly controlled)2.0% - 5.0% (Often unreported)High baseline oxidation in GRG makes it impossible to quantify oxidation in your sample.
Peptide Content Determined by Mass Balance (C/H/N + H2O + Residual Solvent)Assumed 100% or estimatedGRG leads to gross errors in potency assignment (up to 15% variance).
Homogeneity Lyophilized under ArgonBulk powderGRG absorbs moisture, accelerating Met oxidation post-opening.
Traceability qNMR / ISO 17034 AccreditedVendor CoA onlyHF-CRS is required for GMP release testing.

Degradation Mechanics & Visualization

To understand the necessity of high-stability standards, one must visualize the degradation pathways that occur if the standard is not manufactured and stored under rigorous inert conditions.

Diagram 1: Oxidative Degradation Pathways of N-T-Boc-Trp-Met-Phe Amide

DegradationPathway Parent N-T-Boc-Trp-Met-Phe Amide (Intact Standard) MetOx Met-Sulfoxide Impurity (+16 Da, RT shift) Parent->MetOx [O] (Peroxides/Air) Fast Reaction TrpOx N-Formylkynurenine (UV shift, Fluorescence loss) Parent->TrpOx hν (Light) + O2 Hydrolysis Des-Amido Degradant (Free Acid) Parent->Hydrolysis High pH / Moisture MetOx2 Met-Sulfone Impurity (+32 Da, Rare) MetOx->MetOx2 Strong [O]

Caption: The primary degradation route is Methionine oxidation (Red path), which occurs rapidly in non-inert atmospheres, compromising standard integrity.

Experimental Protocols

The following protocols are designed to validate the quality of your reference standard and ensure it is "Fit for Purpose."

Protocol A: Orthogonal Purity Assessment (HPLC-UV-MS)

Objective: To separate the parent peptide from the Met-sulfoxide impurity, which often co-elutes on standard C18 columns.

Reagents:

  • Mobile Phase A: 0.1% Perchloric Acid (HClO4) in Water (Low pH suppresses silanol interactions). Note: TFA is acceptable but HClO4 often provides sharper peaks for hydrophobic peptides.

  • Mobile Phase B: Acetonitrile.[1]

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect CSH C18), 150 x 4.6 mm, 3.5 µm. Reasoning: Phenyl columns offer alternative selectivity for aromatic residues (Trp, Phe).

Method parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer for hydrophobic peptides).

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Phe side chains).

  • Gradient:

    • 0 min: 30% B

    • 20 min: 60% B (Shallow gradient is critical for resolving the Met-oxide).

    • 25 min: 90% B

Acceptance Criteria:

  • Resolution (Rs): > 1.5 between Main Peak and nearest impurity (likely Met-oxide, eluting earlier).

  • Mass Balance: The main peak must correspond to m/z [M+H]+ ~ 582.3 (approx).

Protocol B: Standard Handling & Solubilization

Objective: Prevent "In-Vial" degradation during use.

  • Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents condensation).

  • Solvent Choice: Dissolve in DMSO or DMF first (hydrophobic nature), then dilute with water/buffer.

    • Caution: Avoid protic solvents like Methanol if storing for >24 hours, as slow transesterification can occur at the C-terminus.

  • Inerting: Overlay the headspace with Argon or Nitrogen immediately after use.

  • Storage: Aliquot into single-use vials and freeze at -20°C. Do not freeze-thaw.

Analytical Workflow for Reference Standard Qualification

This workflow illustrates the decision matrix for accepting a standard for regulatory work.

Diagram 2: Qualification Decision Matrix

QualificationWorkflow Start Receive Reference Standard Check1 CoA Review: Is Peptide Content Measured? Start->Check1 Reject1 REJECT: Potency Calculation Risk Check1->Reject1 No (Assumed 100%) Test1 Run Protocol A (Orthogonal HPLC) Check1->Test1 Yes (Net Peptide Content) Check2 Met-Oxide Impurity < 0.5%? Test1->Check2 Reject2 REJECT: Oxidized Standard Check2->Reject2 No (>0.5%) Pass APPROVE: Release for Assay/Impurity Testing Check2->Pass Yes

Caption: A rigorous qualification workflow prevents the use of degraded standards, ensuring data integrity in downstream applications.

References

  • National Institutes of Health (NIH). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. (2010). Retrieved from [Link]

Sources

Comparative potency of Boc-protected vs free amine Trp-Met-Phe

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Boc-Trp-Met-Phe (Boc-WMF) versus its free amine counterpart, H-Trp-Met-Phe (H-WMF).

While the tripeptide sequence Trp-Met-Phe (WMF) is widely recognized as a bioactive motif—serving as both a truncated analog of the CCK-4/Gastrin pharmacophore and a potent antioxidant —the N-terminal protection status fundamentally alters its utility, stability, and biological potency.

Part 1: Executive Analysis & Core Distinction

The choice between the Boc-protected and free amine forms is not merely a matter of synthesis convenience but a determinant of biological efficacy.

  • Boc-Trp-Met-Phe (Boc-WMF): The preferred research standard for cellular and receptor-based assays. The tert-butyloxycarbonyl (Boc) group acts as a "lipophilic cap" and a shield against exopeptidases. In the context of Cholecystokinin (CCK) research, this molecule is often identified as Des-Asp³-Gastrin Related Peptide .[1] Although less potent than the full CCK-4 tetrapeptide (due to the missing Aspartate), the Boc group mimics the steric bulk of the preceding peptide bond, preserving residual affinity and significantly enhancing membrane permeability.

  • Free Amine Trp-Met-Phe (H-WMF): Primarily a metabolic intermediate or a negative control. Without N-terminal protection, the free amine is highly susceptible to rapid degradation by aminopeptidases (half-life < 5 minutes in plasma). While the intrinsic radical-scavenging capacity of the Trp/Met side chains remains, the molecule's inability to reach intracellular targets intact renders it effectively less potent in live-cell models.

Part 2: Physicochemical & Potency Comparison

The following table contrasts the functional attributes of both forms, highlighting why Boc-protection is critical for "effective potency" (activity observed in a biological system) versus "intrinsic potency" (theoretical binding).

FeatureBoc-Trp-Met-Phe (Protected)H-Trp-Met-Phe (Free Amine)Impact on Potency
Stability (Serum) High: Resistant to aminopeptidases.Low: Rapid N-terminal cleavage.Boc form sustains therapeutic concentrations for hours; Free amine degrades in minutes.
Lipophilicity (LogP) High: Hydrophobic Boc group aids membrane crossing.Low: Zwitterionic nature hinders passive transport.Boc form effectively penetrates cell membranes to reach cytosolic targets (e.g., ROS).
Receptor Binding (CCK) Moderate/Low: Boc mimics backbone sterics, allowing weak binding.Negligible: Loss of N-cap destabilizes the active conformation.Boc protection partially compensates for the truncated sequence in receptor docking.
Primary Application Cellular Reagent: Antioxidant assays, receptor antagonism studies.Synthetic Precursor: Starting material for N-terminal modification.Boc form is the functional "tool compound."
Mechanistic Insight: The "N-Cap" Effect

In peptide pharmacology, the N-terminus often forms critical hydrogen bonds or salt bridges. However, for short hydrophobic peptides like WMF, the N-terminus is a liability.

  • Exopeptidase Shielding: Aminopeptidases require a free N-terminal amine to initiate cleavage. The Boc group sterically and chemically blocks this active site, extending the peptide's half-life from minutes to hours.

  • Membrane Permeability: The free amine (NH₃⁺ at physiological pH) creates a charge barrier. Masking this charge with a Boc group significantly increases the partition coefficient, allowing the peptide to diffuse through the lipid bilayer to exert intracellular antioxidant effects.

Part 3: Biological Potency Pathways

The following diagram illustrates the divergent fates of Boc-WMF and H-WMF in a biological system, emphasizing the "Stability-Potency" paradox.

PeptideFate Input_Boc Boc-Trp-Met-Phe (Protected) Membrane Cell Membrane (Lipid Bilayer) Input_Boc->Membrane High Permeability (Lipophilic) Enzyme Aminopeptidase (Serum/Cytosol) Input_Boc->Enzyme Resistant Input_Free H-Trp-Met-Phe (Free Amine) Input_Free->Membrane Low Permeability (Charged) Input_Free->Enzyme Rapid Cleavage Target_ROS Intracellular ROS (Scavenging) Membrane->Target_ROS Reaches Target Target_Rec CCK Receptor (Weak Binding) Membrane->Target_Rec Ligand Binding Degradation Degraded Amino Acids (Inactive) Enzyme->Degradation

Caption: Differential fate of Boc-protected vs. Free amine WMF. Boc protection enables membrane transport and enzyme resistance, while the free amine is rapidly degraded.

Part 4: Validated Experimental Protocols

To empirically verify the potency difference, the following protocols assess metabolic stability and antioxidant efficacy .

Protocol A: Comparative Serum Stability Assay

Objective: To quantify the half-life extension provided by Boc protection.

  • Preparation: Dissolve Boc-Trp-Met-Phe and H-Trp-Met-Phe separately in DMSO to 10 mM stock. Dilute to 100 µM in PBS.

  • Incubation: Mix 100 µL of peptide solution with 100 µL of pooled human serum (pre-warmed to 37°C).

  • Sampling: At time points t=0, 5, 15, 30, 60, and 120 mins, remove 20 µL aliquots.

  • Quenching: Immediately add 80 µL of ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins and stop enzymatic activity. Centrifuge at 10,000 x g for 5 mins.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Gradient 5-60% ACN in water (0.1% TFA).

    • Detection: UV at 280 nm (Tryptophan absorption).

  • Result: Plot peak area vs. time. Expect H-WMF to degrade >50% within 15 mins, while Boc-WMF remains >90% intact at 2 hours.

Protocol B: Intracellular ROS Scavenging (Cellular Potency)

Objective: To demonstrate that Boc-WMF is more potent in live cells due to permeability.

  • Cell Culture: Seed HeLa or HepG2 cells in 96-well plates (10,000 cells/well). Incubate 24h.

  • Pre-treatment: Treat cells with varying concentrations (10, 50, 100 µM) of Boc-WMF or H-WMF for 2 hours. Include a vehicle control.

  • Stress Induction: Wash cells and add 100 µM H₂O₂ (oxidative stressor) for 30 mins.

  • Detection: Load cells with DCFH-DA (10 µM), a fluorescent ROS probe, for 30 mins.

  • Measurement: Read fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: Lower fluorescence indicates higher antioxidant potency. Boc-WMF should show a dose-dependent reduction in ROS signal, whereas H-WMF will show minimal effect due to poor uptake and degradation.

References

  • National Institutes of Health (NIH). (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2019). Identification and Active Evaluation of Antioxidant Peptides from Protein Hydrolysates. Retrieved from [Link]

Sources

The Analytical Challenge: Why Sequence Confirmation is Not Purity

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison: Elemental Analysis vs. Orthogonal Techniques for N-T-Boc-Trp-Met-Phe Amide Confirmation

In peptide synthesis and drug development, confirming the identity of a target molecule is often conflated with confirming its absolute purity. The synthetic tetrapeptide derivative N-T-Boc-Trp-Met-Phe amide (des-Asp3-gastrin related peptide, CAS 104180-24-7) presents a specific analytical challenge. With a theoretical formula of


 and a molar mass of 581.73  g/mol , its highly hydrophobic nature (due to the Boc protecting group and aromatic residues) and the presence of an oxidation-prone Methionine residue make it susceptible to both structural degradation and the retention of "invisible" non-ionizable impurities like moisture or residual solvents.

While High-Resolution Mass Spectrometry (HRMS) is the industry standard for sequence verification, it suffers from an analytical blind spot: it normalizes purity only against ionizable species. To establish an absolute mass balance—a critical requirement for regulatory sameness studies—elemental analysis (CHNS) must be integrated with orthogonal techniques like quantitative NMR (qNMR) [1][1].

Orthogonal Workflow for Absolute Purity

To achieve self-validating absolute quantification, laboratories must deploy a multi-modal approach. The workflow below illustrates how elemental data, exact mass, and nuclear magnetic resonance synergize to eliminate analytical blind spots.

PeptideAnalysis cluster_methods Orthogonal Analytical Workflow Start Boc-Trp-Met-Phe-NH2 Sample EA Elemental Analysis (CHNS) Bulk Purity & Counterions Start->EA HRMS HRMS (LC-MS/MS) Sequence & Exact Mass Start->HRMS qNMR Quantitative NMR Absolute Mass Fraction Start->qNMR DataInt Data Integration (Mass Balance Calculation) EA->DataInt HRMS->DataInt qNMR->DataInt Result Absolute Peptide Purity Regulatory Confirmation DataInt->Result

Orthogonal analytical workflow for peptide purity confirmation integrating EA, HRMS, and qNMR.

Comparative Methodologies: Self-Validating Protocols

A robust analytical protocol must not only generate data but concurrently prove its own validity. The following methodologies detail the causality behind each experimental parameter.

Elemental Analysis (CHNS): The Mass Balance Anchor

Elemental analysis provides the foundational bulk composition of the sample. Because it combusts the entire sample, it accounts for everything—including water and salts that HRMS misses [2][2].

  • Step 1: System Calibration. Run an empty tin capsule (blank) to establish the baseline, followed by a traceable sulfanilamide standard to calibrate the Thermal Conductivity Detector (TCD) response factors.

  • Step 2: Sample Preparation. Accurately weigh 1.500 mg of Boc-Trp-Met-Phe-NH2 into a tin capsule. Add a small amount of Vanadium Pentoxide (

    
    ).
    
    • Causality: The tin capsule acts as a catalyst, creating a localized exothermic flash (~1800°C) upon oxygen introduction. Because the peptide contains a thioether (Methionine), sulfur can form resistant

      
       mixtures. 
      
      
      
      ensures the quantitative conversion of all sulfur strictly to
      
      
      for accurate detection.
  • Step 3: Combustion & Detection. Pass the combusted gases through a copper reduction column to convert

    
     to 
    
    
    
    , then separate via GC.
  • Step 4: Self-Validation. Re-run the sulfanilamide standard post-analysis. If the calibration drift exceeds 0.2%, the run is invalidated, ensuring system stability throughout the batch.

High-Resolution Mass Spectrometry (HRMS): Sequence & Impurity Profiling

While EA provides bulk purity, it cannot distinguish between the pure peptide and structurally related impurities (e.g., oxidized variants) because their elemental ratios are nearly identical.

  • Step 1: System Suitability. Inject a blank (0.1% Formic Acid in Acetonitrile) to confirm zero carryover.

  • Step 2: Chromatography. Separate the sample using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose: it suppresses secondary silanol interactions on the column (preventing peak tailing) and provides abundant protons to facilitate positive electrospray ionization (ESI+).

  • Step 3: Acquisition. Acquire MS1 and MS/MS spectra. Extract ion chromatograms specifically for

    
     Da.
    
    • Causality: The

      
       Da shift is the diagnostic marker for Methionine oxidation (forming a sulfoxide), a primary degradation pathway for this specific peptide sequence.
      
  • Step 4: Self-Validation. Spike a known internal standard peptide into a parallel run. The mass accuracy must remain within

    
     ppm error to validate the mass analyzer's calibration.
    
Quantitative NMR (qNMR): The Universal Orthogonal Check

qNMR provides absolute quantification by comparing the integral of a peptide-specific proton against a certified internal calibrator, independent of the compound's ionization efficiency [3][3].

  • Step 1: Sample Dissolution. Dissolve 5.0 mg of the peptide in

    
    .
    
    • Causality: Boc-protected peptides are highly hydrophobic. Attempting this in aqueous environments (

      
      ) induces severe line-broadening due to higher-order structural aggregation, destroying quantitative accuracy [4][4]. 
      
      
      
      ensures complete, monomeric solvation.
  • Step 2: Calibrator Addition. Add a gravimetrically precise amount of traceable Maleic acid.

    • Causality: Maleic acid provides a sharp singlet at ~6.3 ppm, which sits perfectly in the "empty" spectral window between the peptide's aliphatic signals (Boc/Met at 1.3–2.5 ppm) and aromatic signals (Trp/Phe at 7.0–7.6 ppm).

  • Step 3: Acquisition. Use a 90° excitation pulse with a 60-second relaxation delay (D1).

    • Causality: A long D1 ensures complete longitudinal relaxation (

      
      ) of all protons. Failing to allow full relaxation introduces severe integration bias [5][5].
      
  • Step 4: Self-Validation. The calculated integral ratio of the calibrator must match its known gravimetric concentration within a 0.5% margin of error.

Quantitative Data & Performance Comparison

The necessity of orthogonal testing becomes obvious when comparing theoretical expectations against experimental realities. Table 1 demonstrates a common scenario where HRMS indicates >99% purity, yet Elemental Analysis reveals a discrepancy.

Table 1: Theoretical vs. Experimental CHNS Data for Boc-Trp-Met-Phe-NH2

ElementTheoretical Mass Fraction (%)Experimental Observation (%)Deviation (Δ%)Diagnostic Implication
Carbon (C) 61.9459.80-2.14Proportional drop indicates non-carbonaceous mass dilution.
Hydrogen (H) 6.766.65-0.11Slight drop, but H is highly sensitive to ambient moisture.
Nitrogen (N) 12.0411.60-0.44The ~3.5% relative drop in N confirms the presence of non-nitrogenous impurities.
Sulfur (S) 5.515.30-0.21Confirms intact Methionine, but diluted by overall sample mass.

Causality of Deviation: The proportional drop across C, N, and S indicates the presence of ~3.5% non-combustible or non-nitrogenous mass—typically retained water from lyophilization or residual precipitation solvents [6][6]. HRMS is entirely blind to this 3.5% impurity mass.

Table 2: Analytical Modality Comparison Matrix

Analytical FeatureElemental Analysis (CHNS)HRMS (LC-MS/MS)Quantitative NMR (qNMR)
Primary Output Absolute bulk mass fractionExact mass & sequenceAbsolute molar concentration
Detects Inorganic Salts/Water Yes (via mass balance deviation)No (Invisible to ESI)Partial (Detects water, misses salts)
Detects Met Oxidation (+16 Da) No (Ratios remain identical)Yes (High sensitivity)Yes (via chemical shift changes)
Calibration Dependency External standard curveExternal reference standardInternal compound-independent calibrator
Sample Destruction Destructive (Combustion)Destructive (Ionization)Non-destructive (Recoverable)

Discussion: Regulatory Grounding & The Mass Balance Approach

Regulatory bodies (such as the FDA and EMA) increasingly scrutinize synthetic peptides submitted under generic drug pathways (505(j) or 505(b)(2)). Relying solely on chromatographic purity (HPLC-UV/HRMS) is no longer defensible because it normalizes the data against detected peaks only, ignoring "invisible" mass.

The integration of Elemental Analysis provides the foundational mass balance. When combined with qNMR (which corrects for structurally related impurities without needing identical reference standards) [7][7] and HRMS (which identifies specific sequence variants), the resulting data forms an airtight, self-validating dossier. For a complex, protected peptide like Boc-Trp-Met-Phe-NH2, this orthogonal strategy is not just best practice—it is the only way to unequivocally prove absolute purity.

References

  • Using qNMR as Platform Methods of Oligonucleotides and Peptides, AZoM. 4

  • How NMR Enhances Chemical Analysis Accuracy?, Creative Biostructure. 3

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent, MDPI. 2

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification, PMC. 5

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation, MDPI. 7

  • Regulatory Requirements for Peptide Sameness Study (FDA & Health Canada), Resolvemass. 1

  • An SI-traceable reference material for virus-like particles, NPL Publications. 6

  • Alfa Chemistry (Page 297) @ ChemBuyersGuide.com, Inc.

Sources

Safety Operating Guide

N-T-Boc-Trp-Met-Phe amide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N-T-Boc-Trp-Met-Phe Amide

As a synthetic peptide derivative utilized in drug development and receptor studies, N-T-Boc-Trp-Met-Phe amide (DES-ASP3-GASTRIN RELATED PEPTIDE, CAS: 104180-24-7)[1] requires strict lifecycle management. While peptides are not typically classified as acutely toxic heavy metals, their potent biological activity, high hydrophobicity, and unknown long-term environmental impacts legally mandate their management as hazardous chemical waste under the EPA’s Resource Conservation and Recovery Act (RCRA)[2][3].

This guide provides application scientists and laboratory managers with the mechanistic reasoning and self-validating protocols necessary to safely handle, segregate, and dispose of this compound.

Chemical Profile & Mechanistic Safety Insights

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's behavior:

  • Hydrophobicity & Solvent Dependency: The presence of the tert-butyloxycarbonyl (Boc) protecting group, combined with the hydrophobic side chains of Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe), renders this peptide highly insoluble in water[4]. Reconstitution typically requires strong polar aprotic solvents, most commonly Dimethyl Sulfoxide (DMSO).

  • The Transdermal Carrier Risk: DMSO is a powerful penetrant. If N-T-Boc-Trp-Met-Phe amide is dissolved in DMSO, the solvent acts as a molecular carrier, capable of transporting the biologically active peptide directly through the skin and into the bloodstream[5]. Standard nitrile gloves degrade in approximately 5 minutes upon contact with DMSO, necessitating upgraded PPE for liquid handling[5].

  • Oxidative Instability: The molecular formula (C30H39N5O5S) includes a thioether group in Methionine and an electron-rich indole ring in Tryptophan[4]. Both are highly susceptible to oxidation. Mixing this peptide waste with strong oxidizing agents or inorganic acids can trigger exothermic degradation, leading to heat generation and dangerous pressure buildup inside sealed waste containers[6][7].

Quantitative Logistics & Regulatory Limits

Laboratory waste management relies on strict adherence to quantitative limits. The following table summarizes the critical data points governing the storage and disposal of this peptide and its associated solvents.

ParameterQuantitative ValueOperational Impact
CAS Number 104180-24-7Required for accurate EHS Chemical Waste Tagging[1].
Molecular Formula C30H39N5O5SIndicates presence of sulfur; strictly segregate from oxidizers[4].
SAA Volume Limit 55 GallonsExceeding this limit in a lab violates EPA RCRA regulations[8].
SAA Inspection ≥ 1 time per weekMandated by 40 CFR 264.174 to verify container integrity[9].
Max Storage Time 90 to 180 DaysDictates EHS pickup scheduling based on site generator status[9].
Glove Degradation ~5 MinutesStandard nitrile fails rapidly in DMSO; requires 8-mil+ thickness[5].

Immediate Safety & Spill Response Protocols

Preparation is the foundation of laboratory safety. In the event of a spill, utilize the following self-validating recovery protocols.

Protocol A: Solid Powder Spill

  • Don PPE: Equip safety goggles, a lab coat, and standard chemical-resistant gloves[2].

  • Containment: Do not use water, as the hydrophobic powder will repel it and spread.

  • Collection: Carefully sweep up the powder using a dedicated brush or damp absorbent pads (to prevent aerosolization of the fine dust)[2].

  • Validation & Disposal: Place all swept material and contaminated cleanup items into a sealable hazardous waste container[10]. Validate the area is clean by visually inspecting for residual white powder under bright light.

Protocol B: Liquid Solution Spill (Peptide in DMSO)

  • Isolate & Ventilate: Isolate the area. DMSO exists primarily in the vapor phase at room temperature and must be cleared via adequate ventilation[7].

  • Absorption: Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) directly over the liquid[10].

  • Collection: Collect the saturated absorbent and place it in a compatible, leak-proof hazardous waste container[7].

  • Decontamination & Validation: Wash the spill site thoroughly with soap and water[10]. Validate decontamination by ensuring the surface is no longer slick (DMSO leaves a distinct tactile residue).

Step-by-Step RCRA-Compliant Disposal Procedures

Under no circumstances should N-T-Boc-Trp-Met-Phe amide be disposed of in the regular trash, nor should its solutions be poured down standard laboratory drains[2][11].

Step 1: Solid Waste Processing

  • Collect unused, expired, or spilled solid peptide in a clearly labeled, sealable container (e.g., a High-Density Polyethylene (HDPE) bottle)[2].

  • Immediately attach a completed Chemical Waste Tag upon adding the first grain of waste. Identify the constituent fully by name; do not use acronyms[12].

Step 2: Liquid Waste Processing (Solvent Mixtures)

  • Solutions containing the peptide (e.g., in DMSO or Methanol) must be collected in a designated "Non-Halogenated Organic Waste" container[7].

  • Self-Validation Check: Before sealing, verify that no aqueous oxidizers or peroxide-forming chemicals have been added to this specific jug to prevent incompatible mixture reactions[12].

  • Keep the container tightly closed at all times unless actively adding waste (using an EHS-approved funnel with a lid)[13].

Step 3: Contaminated Consumables & Glassware

  • Items such as pipette tips, empty reagent vials, and contaminated gloves must be treated as solid chemical waste[14].

  • Glassware Recycling Exception: Empty glass bottles can be recycled only if they are "triple rinsed" with a suitable solvent (e.g., acetone, then water) and air-dried[6]. The rinsate must be collected as liquid hazardous waste.

Waste Segregation & SAA Management Workflow

Waste must be stored in a Satellite Accumulation Area (SAA) at or near the point of generation[6]. The SAA must be secure, away from general laboratory traffic, and strictly segregated from incompatible chemicals[15].

WasteWorkflow A N-T-Boc-Trp-Met-Phe Amide Waste Generation B Determine Physical State A->B C1 Solid Powder B->C1 C2 Liquid Solution (DMSO / Organic) B->C2 C3 Contaminated Consumables B->C3 D1 Seal in HDPE Container Label: Solid Chemical Waste C1->D1 D2 Collect in Solvent Jug Label: Non-Halogenated Organic C2->D2 D3 Place in Lined Debris Bin Label: Contaminated Debris C3->D3 E Satellite Accumulation Area (SAA) Weekly Inspection D1->E D2->E D3->E F EHS Pickup & RCRA Incineration (Max 90-180 Days) E->F

Figure 1: Decision tree and RCRA-compliant disposal workflow for N-T-Boc-Trp-Met-Phe amide waste.

References

  • NIH Waste Disposal Guide - mwcog.org. 13

  • NIH Waste Disposal Guide 2022 - nih.gov. 12

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides - peptide24.store. 11

  • Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals - benchchem.com. 2

  • Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide - benchchem.com. 15

  • DES-ASP3-GASTRIN RELATED PEPTIDE CAS#: 104180-24-7 - chemicalbook.com. 1

  • Materials Safety Data Sheet - Synthetic Peptides - peptidesynthetics.co.uk. 10

  • Proper Handling and Disposal of Laboratory Waste - jove.com. 6

  • C30H39N5O5 - CAS号查询 - ichemistry.cn. 16

  • Hazardous Waste Disposal Guide - Research Areas - dartmouth.edu. 14

  • Disposal of Chemicals in the Laboratory - emsllcusa.com. 3

  • Hazardous Waste Management in the Laboratory - labmanager.com. 9

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal - byu.edu. 8

  • RCRA | Environmental Health and Safety - case.edu. 17

  • MSDS DMSO - zen-bio.com.7

  • Hazard Communication Manual - usda.gov. 5

Sources

Personal Protective Equipment & Operational Guide: N-t-Boc-Trp-Met-Phe Amide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Compound Identity: N-tert-Butoxycarbonyl-L-Tryptophyl-L-Methionyl-L-Phenylalanine amide (N-t-Boc-Trp-Met-Phe-NH


).
Functional Context:  This compound is a protected hydrophobic tripeptide, structurally related to the C-terminal bioactive core of the Cholecystokinin (CCK) and Gastrin peptide families.
Critical Hazards: 
  • Bioactivity: As a CCK analog fragment, it possesses potential secretagogue activity and receptor affinity. It must be treated as a Potent Bioactive Material .

  • Chemical Instability: The Methionine (Met) residue is highly susceptible to oxidation (sulfoxide formation), and Tryptophan (Trp) is sensitive to photo-oxidation.

  • Sensitization: Inhalation of peptide dust can induce potent immunological sensitization.

Risk Assessment & PPE Matrix

This protocol moves beyond generic "lab safety" to address specific peptide chemistry risks.

Hazard Identification Table
Hazard CategorySpecific Risk SourceConsequenceMitigation Strategy
Respiratory Lyophilized Powder (Dust)Mucosal sensitization; anaphylactic potential upon re-exposure.Zero-Inhalation Policy. Handle only in Fume Hood or Biosafety Cabinet.
Dermal Lipophilic Boc-GroupEnhanced skin permeation compared to free peptides.Double-gloving (Nitrile); immediate wash upon splash.
Chemical Methionine/TryptophanRapid oxidation renders experimental data useless.Strict Anaerobic Handling (Nitrogen/Argon purge).
Physical Static ChargePowder scattering; loss of expensive material.Use anti-static gun or polonium strips during weighing.
PPE Decision Logic

Standard Operating Condition: BSL-2 Guidelines adapted for Chemical Synthesis.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for solubilization steps involving DMSO/DMF.

  • Hand Protection: Double Nitrile Gloves (0.11 mm min. thickness).

    • Outer Layer: Change immediately after contact.[1]

    • Inner Layer: Inspect for breaches.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).

    • Secondary (if hood unavailable/spill cleanup): N95 or P100 Particulate Respirator.

  • Body: Tyvek® sleeves or disposable lab coat with elastic cuffs to prevent powder migration up the wrist.

Operational Protocol: Handling & Solubilization

Objective: Solubilize N-t-Boc-Trp-Met-Phe amide while preserving the oxidation-prone Methionine residue.

The "Zero-Oxidation" Workflow

The presence of Methionine (Met) demands the exclusion of atmospheric oxygen.

Step 1: Environmental Equilibration

  • Remove the vial from -20°C storage.

  • CRITICAL: Allow the vial to warm to room temperature (RT) inside a desiccator for at least 30 minutes before opening.

  • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, catalyzing hydrolysis and aggregation.

Step 2: Weighing (Static Control)

  • Peptides protected with Boc groups are often fluffy and statically charged.

  • Use an anti-static gun on the spatula and weighing boat.

  • Weigh inside the fume hood. If the balance is outside, seal the weighing vessel before transport.

Step 3: Solubilization (The Hydrophobic Challenge) This peptide is highly hydrophobic due to the Boc group and aromatic residues (Trp, Phe).

  • Solvent: Do not attempt to dissolve directly in aqueous buffer.[2] Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[2]

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.

  • Oxidation Defense:

    • Degas solvents with Nitrogen/Argon for 5 minutes prior to use.

    • (Optional) Add 0.1% DTT (Dithiothreitol) if the downstream assay tolerates reducing agents, to protect the Met residue.

Step 4: Dilution

  • Slowly add the DMSO stock to your aqueous buffer (e.g., PBS) while stirring.

  • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.

Visual Workflow (Graphviz)

PeptideHandling cluster_safety Critical Safety Controls Start Retrieve Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Open Open Vial in Fume Hood Equilibrate->Open Weigh Weigh Powder (Anti-static precautions) Open->Weigh Solvent Add Degassed DMSO/DMF (Avoid Aqueous Buffer initially) Weigh->Solvent Hydrophobic Nature Dissolve Vortex/Sonicate briefly Solvent->Dissolve Dilute Dilute into Assay Buffer (Keep DMSO < 1%) Dissolve->Dilute For Immediate Use Aliquot Aliquot & Flash Freeze (Argon overlay) Dissolve->Aliquot For Storage

Caption: Operational workflow emphasizing moisture control and solvent selection to prevent peptide degradation.

Emergency & Disposal Procedures

Spill Response Logic

Scenario: Powder spill inside the Fume Hood.

  • Stop: Cease airflow disruption (do not move hands rapidly).

  • Cover: Gently place a chemically resistant absorbent pad over the powder to prevent aerosolization.

  • Wet: Dampen the pad with ethanol (do not pour directly on powder).

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: Place all materials in a sealed biohazard/chemical waste bag.

Disposal Protocol

Never dispose of this peptide down the drain.[1] It is a bioactive organic compound.

Waste StreamItemProtocol
Solid Chemical Waste Weighing boats, contaminated gloves, dry powder spills.Double-bag in clear polyethylene; label "Bioactive Peptide/Cytotoxic".
Liquid Chemical Waste DMSO/DMF stock solutions.Segregate into "Halogen-Free Organic Solvents" (if DMSO) or "Halogenated" (if DMF/TFA used).
Sharps Needles/Syringes used for injection.Standard Sharps Container (Incineration).
Exposure Decision Tree (Graphviz)

ExposureResponse Exposure Exposure Incident Type Identify Type Exposure->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact (Solution/Solid) Type->Skin Eye Eye Contact Type->Eye Action1 Move to Fresh Air Seek Medical Attn Inhalation->Action1 Action2 Wash 15 mins (Soap/Water) Remove Contaminated Clothing Skin->Action2 Action3 Flush Eyewash Station (15 mins continuous) Eye->Action3 Report Report to EHS (File Incident Report) Action1->Report Action2->Report Action3->Report

Caption: Immediate response logic for exposure incidents involving bioactive peptides.

References & Authority

  • Biomatik. (2017). Peptide Handling Guideline: Oxidation of Methionine and Tryptophan. Retrieved from

  • Thermo Fisher Scientific. (2025). Handling and Storage Instruction: Custom Peptides. Retrieved from

  • Bachem. (2025). Handling and Storage Guidelines for Peptides.[1][3] Retrieved from

  • National Institutes of Health (NIH). (1994). Conformational analysis of CCK-B agonists. Biopolymers.[4] Retrieved from

  • BenchChem. (2025). Personal protective equipment for handling Peptides.[5] Retrieved from

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.